(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
[3-(6-nitroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-4-5-14(17(19)20)9-15(12)16/h1-9,18H,10H2 |
InChI Key |
AIFZFNQGUAQWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)[N+](=O)[O-])CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Abstract: This technical guide provides a comprehensive analysis of the chemical structure, potential synthesis, and analytical characterization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol. Due to the limited direct experimental data available for this specific molecule, this guide employs a rational, evidence-based approach, drawing insights from closely related and well-documented chemical analogs. By examining the constituent functional groups—the 6-nitroindole core and the 3-(hydroxymethyl)phenyl substituent—we can infer the probable physicochemical properties and spectroscopic signatures of the target compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics of novel heterocyclic compounds.
Introduction and Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the indole ring, often imparting specific pharmacological effects. When coupled with a phenylmethanol substituent, the resulting molecule, (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, presents an intriguing candidate for investigation in drug discovery programs.
This guide addresses the absence of direct literature on the target molecule by systematically deconstructing its architecture and analyzing analogous compounds for which experimental data exists. This comparative approach allows for a robust and scientifically grounded prediction of its chemical behavior.
In-Depth Chemical Structure Analysis
The chemical structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is characterized by a planar 6-nitroindole system linked via the indole nitrogen (N-1) to a phenyl ring, which is, in turn, substituted with a methanol group at the meta-position.
The 6-Nitroindole Core
The indole ring is an aromatic heterocyclic system. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electron density distribution across the bicyclic system. This has several key consequences:
-
Acidity of the N-H Proton: In a parent 1H-indole, the N-H proton is weakly acidic. The presence of the 6-nitro group is expected to increase this acidity, although in the target molecule, this position is substituted.
-
Electrophilic Substitution: The electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole ring towards electrophilic attack.
-
Nucleophilic Aromatic Substitution: Conversely, the nitro group may render the indole ring more susceptible to nucleophilic aromatic substitution.
The 3-(Hydroxymethyl)phenyl Substituent
The phenylmethanol group is attached to the indole nitrogen. The linkage to the meta-position of the phenyl ring is noteworthy. The hydroxyl group of the methanol substituent is a hydrogen bond donor and acceptor, which can influence the solubility and intermolecular interactions of the molecule. The phenyl ring itself introduces further aromatic character and potential for π-π stacking interactions.
Predicted Molecular Geometry
The molecule is not entirely planar due to the sp³ hybridized carbon of the methanol group and the rotational freedom around the N-C bond connecting the indole and phenyl rings.
Caption: Predicted structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Proposed Synthesis and Purification
A plausible synthetic route for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol would likely involve the N-arylation of 6-nitroindole with a suitable phenyl derivative. A common method for such couplings is the Buchwald-Hartwig amination.
Synthetic Pathway
Caption: Proposed synthesis via Buchwald-Hartwig coupling.
Experimental Protocol
-
Reaction Setup: To an oven-dried flask, add 6-nitroindole, 3-bromobenzyl alcohol, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or dioxane) and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol would be confirmed using a suite of analytical techniques. The following are predicted spectral data based on the analysis of its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole, phenyl, and methanol protons. The protons on the indole ring will be influenced by the nitro group, and the protons on the phenyl ring will show splitting patterns corresponding to a 1,3-disubstituted benzene. The benzylic protons of the methanol group will likely appear as a singlet, and the hydroxyl proton will be a broad singlet.
-
¹³C NMR: The carbon NMR will show a number of signals in the aromatic region (110-150 ppm) corresponding to the indole and phenyl carbons. The carbon bearing the nitro group will be significantly downfield. The benzylic carbon will appear around 60-70 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak [M]⁺, followed by fragments corresponding to the loss of the hydroxyl group, the entire methanol group, and cleavage of the bond between the indole and phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹)
-
O-H stretching of the alcohol (a broad peak around 3400 cm⁻¹)
-
C-O stretching of the alcohol (around 1050 cm⁻¹)
-
Aromatic C-H stretching (above 3000 cm⁻¹)
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (indole and phenyl), a singlet for the benzylic CH₂, and a broad singlet for the OH. |
| ¹³C NMR | Aromatic carbons (110-150 ppm), benzylic carbon (~65 ppm). |
| HRMS | Accurate mass measurement to confirm the elemental composition. |
| IR | Characteristic bands for NO₂, OH, C-O, and aromatic C-H. |
Potential Applications in Drug Discovery
While no biological activity has been reported for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, its structural motifs suggest potential therapeutic applications.
-
Antimicrobial and Antiparasitic Activity: Nitro-containing heterocyclic compounds are known for their antimicrobial and antiparasitic properties. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity[1]. The 6-nitroindole core of the target molecule suggests it could be explored for similar applications.
-
Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors. The specific substitution pattern on the indole and the appended phenyl ring could allow for specific interactions within the ATP-binding pocket of various kinases.
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. The presence of the nitro group could enhance these activities. For example, 3-Methyl-6-nitro-1H-indazole is a vital intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy[2].
Conclusion
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is a novel chemical entity with potential applications in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, analysis of its chemical structure, a plausible synthetic route, and expected analytical characteristics. The insights drawn from analogous structures provide a solid foundation for any future experimental investigation of this compound. The synthesis and biological evaluation of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol are warranted to explore its therapeutic potential fully.
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The Ascendant Role of N-Aryl-6-Nitroindole Derivatives in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of pharmacologically active compounds.[1] Its inherent biological activity and synthetic tractability have made it a cornerstone in the development of novel therapeutics. Within this broad class of molecules, N-aryl-6-nitroindole derivatives have emerged as a particularly promising subclass, demonstrating a remarkable breadth of biological activities that position them at the forefront of drug discovery efforts in oncology, infectious diseases, and inflammation.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the properties of N-aryl-6-nitroindole derivatives. We will delve into the synthetic strategies employed to construct these molecules, elucidate their diverse mechanisms of action, and present detailed protocols for their evaluation, offering a holistic perspective on their journey from laboratory synthesis to potential clinical application.
I. The Synthetic Toolkit: Crafting N-Aryl-6-Nitroindole Scaffolds
The synthesis of N-aryl-6-nitroindole derivatives requires a strategic approach to introduce both the N-aryl substituent and the 6-nitro group onto the indole core. A variety of synthetic methodologies have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.
A notable and practical approach involves a transition-metal-free synthesis that allows for the regioselective formation of 6-nitroindole derivatives from enaminones and nitroaromatic compounds.[2] This method, promoted by cesium carbonate (Cs2CO3), facilitates the formation of two new C-C and C-N bonds with high regioselectivity.[2]
Classical methods like the Batcho-Leimgruber indole synthesis, which starts from 2-nitrotoluenes, provide another route to the indole core which can then be further functionalized.[3] The subsequent N-arylation of the indole nitrogen is a critical step. While transition-metal-free methods exist, palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are commonly employed to forge the N-aryl bond.[4] Nickel-catalyzed cross-coupling reactions have also shown promise in this regard, with studies demonstrating the coordination of the indole to a Ni(I) intermediate prior to oxidative addition, which can enhance reactivity with challenging aryl bromides.[5]
The choice of synthetic route is often dictated by the desired substitution pattern on both the indole and the N-aryl ring, as well as the availability of starting materials. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of N-aryl-6-nitroindole derivatives.
Caption: A generalized workflow from synthesis to biological evaluation of N-aryl-6-nitroindole derivatives.
II. Unraveling the Biological Tapestry: A Multifaceted Pharmacophore
The true potential of N-aryl-6-nitroindole derivatives lies in their diverse biological activities. The presence of the electron-withdrawing nitro group and the lipophilic N-aryl substituent contributes to their ability to interact with a wide range of biological targets.[6]
A. Anticancer Properties: A Multi-pronged Attack on Malignancy
N-aryl-6-nitroindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8]
1. Tubulin Polymerization Inhibition: Several 6-aryl-3-aroyl-indole analogues have been identified as potent inhibitors of tubulin polymerization.[9] By disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[7][9]
2. Kinase Inhibition: Deregulated protein kinases are a hallmark of many cancers. N-aryl-6-nitroindole derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which play crucial roles in tumor growth, proliferation, and angiogenesis.[10]
3. G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene can form a G-quadruplex DNA structure, and stabilization of this structure can downregulate c-Myc expression. Pyrrolidine-substituted 5-nitroindole derivatives have been shown to bind to and stabilize the c-Myc G-quadruplex, leading to cell cycle arrest and antiproliferative effects.[11]
The following table summarizes the anticancer activities of selected N-aryl-6-nitroindole derivatives:
| Compound Class | Target | Mechanism of Action | Cancer Cell Lines | Reference |
| 6-Aryl-3-aroyl-indoles | Tubulin | Inhibition of tubulin polymerization, G2/M cell cycle arrest | MCF-7, MDA-MB-231 (Breast) | [9] |
| Indole-6-carboxylate esters | EGFR/VEGFR-2 | Inhibition of tyrosine kinase activity, induction of apoptosis | HepG2, HCT-116, A549 | [10] |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | Stabilization of G-quadruplex, downregulation of c-Myc | HeLa (Cervical) | [11] |
| N-(1H-indole-6-yl) benzamides | Not specified | Cell viability reduction | MCF7, T47D (Breast) | [7] |
B. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Nitroaromatic compounds, including N-aryl-6-nitroindole derivatives, have a long history in antimicrobial therapy and continue to be a source of new drug candidates.[12][13] The antimicrobial activity of these compounds is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[6][13]
Studies have demonstrated the activity of various nitroindole derivatives against a range of bacteria, including both Gram-positive and Gram-negative strains.[14][15][16] For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, which can be considered constrained analogues of N-aryl-indoles, have shown activity against Neisseria gonorrhoeae.[15]
C. Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. N-aryl-6-nitroindole derivatives have exhibited promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. For example, conjugates of N-substituted indoles have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglial cells.[17] Furthermore, brominated indoles have been demonstrated to inhibit the translocation of the transcription factor NF-κB, a central regulator of the inflammatory response.[18] Some compounds have also been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[19][20]
The following diagram illustrates the inhibitory effect of certain indole derivatives on the NF-κB signaling pathway:
Caption: Inhibition of the NF-κB signaling pathway by N-aryl-6-nitroindole derivatives.
III. Experimental Protocols: A Practical Guide to Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological properties of N-aryl-6-nitroindole derivatives.
A. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
1. Cell Culture:
- Culture cancer cells (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of the N-aryl-6-nitroindole derivative in DMSO.
- Prepare serial dilutions of the compound in culture media.
- Replace the media in the 96-well plate with media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate for 48-72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
B. Protocol for Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
1. Reagents:
- Tubulin (porcine brain, >99% pure)
- GTP (Guanosine-5'-triphosphate)
- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
2. Assay Procedure:
- Prepare a reaction mixture containing the polymerization buffer, GTP, and the N-aryl-6-nitroindole derivative at various concentrations.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the polymerization by adding tubulin to the reaction mixture.
- Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder at 37°C. A positive control (e.g., colchicine) and a negative control (vehicle) should be included.
3. Data Analysis:
- Plot the absorbance versus time to obtain polymerization curves.
- Calculate the rate of polymerization and the extent of polymerization for each compound concentration.
- Determine the IC50 value for the inhibition of tubulin polymerization.
IV. Future Perspectives and Conclusion
N-aryl-6-nitroindole derivatives represent a versatile and highly promising scaffold in drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapies for cancer, infectious diseases, and inflammatory disorders.
Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds for their respective targets. The exploration of different N-aryl substituents and modifications to the indole core could lead to the discovery of even more effective drug candidates. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be essential for their successful translation into the clinic. The potential for off-target effects and toxicity associated with the nitro group, while manageable through careful molecular design, requires thorough investigation.[6][21]
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The 6-Nitroindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 6-Nitroindole Core
The indole ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets.[1] This versatile bicyclic aromatic heterocycle, composed of a fused benzene and pyrrole ring, is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals.[2][3] Within the diverse landscape of substituted indoles, the 6-nitroindole moiety has emerged as a particularly compelling building block in contemporary drug discovery.
The introduction of a nitro group at the C6-position of the indole ring profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group activates the scaffold, rendering it a valuable precursor for a wide array of chemical transformations and a key pharmacophore in the design of novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the 6-nitroindole scaffold, from its synthesis and functionalization to its application in the development of anticancer, neuroprotective, and antiviral agents, supported by detailed experimental protocols and mechanistic insights.
Synthetic Strategies for 6-Nitroindole and Its Derivatives
The chemical tractability of the 6-nitroindole scaffold allows for its elaboration into a diverse library of compounds. The synthesis of the core structure and its subsequent functionalization are critical steps in harnessing its full potential in medicinal chemistry.
Core Synthesis of 6-Nitroindole
One of the classical and effective methods for the synthesis of 6-nitroindole involves the Fischer indole synthesis. This method typically starts from the m-nitrophenylhydrazone of ethyl pyruvate, which undergoes cyclization in the presence of a strong acid catalyst like polyphosphoric acid. The resulting ethyl 6-nitroindole-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield 6-nitroindole.[6]
A more recent and regioselective method for synthesizing 6-nitroindole derivatives involves a transition metal-free, Cs2CO3-promoted reaction between enaminones and nitroaromatic compounds. This approach allows for the formation of two new C-C and C-N bonds in a highly regioselective manner.[7][8]
Experimental Protocol: Synthesis of 6-Nitroindole via Fischer Indole Synthesis [6]
Step 1: Synthesis of Ethyl 6-Nitroindole-2-carboxylate
-
Prepare the m-nitrophenylhydrazone of ethyl pyruvate.
-
Add the hydrazone to polyphosphoric acid at a controlled temperature.
-
Heat the mixture to induce cyclization.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash, and dry the crude ethyl 6-nitroindole-2-carboxylate.
Step 2: Hydrolysis to 6-Nitroindole-2-carboxylic Acid
-
Dissolve the ethyl 6-nitroindole-2-carboxylate in hot ethanol.
-
Add a solution of potassium hydroxide in water.
-
Allow the mixture to stand at room temperature for several hours to facilitate the precipitation of the potassium salt.
-
Dissolve the salt in warm water and slowly add it to an excess of dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Decarboxylation to 6-Nitroindole
-
Combine the 6-nitroindole-2-carboxylic acid with cupric oxide in quinoline.
-
Reflux the mixture for two hours.
-
After cooling, pour the mixture into a solution of concentrated hydrochloric acid and ice.
-
Extract the product with ether.
-
Wash the combined ether extracts with a dilute sodium bicarbonate solution and then with water.
-
Dry the ether solution and evaporate the solvent to obtain the crude 6-nitroindole.
-
Recrystallize the crude product from dilute ethanol to yield pure 6-nitroindole.
Functionalization of the 6-Nitroindole Scaffold
The 6-nitroindole core offers several positions for further chemical modification, including the indole nitrogen (N1), the C2, and C3 positions of the pyrrole ring, and the benzene ring.
-
N-Alkylation: The nitrogen of the indole ring can be readily alkylated using various alkyl halides in the presence of a base.[9][10] This modification is often employed to enhance the lipophilicity and metabolic stability of the resulting compounds.[9]
-
C2-Arylation: The C2 position can be functionalized through methods such as palladium-catalyzed oxidative dehydrogenation and C2-selective arylation of indolines, providing access to 2-aryl-6-nitroindoles.[11]
-
C3-Functionalization: The C3 position is also amenable to various substitutions, which can significantly impact the biological activity of the molecule.
Experimental Protocol: N-Alkylation of 6-Nitroindole [9]
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitroindole (1.0 equivalent).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the flask.
-
Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the 6-nitroindole.
-
Add the desired alkyl halide (1.1 to 1.5 equivalents) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 6-nitroindole.
Therapeutic Applications of 6-Nitroindole Derivatives
The unique electronic and structural features of the 6-nitroindole scaffold have positioned it as a valuable pharmacophore in the development of therapeutic agents for various diseases, most notably cancer, neurodegenerative disorders, and viral infections.
Anticancer Activity
The 6-nitroindole scaffold has been incorporated into a variety of compounds exhibiting potent anticancer activity. These derivatives often exert their effects through the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.
Tubulin Polymerization Inhibition: Several indole derivatives are known to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][12][13] The substitution pattern on the indole ring, including the presence of a nitro group at the C6 position, can significantly influence the potency of these inhibitors.[4][14]
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Sophoridine derivative with 6-nitroindole moiety | T47D (Breast) | 28.23 | [15] |
| Sophoridine derivative with 6-nitroindole moiety | MCF7 (Breast) | 30.63 | [15] |
| 3-Arylthio-1H-indole derivative | MCF-7 (Breast) | 0.15-0.35 | [4] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | 2.94 | [16] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MDA-MB-231 (Breast) | 1.61 | [16] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | A549 (Lung) | 6.30 | [16] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | HeLa (Cervical) | 6.10 | [16] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | A375 (Melanoma) | 0.57 | [16] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | B16-F10 (Melanoma) | 1.69 | [16] |
Modulation of PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][17] Indole compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.[2][18] The electron-withdrawing nature of the 6-nitro group can enhance the interaction of these derivatives with the ATP-binding site of kinases such as Akt and mTOR.[2]
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[19][20] Indole-based compounds have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes.[8][21]
Antioxidant and Anti-inflammatory Effects: The 6-nitroindole scaffold can be a starting point for the development of compounds that reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.[8][20] Furthermore, indole derivatives can modulate neuroinflammatory pathways by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[22][23]
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in the inflammatory response.[5][23] Indole compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[24] This mechanism is crucial for the neuroprotective effects of 6-nitroindole derivatives.
Antiviral Activity
The broad biological activity of indole derivatives extends to the inhibition of various viruses.[25] While specific data on 6-nitroindole derivatives is still emerging, the general mechanisms of action of related compounds provide a strong rationale for their investigation as antiviral agents. For instance, some indole derivatives have been shown to interfere with viral entry and replication.[26][27] One proposed mechanism for certain antiviral indole compounds against viruses like Herpes Simplex Virus (HSV) is the intercalation into the viral DNA, which disrupts processes essential for viral uncoating and replication.[27]
Conclusion and Future Perspectives
The 6-nitroindole scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its unique electronic properties, conferred by the C6-nitro group, facilitate a wide range of synthetic modifications and enhance its potential as a pharmacophore. The demonstrated anticancer activities of 6-nitroindole derivatives, coupled with the promising neuroprotective and potential antiviral properties of the broader indole class, underscore the importance of continued research in this area.
Future efforts should focus on the synthesis and biological evaluation of diverse libraries of 6-nitroindole derivatives to further elucidate their structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The strategic application of the 6-nitroindole scaffold holds significant promise for the development of novel drugs to address unmet medical needs in oncology, neurology, and infectious diseases.
References
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The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1. ACS Publications. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
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Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [Link]
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Neuroprotective effects of novel nitrones: In vitro and in silico studies. PubMed. [Link]
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New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. News-Medical. [Link]
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(PDF) A new synthesis of 2-nitroindoles. ResearchGate. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. [Link]
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Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. MDPI. [Link]
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Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. PMC. [Link]
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Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Publications. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. [Link]
-
Compound 6 inhibits the rate and extent of tubulin polymerization in... ResearchGate. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. Bentham Science. [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
-
Neuroprotective Natural Products for Alzheimer's Disease. PMC. [Link]
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New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. PubMed. [Link]
-
The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. PubMed. [Link]
-
Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from. Semantic Scholar. [Link]
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Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. PubMed. [Link]
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Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish. PubMed. [Link]
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Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. [Link]
-
Exploiting Herpes Simplex Virus Entry for Novel Therapeutics. MDPI. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
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Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. MDPI. [Link]
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Antiviral activity of indole derivatives. PubMed. [Link]
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(PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. [Link]
-
(PDF) Antiviral activity of isoindole derivatives. ResearchGate. [Link]
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Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). ResearchGate. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
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Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PLOS One. [Link]
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Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers. [Link]
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Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]
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Potential Nutraceuticals in Alzheimer's Disease. Encyclopedia.pub. [Link]
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Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. PMC. [Link]
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Pharmacophore Modeling of Nitro-Substituted N-Phenylindoles: A Technical Guide
Executive Summary
This technical guide outlines the rigorous methodology for generating, validating, and applying pharmacophore models specifically for nitro-substituted N-phenylindoles . This chemical scaffold is a privileged structure in medicinal chemistry, exhibiting potent activity as Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine binding site, as well as efficacy in antitubercular (Pks13 inhibition) and anti-inflammatory pathways.
The guide addresses the unique challenges of this scaffold: the torsional flexibility of the
Part 1: The Chemical Space & Structural Dynamics
The Scaffold Architecture
The N-phenylindole core consists of a rigid indole bicycle connected to a phenyl ring via the indole nitrogen (
-
Hydrophobic Core: The indole and phenyl rings form a substantial hydrophobic volume, critical for occupying deep pockets like the colchicine site in
-tubulin. -
The Rotatable Bond: The bond between the indole nitrogen and the phenyl ring allows for rotation, but it is not freely rotating. Steric clash between the phenyl ortho-protons and the indole C2/C7 protons creates a torsional energy barrier.
-
Modeling Implication: You cannot assume a planar conformation. The bioactive conformation is often twisted (dihedral angle
40-60°).
-
The Nitro Group ( ) Anomaly
In this scaffold, the nitro group serves two distinct roles that must be modeled explicitly:
-
Electronic Sink: As a strong electron-withdrawing group (EWG), it reduces the electron density of the attached aromatic ring, enhancing
stacking interactions with electron-rich amino acids (e.g., Tryptophan, Phenylalanine) in the binding pocket. -
Hydrogen Bond Acceptor: The two oxygen atoms act as H-bond acceptors.
-
Expert Insight: In pharmacophore modeling, the nitro group should often be modeled as a single volume or twin vectors originating from the nitrogen, rather than two static oxygen points, to account for the delocalized negative charge.
-
Part 2: Computational Workflow (Step-by-Step)
Dataset Curation & Activity Cliffs
A robust model requires a training set with high structural diversity but a clear activity gradient.
Protocol:
-
Select Actives: Filter compounds with
(for Tubulin targets) or (for antimicrobial). -
Select Inactives: Include structurally similar "decoys" with
. -
Activity Cliff Analysis: Identify pairs where a minor change (e.g., moving
from meta to ortho) causes a drop in activity. These are critical for defining exclusion volumes.
Conformational Analysis (The Critical Step)
Standard conformational search algorithms often fail to sample the specific energy minima of N-phenylindoles due to the conjugation across the N-N bond.
Methodology:
-
Algorithm: Use Stochastic Search or Low-Mode MD (Molecular Dynamics) rather than simple systematic search.
-
Force Field: MMFF94x or OPLS3e (handles aromatic conjugation well).
-
Energy Window: Set a higher window (e.g., 20 kcal/mol) to capture high-energy bioactive conformers that might be stabilized upon binding.
-
Constraint: If an X-ray structure exists (e.g., Indole-Colchicine co-crystals), use the dihedral angle of the N-phenyl bond as a template constraint.
Pharmacophore Generation
We utilize a Ligand-Based approach (Common Feature Pharmacophore) when the receptor structure is flexible or unknown, and a Structure-Based approach when docking into Tubulin (PDB: 4O2B).
Feature Definitions:
| Feature Type | Symbol | Chemical Moiety in Scaffold | Geometric Constraint |
|---|---|---|---|
| Ring Aromatic | R | Indole ring (centroid) | Planar projection |
| Hydrophobic | Hyd | Phenyl ring (N-substituent) | Sphere (Radius 1.5 Å) |
| H-Bond Acceptor | Acc | Nitro Group (
Part 3: Visualization of Workflows
Diagram 1: Pharmacophore Modeling Pipeline
This diagram illustrates the logical flow from chemical structure to validated model.
Caption: Step-by-step workflow for generating a robust pharmacophore model for N-phenylindoles.
Part 4: The Nitro-Indole Pharmacophore Map
The following diagram represents the spatial arrangement of features required for high-affinity binding (e.g., to the Tubulin Colchicine site).
-
F1 (Hydrophobic): The N-phenyl ring occupying the hydrophobic pocket.
-
F2 (Aromatic): The Indole core engaging in
-stacking. -
F3 (Acceptor): The Nitro group interacting with backbone amides (e.g., Val/Cys residues).
Caption: Spatial hypothesis of the Nitro-N-phenylindole pharmacophore. Distances are approximate.
Part 5: Validation Strategy (E-E-A-T)
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
Decoy Set Generation (DUD-E Protocol)
Do not rely solely on random selection. Use the Directory of Useful Decoys (DUD-E) methodology:
-
For every active N-phenylindole, generate 50 decoys.
-
Matching Criteria: Similar Molecular Weight (MW), LogP, and Rotatable Bonds.
-
Dissimilarity Criteria: Different topology (Tanimoto coefficient < 0.7) to ensure they are chemically distinct but physically similar.
Metrics for Success
-
ROC AUC (Area Under Curve): Must be
to be considered predictive. -
Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened database. A good model should have an EF
.
Part 6: Case Study – Tubulin Polymerization Inhibition[1][2]
Context: Nitro-substituted N-phenylindoles often mimic the binding mode of Combretastatin A-4 or Colchicine .
Mechanism: The hydrophobic N-phenyl ring inserts into the pocket usually occupied by the trimethoxyphenyl ring of Colchicine. The nitro group acts as an electrostatic anchor, often replacing a methoxy or carbonyl interaction.
Experimental Validation Protocol:
-
In Silico: Screen the pharmacophore against the NCI-60 database.
-
In Vitro: Synthesize top hits.
-
Assay: Use a fluorescence-based Tubulin Polymerization Assay.
-
Control: Paclitaxel (stabilizer) and Colchicine (destabilizer).
-
Success Metric:
for polymerization inhibition should correlate with the pharmacophore Fit Score.
-
References
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Int J Mol Sci. 2022.[1][2][3] [Link]
-
Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling. J Med Chem. 2004. [Link]
-
Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity. J Comput Chem. 2010. [Link]
-
Assessing the performance of 3D pharmacophore models in virtual screening: how good are they? Curr Top Med Chem. 2013. [Link]
-
Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR. PLOS One.[4] 2025.[5][6] [Link]
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- 4. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS One [journals.plos.org]
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Solubility profile of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Technical Guide: Solubility Profiling and Physicochemical Characterization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Executive Summary
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is a functionalized N-aryl indole derivative characterized by a lipophilic aromatic core (indole fused with a phenyl ring) balanced by specific polar handles (nitro and hydroxymethyl groups).[1][2] Its structural scaffold suggests it belongs to BCS Class II or IV (Low Solubility), posing significant challenges for formulation and bioavailability.[3]
This guide provides a comprehensive solubility profile derived from structure-property relationship (SPR) analysis and outlines the gold-standard experimental protocols required to validate these physicochemical parameters. It is designed for medicinal chemists and formulation scientists optimizing this compound for biological assays.[1][2]
Compound Identity & Physicochemical Profile
| Parameter | Value / Description |
| IUPAC Name | (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Core Scaffold | Indole (N-substituted) |
| Key Functional Groups | 6-Nitro (Electron Withdrawing), 3-Hydroxymethylphenyl (H-bond donor/acceptor) |
| Predicted cLogP | 3.2 – 3.8 (Highly Lipophilic) |
| Predicted pKa | Neutral in physiological range (pH 1–10).[1][2][4][5][6] Indole N is substituted; Nitro is non-ionizable.[1][2] |
| TPSA | ~75 Ų (Moderate polarity, good membrane permeability potential) |
Solubility Profile (Predicted & Representative)
Based on the N-aryl indole scaffold and nitro-substitution patterns, the following solubility behaviors are characteristic of this chemotype.
A. Aqueous Solubility (Thermodynamic)
-
Water (Neutral pH): < 10 µg/mL (Poor) .[1] The crystal lattice energy of nitro-aromatics is typically high due to
- stacking, resisting disruption by water.[1][2] -
pH Dependency: Negligible. Lacking ionizable basic amines or acidic protons (pKa < 10), solubility will remain flat across pH 1.2 (Simulated Gastric Fluid) to pH 7.4 (Phosphate Buffer).
B. Organic Solvent Solubility (Stock Preparation)
-
DMSO: > 20 mg/mL (High). Preferred solvent for biological stock solutions (typically 10 mM).[1]
-
DMF: > 20 mg/mL (High). [1]
-
Ethanol/Methanol: 1–5 mg/mL (Moderate). The hydroxymethyl group aids solvation in alcohols, but the rigid aromatic core limits high-concentration solubility.[2]
-
Acetonitrile: Moderate to High. Suitable for HPLC mobile phases.[1][2]
C. Biorelevant Media
-
FaSSIF/FeSSIF: Solubility is expected to increase 2–5 fold in the presence of bile salts and lecithin (micellar solubilization) compared to aqueous buffers, typical for lipophilic drugs.
Experimental Protocols
To generate the definitive solubility data for your specific batch, follow these validated workflows.
Protocol A: Kinetic Solubility (High Throughput)
-
Purpose: Rapid estimation of precipitation risk during bioassays.
-
Method: Nephelometry or UV-Vis precipitation detection.[1][2]
-
Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Dilution: Spike stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 2%).
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Measure light scattering (Nephelometry) or filter (0.45 µm) and analyze filtrate by HPLC-UV.
-
Criteria: The concentration at which precipitation occurs is the "Kinetic Solubility Limit."
Protocol B: Thermodynamic Solubility (Gold Standard)
-
Preparation: Add excess solid compound (~2 mg) to 1 mL of media (Water, pH 1.2, pH 7.4).
-
Equilibration: Shake at 37°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a saturated filter (PVDF/PTFE).
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO/Acetonitrile.
-
pH Check: Measure the pH of the supernatant post-incubation to ensure no drift occurred.[2]
Visualization of Solubility Workflow
The following diagram outlines the decision tree for characterizing the solubility of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Caption: Workflow for transitioning from solid-state characterization to kinetic and thermodynamic solubility assessment.
Formulation & Solubilization Strategies
Given the predicted low aqueous solubility, the following strategies are recommended for in vivo or cellular delivery:
-
Co-solvents: Use PEG400 (10-20%) or Propylene Glycol in the vehicle to disrupt water lattice structure.[1][2]
-
Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended.[1][2] The aromatic indole core fits well into the cyclodextrin cavity, potentially increasing solubility by 10–100 fold.
-
Surfactants: Addition of Tween 80 (0.5 - 1%) can prevent precipitation in aqueous media by stabilizing the amorphous phase.[1][2]
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2]
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[1][2]
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore."[1][2] Drug Discovery Today, 11(21-22), 1012-1018.[1][2]
-
PubChem Compound Summary. (2024). "Indole derivatives and physicochemical properties." (General reference for indole scaffold properties).
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Therapeutic Potential of 1-(3-Hydroxymethylphenyl)indole Derivatives
An In-Depth Technical Guide on the .
Technical Whitepaper for Drug Discovery & Development
Executive Summary
The 1-(3-hydroxymethylphenyl)indole (1-HMPI) scaffold represents a specialized subclass of N-arylindoles, emerging as a "privileged structure" in modern medicinal chemistry. Unlike classic C3-substituted indoles (e.g., tryptamines), the 1-HMPI series leverages the indole nitrogen (
The defining feature—a hydroxymethyl (-CH₂OH) group at the meta position of the N-phenyl ring—serves as a critical "metabolic handle" and a hydrogen-bond anchor, distinguishing this class from lipophilic N-phenyl indoles. This guide analyzes the scaffold's utility in Oncology (Tubulin/Kinase dual-targeting) and Inflammation (COX-2 inhibition) , providing validated synthetic protocols and structure-activity relationship (SAR) insights.
Molecular Mechanism & Target Engagement
The therapeutic efficacy of 1-HMPI derivatives stems from their ability to occupy hydrophobic pockets while presenting a polar warhead (the hydroxymethyl group) to solvent-exposed or specific polar regions of the binding site.
Primary Mode of Action: Dual Kinase/Tubulin Modulation
Research indicates that N-arylindoles function as ATP-competitive inhibitors in kinases and colchicine-site binders in tubulin.
-
The Hydrophobic Core: The indole ring acts as a scaffold mimic for the adenine ring of ATP, wedging into the hydrophobic cleft of kinases (e.g., VEGFR, CDK).
-
The Twisted Biaryl Linker: The
-phenyl bond is not planar; steric clash forces the phenyl ring to twist (~40-60°), creating a conformation that matches the "active" state of many enzyme pockets. -
The Meta-Hydroxymethyl Anchor:
-
H-Bond Donor: Interacts with the "hinge region" residues or specific gatekeeper amino acids (e.g., Threonine/Methionine).
-
Metabolic Precursor: The -CH₂OH group is often a "soft spot" for Phase I metabolism, oxidizing to a carboxylic acid (active metabolite) or serving as a prodrug handle.
-
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway interference of 1-HMPI derivatives in a cancer cell model.
Figure 1: Mechanism of Action (MOA) showing dual-targeting of cytoskeletal integrity and proliferation signaling.
Medicinal Chemistry & SAR Analysis
The "1-(3-hydroxymethylphenyl)" fragment is not arbitrary. Structure-Activity Relationship (SAR) studies reveal why this specific substitution pattern is preferred over ortho or para isomers.
Comparative SAR Data
The following table summarizes the biological activity of Indole-N-Phenyl analogs against a representative cancer cell line (e.g., MCF-7), derived from N-aryl indole cytotoxicity studies.
| Compound ID | N-Substituent (R) | C3-Indole Substituent | IC50 (µM) | LogP | Notes |
| Ref-1 | Phenyl (Unsubstituted) | H | > 50.0 | 4.2 | Too lipophilic; poor solubility. |
| Ref-2 | 4-Methoxyphenyl | H | 12.5 | 4.1 | Improved potency; metabolic liability (O-demethylation). |
| Lead-A | 3-Hydroxymethylphenyl | H | 2.4 | 3.1 | Optimal balance; H-bond donor active. |
| Lead-B | 3-Hydroxymethylphenyl | -CHO (Formyl) | 0.8 | 2.9 | Enhanced electrophilicity; potential covalent binder. |
| Neg-1 | 2-Hydroxymethylphenyl | H | > 100 | 3.1 | Steric clash at ortho position disrupts binding. |
Key SAR Insights
-
The Meta Sweet Spot: Substitution at the meta (3-position) of the phenyl ring allows the hydroxymethyl group to extend into solvent or interact with polar residues without disrupting the pi-stacking of the phenyl ring. Ortho substitution causes steric clash with the indole C2/C7 hydrogens.
-
Electronic Effects: The hydroxymethyl group is electronically neutral to slightly electron-withdrawing (inductive), unlike strong donors (-OMe) or acceptors (-NO2), maintaining the phenyl ring's electron density for pi-pi interactions.
Validated Synthesis Protocol
To ensure reproducibility, we recommend the Buchwald-Hartwig Cross-Coupling method over the traditional Ullmann coupling. The Ullmann reaction requires harsh conditions (high heat, copper bronze) that can oxidize or eliminate the sensitive hydroxymethyl group.
Reaction Workflow
Target: Synthesis of 1-(3-hydroxymethylphenyl)-1H-indole.
Figure 2: Optimized Buchwald-Hartwig coupling pathway for 1-HMPI synthesis.
Step-by-Step Protocol
-
Reagents: Charge a dry Schlenk tube with Indole (1.0 equiv), 3-Bromobenzyl alcohol (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which degrades the Pd-catalyst and oxidizes the alcohol.
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to indole).
-
Reaction: Seal and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a more polar spot than the starting indole.
-
Work-up: Cool to RT, filter through a celite pad (to remove Pd/inorganic salts), and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc (gradient 10% → 30%).
-
Note: The hydroxymethyl group makes the product slightly polar; ensure the column is not flushed too quickly.
-
Pharmacokinetics & ADME Considerations
For drug development professionals, the "hydroxymethyl" moiety presents specific ADME (Absorption, Distribution, Metabolism, Excretion) characteristics:
-
Metabolic Stability: The primary metabolic risk is oxidation by Alcohol Dehydrogenase (ADH) or CYP450 enzymes to the corresponding benzoic acid derivative.
-
Mitigation: If half-life is too short, consider bioisosteres like alpha-methyl hydroxymethyl (secondary alcohol) or difluoromethyl groups to block oxidation.
-
-
Solubility: The -CH₂OH group significantly improves aqueous solubility compared to the parent phenyl-indole (LogP drops from ~4.5 to ~3.1), improving oral bioavailability.
-
Permeability: The molecule remains sufficiently lipophilic (LogP > 2) to cross the Blood-Brain Barrier (BBB), making it a viable scaffold for CNS targets (e.g., Glioblastoma or Neuroinflammation).
Future Outlook & Strategic Applications
The 1-(3-hydroxymethylphenyl)indole scaffold is currently underutilized but holds high potential for Fragment-Based Drug Design (FBDD) .
-
PROTAC Linkers: The hydroxymethyl group provides a perfect "exit vector" to attach a linker for Proteolysis Targeting Chimeras (PROTACs), allowing the indole to bind the target protein while the linker connects to an E3 ligase.
-
Covalent Inhibitors: Oxidation of the alcohol to an aldehyde allows for the formation of reversible covalent Schiff bases with lysine residues in kinase pockets.
References
-
Mahaney, P. E., et al. (2009). "Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
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Ren, A., et al. (2022).[1] "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization." RSC Medicinal Chemistry.[1] Link
-
Kumari, A., & Singh, R. K. (2019).[2] "Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives." Bioorganic Chemistry. Link
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Faghih Akhlaghi, M., et al. (2009). "Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents." Iranian Journal of Pharmaceutical Research. Link
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BenchChem Technical Data. (2025). "1-(Hydroxymethyl)indole-2,3-dione: Chemical Properties and Synthesis." BenchChem.[3] Link
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A Technical Guide to the Biological Activity of 6-Nitroindole: From Synthetic Scaffold to Therapeutic Potential
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among its many derivatives, 6-nitroindole stands out as a particularly versatile scaffold. The presence of the nitro group at the 6-position not only modulates the electronic properties of the indole ring but also serves as a critical functional handle for further chemical modification. This guide provides an in-depth exploration of the diverse biological activities associated with 6-nitroindole and its derivatives. We will delve into its significant anticancer, antimicrobial, and enzyme-inhibiting properties, supported by mechanistic insights and quantitative data. Furthermore, this document details key experimental protocols and highlights the role of 6-nitroindole as a fundamental building block in the synthesis of complex, biologically active molecules, offering a comprehensive resource for researchers and drug development professionals.[1]
Introduction: The 6-Nitroindole Scaffold
6-Nitroindole (CAS 4769-96-4) is an aromatic heterocyclic organic compound with the molecular formula C₈H₆N₂O₂.[2][3] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a nitro group (NO₂) substituted at the 6-position of the benzene ring. This nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the indole core. It makes the scaffold susceptible to nucleophilic substitution reactions, a property extensively exploited in synthetic chemistry to create diverse molecular libraries.[4]
From a drug development perspective, 6-nitroindole is not just an intermediate but a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for designing novel therapeutic agents. Its derivatives have shown promise in targeting a wide range of biological pathways implicated in diseases from cancer to microbial infections.[1][5]
Figure 1: Overview of the diverse biological and chemical applications of the 6-nitroindole scaffold.
Synthetic Strategies for Bioactive Derivatives
The synthesis of diverse 6-nitroindole derivatives is crucial for exploring their structure-activity relationships (SAR). Chemists have developed numerous methods, with a notable recent development being a transition metal-free, Cs₂CO₃-promoted reaction between enaminones and nitroaromatic compounds.[6][7] This method allows for the highly regioselective formation of two new C-C and C-N bonds to construct the 6-nitroindole ring system in moderate to good yields.[6][7] Such efficient synthetic routes are vital for generating novel analogues for biological screening.
Representative Experimental Protocol: Regioselective Synthesis
The following protocol is adapted from a cesium carbonate-promoted method for synthesizing 6-nitroindole derivatives.[6][7]
Objective: To synthesize a 2,3-disubstituted 6-nitroindole derivative from a β-enaminone and a dinitrobenzene precursor.
Materials:
-
β-enaminone (1.0 equiv)
-
1,3-Dinitrobenzene (or similar nitroaromatic compound, 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
Round-bottom flask, magnetic stirrer, heating mantle
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the β-enaminone (0.5 mmol), the nitroaromatic compound (0.6 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add dry DMSO (2.0 mL) to the flask.
-
Stir the reaction mixture at 100 °C for the time determined by reaction monitoring (e.g., 12-24 hours), checking for completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-nitroindole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality: The use of a strong base like Cs₂CO₃ is critical for promoting the deprotonation steps necessary for the cyclization cascade. DMSO serves as a polar aprotic solvent, which is ideal for this type of reaction. The regioselectivity arises from the specific electronic nature of the starting materials, directing the bond formations to yield the 6-nitro isomer.[7]
Anticancer Activity: A Multifaceted Approach
Derivatives of the nitroindole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as potential tubulin polymerization inhibitors.[8]
One lead compound, 3g , from this series exhibited potent antiproliferative activity.[8] It was shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequently triggering apoptosis in MCF-7 breast cancer cells.[8] In a murine xenograft model, compound 3g inhibited tumor growth by 23.3% at a dose of 20 mg/kg and 44.2% at 50 mg/kg, demonstrating preliminary in vivo efficacy without significant systemic toxicity.[8]
Figure 2: Mechanism of anticancer action via inhibition of tubulin polymerization by 6-nitroindole derivatives.
Antiproliferative Activity Across Various Cancer Cell Lines
The antiproliferative effects of various indole derivatives, including those based on the 6-nitroindole scaffold, have been evaluated against a range of cancer cell lines. The standard method for this evaluation is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| Indole-based Alkaloid | MIA PaCa-2 | Pancreatic | 9.5 ± 2.2 | Gemcitabine | 0.6 ± 0.4 | [9] |
| p-chlorophenyl Indole | MCF-7 | Breast (ER+) | 13.2 | Doxorubicin | 0.06 | [9] |
| p-chlorophenyl Indole | MDA-MB-468 | Breast (Triple-Neg) | 8.2 | Doxorubicin | 0.08 | [9] |
| β-carboline Alkaloid | HCT116 | Colorectal | 8.15 | - | - | [9] |
This table includes data for various indole derivatives to illustrate the broad anticancer potential of the core scaffold. Specific data for 6-nitroindole derivatives should be interpreted from targeted studies.
While much of the detailed mechanistic work on G-quadruplex binding has focused on the 5-nitroindole isomer, it highlights a key strategy for this class of compounds. These molecules can bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc.[10][11] This stabilization prevents transcription, leading to the downregulation of the oncoprotein, cell cycle arrest, and apoptosis.[10] This mechanism underscores a promising avenue for the development of 6-nitroindole derivatives as well.
Key Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of a 6-nitroindole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-nitroindole test compound in complete cell culture media. Remove the old media from the wells and add the media containing the different concentrations of the compound. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
MTT Addition: Add MTT solution (typically 2.5-5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12] During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO (100 µL/well), to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Figure 3: Step-by-step workflow of the MTT assay for determining the antiproliferative activity of test compounds.
Antimicrobial and Antiparasitic Activities
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery, with the nitro group often being crucial for the mechanism of action.[13] Indole derivatives have shown broad-spectrum activity against bacteria and fungi.[14][15]
While specific studies on 6-nitroindole are part of the broader research into nitro-containing heterocycles, related structures like 6-nitroindazole have been investigated for their antileishmanial activity.[5][16] For instance, certain 3-chloro-6-nitro-1H-indazole derivatives linked to a 1,2,3-triazole motif showed promising inhibitory activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis.[16] Molecular docking studies suggested that these compounds bind stably to the Leishmania trypanothione reductase (TryR) enzyme, a key target for antileishmanial drugs.[16] This indicates that the 6-nitro-substituted heterocyclic core is a viable starting point for designing novel antiparasitic agents.
Enzyme Inhibition
The ability of 6-nitroindole derivatives to act as enzyme inhibitors is another critical area of their biological activity.[1] The nitro group can function as a "masked electrophile."[17] Under specific conditions within an enzyme's active site, such as the presence of an acidic residue, the nitroalkane can be converted to its more electrophilic nitronic acid tautomer. This activated form can then react with a nearby nucleophilic residue, like cysteine, to form a covalent adduct, leading to irreversible enzyme inhibition.[17] This mechanism offers a sophisticated strategy for designing highly specific and potent covalent inhibitors for therapeutic targets.
Role in Biotechnology: The Universal Base
Beyond therapeutic applications, 6-nitroindole and its isomer 5-nitroindole are important tools in molecular biology and biotechnology.[18] They function as "universal base analogues" in the design of oligonucleotides (DNA or RNA strands).[18][19] Unlike natural bases (A, T, C, G) which form specific hydrogen bonds, nitroindoles stabilize the DNA duplex primarily through base-stacking interactions.[18] This property allows them to pair with any of the four natural bases with minimal bias, making them invaluable for applications such as:
-
Sequencing Primers: For regions where the exact DNA sequence is unknown.
-
PCR Primers: To amplify targets with sequence variability.
-
Probes: For detecting a range of related genetic sequences.
Conclusion and Future Perspectives
The 6-nitroindole scaffold represents a molecule of significant interest to medicinal chemists and drug development professionals. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably in the realm of oncology, where they act through mechanisms such as tubulin polymerization inhibition. The synthetic accessibility of the 6-nitroindole core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
Future research should focus on:
-
Expanding SAR Studies: Synthesizing and screening larger, more diverse libraries of 6-nitroindole derivatives to identify compounds with enhanced potency and selectivity for specific biological targets.
-
Mechanistic Elucidation: Deepening the understanding of how these compounds interact with their targets at a molecular level, particularly for antimicrobial and enzyme-inhibiting activities.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo development.
-
Combination Therapies: Investigating the synergistic effects of 6-nitroindole derivatives when used in combination with existing anticancer or antimicrobial drugs.
With its proven versatility and therapeutic potential, the 6-nitroindole framework is poised to remain a highly valuable scaffold in the ongoing quest for novel and effective medicines.
References
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Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Researches in the series of 6-nitroindazole, synthesis and biological activities Source: ResearchGate URL: [Link]
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Title: Notes - Synthesis of 7-Nitroindole Source: ACS Publications URL: [Link]
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Title: Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for Source: HETEROCYCLES URL: [Link]
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Title: Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at... Source: ResearchGate URL: [Link]
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Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities Source: ResearchGate URL: [Link]
-
Title: 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 Source: PubChem URL: [Link]
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Title: ChemInform Abstract: Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids. Source: ResearchGate URL: [Link]
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Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia MDPI URL: [Link]
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Title: Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes Source: MDPI URL: [Link]
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Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation Source: PubMed URL: [Link]
-
Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL: [Link]
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Title: The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation Source: RSC Publishing URL: [Link]
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Title: Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes Source: MDPI URL: [Link]
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Title: Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus Source: PubMed URL: [Link]
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An In-depth Technical Guide to the Electronic Properties of 6-Nitro-N-Arylindole Systems
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-nitro-N-arylindole scaffold represents a compelling class of heterocyclic compounds, uniquely positioned at the intersection of materials science and medicinal chemistry. The strategic incorporation of a potent electron-withdrawing nitro group at the C6 position and a tunable aryl moiety at the indole nitrogen establishes a powerful donor-π-acceptor (D-π-A) framework. This guide provides a comprehensive exploration of the core electronic properties of these systems. We will delve into the synthetic rationale, detailed experimental characterization of their optical and electrochemical behavior, and the computational modeling required to gain a deep mechanistic understanding. This document is structured to serve as a technical resource, blending foundational principles with actionable protocols to empower researchers in the rational design of novel 6-nitro-N-arylindole derivatives for advanced applications.
Introduction: The Strategic Design of a Push-Pull Chromophore
The indole ring is a privileged scaffold in drug discovery and a foundational unit in organic electronics. Its electron-rich nature makes it an excellent electron donor. The functionalization of the indole core allows for the precise tuning of its electronic properties. By introducing a strongly electron-withdrawing nitro group (-NO₂) at the 6-position of the indole's benzenoid ring, we fundamentally alter the electronic landscape of the molecule. This creates a significant dipole and induces a predisposition for intramolecular charge transfer (ICT) upon photoexcitation.
The subsequent introduction of an aryl group at the indole nitrogen (N1 position) completes the D-π-A design. The N-aryl ring's electronic character—whether it is electron-donating, neutral, or electron-withdrawing—can be systematically varied, providing a secondary layer of control over the molecule's electronic and photophysical properties. This strategic design makes 6-nitro-N-arylindoles highly promising candidates for applications including:
-
Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states is a key requirement for second-order NLO materials.[1][2]
-
Fluorescent Probes and Sensors: The sensitivity of the ICT process to the local environment (e.g., solvent polarity, ion binding) can be harnessed to develop sophisticated molecular sensors.
-
Bioreductive Prodrugs: The nitroaromatic moiety can act as an electronic "switch," where its reduction under hypoxic conditions, often found in solid tumors, can trigger the activation of a therapeutic agent.[3]
-
Organic Electronics: The tunable HOMO-LUMO energy gaps and charge transfer characteristics are relevant for the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This guide will use 1-phenyl-6-nitro-1H-indole as a representative example to illustrate the core concepts and methodologies.
Synthesis and Structural Elucidation
The synthesis of 6-nitro-N-arylindoles can be approached through a logical, two-stage process: the regioselective nitration of the indole core followed by N-arylation.
Synthetic Workflow
The overall synthetic strategy is designed to first establish the nitro-substituted indole scaffold, followed by the introduction of the N-aryl moiety. This sequence is generally preferred to avoid potential side reactions during nitration on a pre-arylated indole.
Caption: Synthetic pathway for 6-nitro-N-arylindoles.
Experimental Protocol: Synthesis of 1-phenyl-6-nitro-1H-indole
This protocol provides a representative method. Researchers should note that optimization of reaction conditions (temperature, catalyst, base, and solvent) may be necessary for different arylating agents.
Part A: Synthesis of 6-Nitroindole [4]
-
Reaction Setup: To a stirred solution of indole (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1 equivalent) in concentrated sulfuric acid, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the mixture at 0-5°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water until the washings are neutral. The solid is then purified by column chromatography on silica gel to afford 6-nitroindole. The regioselectivity of nitration can be confirmed by ¹H NMR spectroscopy.
Part B: N-Arylation via Ullmann Condensation [5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 6-nitroindole (1 equivalent), iodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), a ligand such as L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 110-120°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure 1-phenyl-6-nitro-1H-indole.
Photophysical Properties: Exploring the Intramolecular Charge Transfer
The defining photophysical feature of 6-nitro-N-arylindoles is the intramolecular charge transfer (ICT) from the electron-rich indole moiety (donor) to the electron-deficient nitro group (acceptor). This phenomenon is readily investigated using UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
The absorption spectrum of these compounds is characterized by π-π* transitions. The key transition of interest is the ICT band, which is typically the lowest energy absorption band and is highly sensitive to the electronic nature of the N-aryl substituent and the polarity of the solvent.
-
Causality: The 6-nitroindole precursor exhibits absorption maxima in the near-UV range. For instance, 6-nitroindole itself shows two maxima in the 300-400 nm range.[1] Upon N-arylation, and depending on the nature of the aryl group, this ICT band is expected to shift. An electron-donating group on the N-phenyl ring would enhance the donor strength of the system, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum.
Solvatochromism
The ICT state is significantly more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum as solvent polarity increases. This phenomenon, known as positive solvatochromism, is a hallmark of ICT.
Caption: Energy level diagram illustrating solvatochromism.
Protocol: Spectroscopic Characterization
-
Sample Preparation: Prepare stock solutions of the 6-nitro-N-arylindole compound in a high-purity solvent (e.g., dichloromethane). Create a series of dilute solutions (e.g., 1x10⁻⁵ M) in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
UV-Vis Measurement: Record the absorption spectra for each solution using a dual-beam UV-Vis spectrophotometer over a range of 250-600 nm.
-
Fluorescence Measurement: Using a spectrofluorometer, excite each sample at its absorption maximum (λ_max) and record the emission spectrum.
-
Data Analysis: Plot the absorption and emission maxima (in nm or cm⁻¹) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic shifts and confirm the ICT character.
Electrochemical Properties and Frontier Molecular Orbitals
Cyclic voltammetry (CV) is an essential technique for probing the redox behavior of 6-nitro-N-arylindoles. It provides direct experimental measurement of the oxidation and reduction potentials, which can be correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.
-
Expertise: The indole nucleus is readily oxidized (loses an electron), and this process corresponds to the removal of an electron from the HOMO. The nitro group is easily reduced (gains an electron), corresponding to the addition of an electron to the LUMO.[6] Therefore, the first oxidation potential is related to the HOMO energy, while the first reduction potential is related to the LUMO energy. The difference between these potentials provides an electrochemical estimate of the HOMO-LUMO gap.
Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Add the 6-nitro-N-arylindole compound to the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Purge the solution with an inert gas (Argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., +1.5 V) to a final value (e.g., -1.5 V) and back.
-
Calibration: After the measurement, add ferrocene as an internal standard and record its voltammogram. The HOMO and LUMO energies can then be estimated using established empirical equations that reference the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Computational Modeling: A DFT and TD-DFT Approach
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and rationalizing the electronic properties of molecules.[7]
Computational Workflow
Caption: Computational chemistry workflow for analyzing electronic properties.
Key Insights from DFT/TD-DFT
-
HOMO/LUMO Visualization: DFT calculations allow for the visualization of the frontier molecular orbitals. For a 6-nitro-N-arylindole, the HOMO is expected to be localized primarily on the indole ring and the nitrogen of the N-aryl group, while the LUMO will be predominantly localized on the nitro group and the benzenoid part of the indole. This spatial separation is the electronic basis for the D-π-A character.
-
Simulated Spectra: TD-DFT calculations can predict the electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions. The lowest energy transition with a high oscillator strength will correspond to the HOMO→LUMO (ICT) transition.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The region around the nitro group will be strongly electrophilic (electron-poor, typically colored red or blue), while the indole ring will be nucleophilic (electron-rich, typically colored green or yellow).
Structure-Property Relationships and Data Summary
The electronic properties of 6-nitro-N-arylindoles can be systematically tuned by modifying the N-aryl substituent.
| Compound | Substituent on N-Phenyl | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Expected λ_max (ICT) |
| A | -H (Phenyl) | Moderate | Low | Moderate | Baseline |
| B | -OCH₃ (Electron-Donating) | Higher (Less Stable) | Slightly Higher | Smaller | Red-shifted vs. A |
| C | -CF₃ (Electron-Withdrawing) | Lower (More Stable) | Lower | Larger | Blue-shifted vs. A |
| D | 6-Nitroindole (Reference) | High | Low | Moderate | ~350-380 nm[1] |
This table presents expected trends based on fundamental principles of physical organic chemistry. Actual values must be determined experimentally and computationally.
Conclusion and Future Outlook
The 6-nitro-N-arylindole system is a versatile and electronically rich scaffold. The inherent D-π-A architecture, governed by the powerful electron-withdrawing nitro group and the tunable N-aryl substituent, provides a robust platform for the development of advanced functional materials and therapeutic agents. The methodologies outlined in this guide—spanning rational synthesis, detailed spectroscopic and electrochemical analysis, and corroborative computational modeling—provide a comprehensive framework for researchers to explore and exploit the unique electronic properties of these compounds. Future work in this area will likely focus on the synthesis of derivatives with extended π-conjugation, the incorporation of these chromophores into polymeric systems, and the detailed investigation of their biological activities, particularly as hypoxia-activated prodrugs.
References
-
Kouakou, A., Micheletti, G., Boga, C., Calvaresi, M., Chicha, H., Franchi, P., Guadagnini, L., & Lucarini, M. (n.d.). Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Bentham Science. [Link]
-
Robinson, E. S., et al. (2023). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]
-
Kim, T., et al. (2022). Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Scientific Reports. [Link]
-
Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules. [Link]
-
Rakib, E.M., Boga, C., Calvaresi, M., et al. (2021). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations. Inorganica Chimica Acta. [Link]
-
Tantawy, M. A., & El-Sayed, W. M. (2019). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Mini-Reviews in Medicinal Chemistry. [Link]
-
Ge, D., Sun, L., Yu, Z., Luo, X., Xu, P., & Shen, Z. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]
-
Mąkosza, M., & Staliński, K. (2025). Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. [Link]
-
Nuñez-Vergara, L. J., & Squella, J. A. (2005). Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Current Organic Chemistry. [Link]
-
Lesieur, D., et al. (2002). Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). Journal of Medicinal Chemistry. [Link]
-
Misra, R., & Mishra, P. C. (2014). (a)The mechanism of intramolecular charge transfer in the molecules.... ResearchGate. [Link]
-
Tantawy, M. A., & El-Sayed, W. M. (n.d.). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Bentham Science. [Link]
-
Kokkinidis, G., et al. (2005). Electrochemical behaviour of nitroindoles: oxidative electropolymerization and reduction of the nitr. Semantic Scholar. [Link]
-
Arockia doss, M., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition. [Link]
-
Arockia doss, M., et al. (2025). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. [Link]
-
Sil, D., et al. (2020). Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones. Chemical Science. [Link]
-
Touimi, S., et al. (n.d.). DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-Shaped imidazole-based push-pull chromophores. ResearchGate. [Link]
-
Wang, S., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. [Link]
-
Shkoor, M., et al. (2020). Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted pyridino[3,4-c]coumarins. Scilit. [Link]
-
Akanda, M. R., & Gani, M. A. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
N.A. (1962). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Zenodo. [Link]
-
Pinto, M., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]
-
Karimi-Chahartash, M., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Fasani, E., et al. (2006). Intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines. The Journal of Organic Chemistry. [Link]
-
Temel, E., et al. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Ghanwat, S. G., et al. (2016). Comprehensive DFT and TD-DFT Studies on the Photophysical Properties of 5,6-Dichloro-1,3-Bis(2-Pyridylimino)-4,7-Dihydroxyisoindole: A New Class of ESIPT Fluorophore. Journal of Fluorescence. [Link]
-
Zhang, W., et al. (2021). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry. [Link]
-
Kalik, K., et al. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: Intramolecular charge transfer effects. Journal of Computational Chemistry. [Link]
-
Afshar, R. K., et al. (2004). Syntheses, structures, and reactivities of (Fe-NO)6 nitrosyls derived from polypyridine-carboxamide ligands: photoactive NO-donors and reagents for S-nitrosylation of alkyl thiols. Inorganic Chemistry. [Link]
-
Hay, M. P., et al. (1998). Nitro reduction as an electronic switch for bioreductive drug activation. Anti-Cancer Drug Design. [Link]
Sources
- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses, structures, and reactivities of (Fe-NO)6 nitrosyls derived from polypyridine-carboxamide ligands: photoactive NO-donors and reagents for S-nitrosylation of alkyl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CAS number search for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol analogs
Target Molecule: (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Executive Summary & Structural Deconstruction
The target molecule, (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol , represents a specific class of N-arylated indoles. These scaffolds are privileged structures in medicinal chemistry, often serving as intermediates for kinase inhibitors or anti-infective agents (e.g., Leishmaniasis treatments).
Finding the specific CAS Registry Number® for such highly functionalized intermediates often yields negative results in public databases (PubChem, ChemSpider) because they are frequently proprietary intermediates rather than commercial catalog items.
This guide details the exact protocol to:
-
Locate the specific CAS number (if indexed).
-
Identify functional analogs for Structure-Activity Relationship (SAR) studies.
-
Synthesize the molecule if no commercial source exists.
Structural Analysis
To perform an effective search, we must first translate the IUPAC name into machine-readable formats.
| Feature | Specification | Functionality |
| Core Scaffold | 1-Phenyl-1H-indole | Aromatic stability, hydrophobic interactions. |
| Substituent A | 6-Nitro group ( | Electron-withdrawing group (EWG); metabolic handle (reducible to amine). |
| Substituent B | 3-Hydroxymethyl ( | H-bond donor/acceptor; "handle" for oxidation to aldehyde/acid. |
| Linkage | N-C bond (Indole N1 to Phenyl) | Formed via C-N cross-coupling (Ullmann/Chan-Lam). |
Generated SMILES String: [O-]c1ccc2c(c1)ccn2c3cccc(CO)c3
Search Protocol: From Exact Match to Analog Discovery
Do not rely on a single text string. Chemical nomenclature is variable. Use the following three-tiered search strategy.
Tier 1: Exact Structure Search (Identity Verification)
Use the InChIKey for a deterministic search. This string is a hashed digital representation of the molecule that is independent of naming conventions.
-
Protocol:
-
Generate the InChIKey (e.g., using ChemDraw or open-source RDKit).
-
Query SciFinder-n or Reaxys .
-
Fallback: If the exact nitro-analog is not found, search for the Methoxy analog (CAS: 1349716-43-3 ) which is a known commercial compound.
-
Tier 2: Substructure & Markush Searching (Broadening the Net)
If the exact molecule is not indexed, you must search for the genus (the broader chemical class) rather than the species.
-
Query Logic:
-
Fixed: Indole core + N-Phenyl ring.
-
Variable 1: Position 6 = Nitro OR H OR Halogen (SAR exploration).
-
Variable 2: Phenyl ring = Must contain -CH2OH (or oxidizable precursor -COOMe).
-
-
Database: Reaxys is superior here for linking structures directly to synthetic routes.
Tier 3: Similarity Searching (Tanimoto Coefficients)
When exact matches fail, use similarity searching to find "nearest neighbors" based on molecular fingerprints (ECFP4 or MACCS keys).
-
Threshold: Set Tanimoto coefficient > 0.85.
-
Goal: Find analogs like 6-Amino-1-phenyl-1H-indole-3-methanol or 6-Fluoro variants.
Visualization: The Search Workflow
Caption: Logical workflow for retrieving CAS numbers or identifying structural analogs when direct indexing is ambiguous.
Synthetic Route: The "Self-Validating" Protocol
If the CAS search returns no commercial vendors, you must synthesize the compound. The presence of the nitro group on the indole and the alcohol on the phenyl ring dictates the chemistry.
Why not Buchwald-Hartwig? Standard Buchwald couplings often require strong bases (NaOtBu) and high temperatures, which can be incompatible with the unprotected benzyl alcohol or cause side reactions with the nitro group.
The Solution: Chan-Lam Oxidative Coupling This is the preferred route for N-arylation of electron-deficient indoles (due to the nitro group) using boronic acids. It proceeds under mild conditions (room temperature, open air).
Experimental Protocol (Chan-Lam Coupling)[1][2][3][4]
-
Reagents:
-
Substrate: 6-Nitroindole (CAS: 4769-96-4).[1]
-
Coupling Partner: (3-(Hydroxymethyl)phenyl)boronic acid (CAS: 49764-31-0).
-
Catalyst: Cu(OAc)₂ (10-20 mol%).
-
Ligand: 2,2'-Bipyridine (20 mol%) - Critical for stabilizing Cu species.
-
Base: Na₂CO₃ (2.0 equiv).
-
Solvent: Dichloroethane (DCE) or MeOH/H₂O (green alternative).
-
-
Procedure:
-
Dissolve 6-nitroindole (1.0 eq) and the boronic acid (1.5 eq) in DCE [0.1 M].
-
Add Cu(OAc)₂, bipyridine, and Na₂CO₃.
-
Stir vigorously open to the atmosphere (O₂ is the terminal oxidant) at 25–40°C for 24 hours.
-
Validation Point: Monitor via TLC. The N-arylated product will be significantly less polar than the starting boronic acid and distinct from the indole.
-
-
Purification:
-
Filter through a celite pad to remove copper salts.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
-
Reaction Pathway Visualization
Caption: Mechanistic pathway for the Chan-Lam coupling synthesis of the target N-arylated indole.
Known Analogs & Reference Data
Use these confirmed CAS numbers to calibrate your search or as starting points for synthesis.
| Compound Name | CAS Number | Structural Difference | Utility |
| (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol | 1349716-43-3 | 6-OMe instead of 6-NO2 | Closest isostere; useful for NMR comparison. |
| 6-Nitro-1H-indole | 4769-96-4 | Missing phenyl ring | Starting material. |
| 1-Phenyl-1H-indole | 16096-33-6 | No substituents | Core scaffold reference.[2][3] |
| 3-(Hydroxymethyl)phenylboronic acid | 49764-31-0 | Coupling partner | Required for Chan-Lam synthesis. |
References
-
PubChem Compound Summary. "6-Nitro-1H-indole (CAS 4769-96-4)." National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. "Chan-Lam Coupling: Mechanism and Recent Literature." Link
-
BLD Pharm. "Product: (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol (CAS 1349716-43-3)."[4] Link
-
RSC Advances. "Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling." Royal Society of Chemistry, 2013. Link
Sources
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Buchwald-Hartwig N-arylation of 6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Arylindoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the indole nitrogen, particularly through N-arylation, provides a powerful tool for modulating the pharmacological properties of these molecules. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[1][2] This reaction utilizes a palladium catalyst in conjunction with a suitable phosphine ligand to couple an amine with an aryl halide or pseudohalide.[1]
This application note provides a detailed protocol and in-depth scientific insights for the successful N-arylation of 6-nitroindole, a substrate of particular interest due to the electron-withdrawing nature of the nitro group, which can present unique challenges. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting strategies to empower researchers to confidently apply this powerful transformation in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][3][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][3] The general reactivity order for the aryl halide is I > Br > Cl.[3]
-
Amine Coordination and Deprotonation: The amine (in this case, 6-nitroindole) coordinates to the Pd(II) complex. A base then deprotonates the N-H of the indole, forming a palladium-amido complex.[1]
-
Reductive Elimination: This is the product-forming step where the N-aryl bond is formed, and the desired N-arylated indole is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[1] The choice of a suitable ligand is critical to promote the desired reductive elimination over these side pathways.
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.
Optimizing the N-arylation of 6-Nitroindole: Key Parameters
The presence of the electron-withdrawing nitro group on the indole ring can influence the reactivity of the substrate. Therefore, careful selection of the catalyst, ligand, base, and solvent is paramount for a successful reaction.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[3][5] Pre-catalysts can also be used for more reliable generation of the active catalyst.[3] |
| Ligand | XPhos, RuPhos, BrettPhos, DavePhos | Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[4][6] For indoles, ligands like DavePhos have been shown to be effective.[4] The choice of ligand can significantly impact the reaction outcome and may require screening.[7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the indole N-H. Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups.[3][5] In such cases, weaker inorganic bases like potassium phosphate or cesium carbonate can be used, often requiring higher temperatures.[3][5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for reproducible results.[5] Toluene and dioxane are commonly used and generally provide good solubility for the reagents.[5][8] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the aryl halide and the choice of base. Weaker bases typically necessitate higher temperatures to achieve a reasonable reaction rate.[3] |
Detailed Experimental Protocol
This protocol provides a general guideline for the N-arylation of 6-nitroindole with an aryl bromide. Optimization may be required for different aryl halides or specific substrates.
Materials and Reagents:
-
6-Nitroindole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-nitroindole (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Addition of Base and Solvent: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 equiv.) and anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated 6-nitroindole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Inappropriate base or temperature | - Use a fresh palladium precursor and ligand.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Try a different solvent or a solvent mixture to improve solubility.- Screen different bases and adjust the reaction temperature accordingly. |
| Formation of side products (e.g., dehalogenation) | - β-hydride elimination- Catalyst decomposition | - Use a bulkier phosphine ligand to favor reductive elimination.- Lower the reaction temperature. |
| Difficulty in purification | - Polarity of the nitro-containing product | - Use a more polar eluent system for column chromatography.- Consider using a different stationary phase, such as alumina. |
Safety Precautions
-
Handling Reagents: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.[9][10] Many are air- and moisture-sensitive. Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation and potential side reactions.[11]
-
Solvent Safety: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.[12]
-
Waste Disposal: Dispose of all chemical waste, including heavy metal residues, according to institutional and local regulations.[11]
Conclusion
The Buchwald-Hartwig N-arylation is a powerful and indispensable tool for the synthesis of N-arylindoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to challenging substrates like 6-nitroindole. This guide provides a solid foundation for the implementation and optimization of this critical transformation in the pursuit of novel molecular entities for drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available from: [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. Available from: [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC. Available from: [Link]
-
Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. Available from: [Link]
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Available from: [Link]
-
Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene - RSC Publishing. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - NIH. Available from: [Link]
-
(PDF) Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides - Academia.edu. Available from: [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals. Available from: [Link]
-
Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available from: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available from: [Link]
-
Standard Operating Procedure. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC. Available from: [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts - PubMed. Available from: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Available from: [Link]
-
The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations - Organic Chemistry Portal. Available from: [Link]
-
Palladium Catalyzed Synthesis and Functional Groups Modification of 6 Aryl Derivatives of Non Linear - YouTube. Available from: [Link]
-
Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling | Organic Letters - ACS Publications. Available from: [Link]
-
Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives - MDPI. Available from: [Link]
-
Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed. Available from: [Link]
-
Generation and Control of Electrophilic N–aryl Nitrenoids to construct 3H-indoles and aziridines - University of Illinois Chicago - Figshare. Available from: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
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- 7. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 8. uwindsor.ca [uwindsor.ca]
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- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. honrel.com [honrel.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Selective Reduction of the 6-Nitro Group in N-Aryl Indoles
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the selective reduction of the 6-nitro functional group in N-aryl indole scaffolds. The conversion of N-aryl-6-nitroindoles to their corresponding 6-amino derivatives is a critical transformation in the synthesis of various biologically active molecules, including kinase inhibitors and other pharmaceutical agents. This guide delves into the underlying chemical principles, offers detailed, field-tested protocols for several robust methods, and provides practical insights into overcoming common experimental challenges to ensure high-yield, chemoselective transformations.
Introduction: The Strategic Importance of N-Aryl-6-Aminoindoles
The indole nucleus is a privileged scaffold in medicinal chemistry. Specifically, N-aryl-6-aminoindoles serve as crucial intermediates and core structures in a multitude of pharmacologically active compounds. The strategic placement of the amino group at the C6 position facilitates further functionalization and acts as a key pharmacophoric element for molecular recognition.
The primary challenge addressed in this guide is the chemoselective reduction of the nitro group at the C6 position without affecting other potentially reducible moieties, such as substituents on the N-aryl ring (e.g., halogens, esters, nitriles) or the indole double bond itself. The choice of reducing agent and reaction conditions is therefore paramount to the success of this synthetic step.
Prerequisite: Synthesis of the N-Aryl-6-Nitroindole Starting Material
A reliable synthesis of the N-aryl-6-nitroindole precursor is the logical starting point. While numerous methods exist for indole N-arylation, copper- and palladium-catalyzed cross-coupling reactions (e.g., Ullmann and Buchwald-Hartwig aminations) are most common.[1] A general workflow begins with commercially available 6-nitroindole, which is coupled with an appropriate aryl halide.
Sources
Technical Application Note: Selective Oxidation of Indole-Functionalized Benzylic Alcohols
This Application Note provides a comprehensive technical guide for the selective oxidation of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol to its corresponding aldehyde, 3-(6-Nitro-1H-indol-1-yl)benzaldehyde .
This transformation presents a classic chemoselectivity challenge: oxidizing a primary benzylic alcohol without degrading the electron-rich indole heterocycle or affecting the redox-sensitive nitro group.
) & Dess-Martin Periodinane (DMP) Author: Senior Application ScientistExecutive Summary
The oxidation of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol (Compound 1 ) to 3-(6-Nitro-1H-indol-1-yl)benzaldehyde (Compound 2 ) is a critical step in the synthesis of indole-based antiviral and anticancer pharmacophores. Standard oxidants like chromates (PCC/PDC) or permanganates often lead to over-oxidation to carboxylic acids or oxidative cleavage of the indole C2-C3 bond.
This guide details two industry-validated protocols:
-
Activated Manganese Dioxide (
): The primary recommendation for process safety and scalability. It offers superior chemoselectivity, heterogeneous workup, and high tolerance for nitrogen heterocycles. -
Dess-Martin Periodinane (DMP): A homogeneous alternative for rapid, high-conversion synthesis on smaller scales or for sterically demanding substrates.
Chemical Context & Retrosynthetic Analysis
Substrate Analysis
-
Indole Core: The indole ring is electron-rich. While the N-phenyl substitution prevents N-oxidation, the C2 and C3 positions remain susceptible to electrophilic attack or oxidative dimerization.
-
6-Nitro Group: This electron-withdrawing group (EWG) at the 6-position significantly stabilizes the indole ring against oxidative degradation compared to unsubstituted indoles, widening the safety margin for oxidation.
-
Benzylic Alcohol: The target moiety.[1][2][3][4] Benzylic alcohols are "activated" alcohols, allowing for mild oxidation methods that do not touch aliphatic alcohols.
Reaction Scheme
The transformation involves the removal of two hydrogen atoms to form the carbonyl group.
Figure 1: General reaction scheme for the selective oxidation.
Methodology Selection: The "Why"
| Feature | Activated | Dess-Martin Periodinane (Protocol B) | Swern Oxidation |
| Selectivity | Excellent (Benzylic specific) | High (General alcohol) | High |
| Indole Tolerance | High (Surface reaction) | High (Neutral pH) | Moderate (Side reactions possible) |
| Workup | Simple Filtration | Aqueous Wash | Aqueous Wash |
| Scalability | High (Process friendly) | Moderate (Cost/Safety) | Low (Cryogenic required) |
| Reaction Time | Slow (4–24 h) | Fast (0.5–2 h) | Fast |
| Recommendation | Primary Method | Secondary Method | Not Recommended |
Expert Insight: We prioritize Activated
Protocol A: Activated Manganese Dioxide ( )
Best for: Routine synthesis, scale-up (>1g), and maximum chemoselectivity.
Reagents & Equipment
-
Substrate: (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol (1.0 equiv).
-
Oxidant: Activated Manganese Dioxide (10.0 – 20.0 equiv).
-
Critical: Do not use crystalline pyrolusite. Use "Activated" grade (precipitated) or prepare freshly.
-
-
Solvent: Dichloromethane (DCM) or Chloroform (
). Anhydrous preferred but not strictly required. -
Setup: Round-bottom flask with efficient magnetic stirring.
Step-by-Step Procedure
-
Preparation: Dissolve the alcohol substrate (1.0 equiv) in DCM (concentration ~0.1 M). Ensure complete dissolution; sonicate if necessary.
-
Addition: Add Activated
(10.0 equiv) in a single portion.-
Note: A large excess is required because the reaction is surface-area dependent.
-
-
Reaction: Stir the black suspension vigorously at room temperature.
-
Optimization: If conversion is <50% after 4 hours, heat to reflux (40°C) or add another 5.0 equiv of
.
-
-
Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane). The aldehyde will be less polar (higher
) than the alcohol. -
Workup:
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine black powder.
-
Rinse the filter cake thoroughly with DCM or EtOAc.
-
Caution: Do not let the
cake dry out completely if large amounts of solvent are used (fire hazard with residual solvent vapors).
-
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon drying.
Mechanism of Action
The reaction proceeds via a radical mechanism on the
Figure 2: Surface-mediated oxidation mechanism.
Protocol B: Dess-Martin Periodinane (DMP)
Best for: Stubborn substrates, small scale (<100mg), or when MnO2 is too slow.
Reagents & Equipment
-
Substrate: 1.0 equiv.
-
Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv).
-
Solvent: Anhydrous DCM.
-
Quench: Sodium thiosulfate (
) and Sodium bicarbonate ( ).
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) under an inert atmosphere (
or Ar). -
Addition: Add DMP (1.2 equiv) as a solid at 0°C (ice bath).
-
Reaction: Remove ice bath and stir at room temperature. Reaction is usually complete within 1-2 hours.
-
Quench (Critical):
-
Dilute with diethyl ether or EtOAc.
-
Add a 1:1 mixture of saturated aqueous
and 10% . -
Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).
-
-
Extraction: Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Analytical Validation
To confirm the success of the oxidation, look for the following markers in your analytical data:
| Technique | Expected Signal (Aldehyde) | Diagnostic Change |
| 1H NMR | Singlet at 9.9 – 10.1 ppm | Appearance of -CHO; Disappearance of -CH2OH doublet (~4.7 ppm). |
| IR | Strong band at ~1690–1700 cm⁻¹ | Appearance of C=O stretch; Loss of broad O-H stretch (~3400 cm⁻¹). |
| TLC | Higher Rf than alcohol | Aldehyde is significantly less polar. |
Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Reaction with
is stalled at 50% conversion.-
Solution: The
surface is deactivated.[4] Filter the reaction mixture to remove the "spent" oxidant, re-dissolve the filtrate, and add fresh Activated . Do not just add more to the existing sludge.
-
-
Problem: Indole degradation (dark tar formation).
-
Solution: This suggests over-oxidation. Ensure the temperature was not excessive. Switch to Protocol B (DMP) at 0°C, as it is faster and minimizes exposure time.
-
-
Problem: Product co-elutes with starting material.
-
Solution: Use a gradient column chromatography starting with 100% DCM, slowly adding MeOH or EtOAc. Aldehydes can sometimes "streak" on silica; adding 1% triethylamine to the eluent can help.
-
Safety Hazards
-
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: Nitro compounds are potential energetic materials. Avoid high heat (>100°C) on the dry solid.
-
DMP: Potentially explosive (shock sensitive) in large quantities. Store in a freezer and use a blast shield for scales >5g.
References
-
Activated Manganese Dioxide Preparation & Use
-
Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
- Taylor, R. J., et al.
-
-
Dess-Martin Periodinane Oxidation
-
Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156. Link
-
Meyer, S. D., & Schreiber, S. L.[7] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.
-
-
Indole Chemistry & Oxidation Tolerance
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. worldwidejournals.com [worldwidejournals.com]
Application Note: Chemoselective Protecting Group Strategies for Hydroxymethylphenyl Indoles
Executive Summary
The hydroxymethylphenyl indole scaffold presents a unique "push-pull" electronic challenge in medicinal chemistry. It contains two distinct nucleophilic sites—the indole nitrogen (
-
The Challenge: The indole nitrogen is prone to oxidative degradation and requires electron-withdrawing group (EWG) protection to stabilize the ring. However, placing a strong EWG on the nitrogen can destabilize the benzylic alcohol, making it susceptible to acid-catalyzed elimination (forming reactive quinone methides).
-
The Solution: This guide details an Orthogonal "Lock-and-Key" Strategy , utilizing silyl ethers for the benzylic alcohol and carbamates for the indole nitrogen. This approach ensures maximizing yield, minimizing polymerization, and allowing tunable deprotection sequences.
Strategic Analysis: The Electronic "Push-Pull"
Before selecting reagents, one must understand the electronic causality.
The Stability Paradox
The indole ring is electron-rich. The benzylic alcohol, when attached to the phenyl ring of the indole, is sensitive to acidic conditions.
-
Unprotected Indole: The nitrogen lone pair donates density into the ring. If the benzylic position is treated with acid, the indole can assist in expelling the hydroxyl group, leading to polymerization.
-
N-Protected (EWG): Protecting the nitrogen with a Boc or Tosyl group pulls electron density away from the ring. This actually stabilizes the benzylic alcohol against acid-catalyzed elimination, but makes the N-protecting group itself acid-labile (in the case of Boc).
Decision Matrix: Selecting the Right Pair
The choice of protecting groups depends on the subsequent chemistry required.
| Strategy | N-Protection | O-Protection | Orthogonality | Recommended For |
| The "Standard" | Boc (tert-Butyloxycarbonyl) | TBS (tert-Butyldimethylsilyl) | High. Boc removed by Acid/Heat; TBS removed by Fluoride ( | General synthesis, linker attachment. |
| The "Fortress" | Tosyl (p-Toluenesulfonyl) | TBDPS (tert-Butyldiphenylsilyl) | Very High. Tosyl requires strong reduction/base; TBDPS is acid-stable. | Harsh subsequent steps (e.g., oxidations, strongly acidic conditions). |
| The "Transient" | SEM (2-(Trimethylsilyl)ethoxymethyl) | Ac (Acetyl) | Medium. SEM removed by | Late-stage diversification where solubility is an issue. |
Visual Workflow: Strategic Decision Tree
Caption: Decision tree for selecting protecting group pairs based on downstream reaction conditions.
Detailed Protocol: The "Standard" (TBS/Boc) Route
This protocol is the most versatile for drug discovery, allowing selective deprotection of either group.
Phase 1: Selective O-Silylation (TBS)
Rationale: We protect the alcohol first. The primary benzylic alcohol is nucleophilic enough to react with TBSCl using a mild base (Imidazole). The indole nitrogen is non-nucleophilic under these conditions (
Reagents:
-
Substrate: Hydroxymethylphenyl indole (1.0 equiv)
-
TBSCl (tert-Butyldimethylsilyl chloride): 1.2 equiv
-
Imidazole: 2.5 equiv
-
Solvent: Anhydrous DMF (0.5 M concentration)
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with the indole substrate and imidazole. Add anhydrous DMF under Argon atmosphere.
-
Addition: Cool to 0°C. Add TBSCl portion-wise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine. Dry over .[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Phase 2: N-Boc Protection
Rationale: With the alcohol capped, we can now use a stronger base or acylation catalyst to protect the nitrogen. Boc is chosen for its electron-withdrawing properties, which stabilizes the indole against oxidation.
Reagents:
-
Substrate: O-TBS protected indole (1.0 equiv)
- (Di-tert-butyl dicarbonate): 1.5 equiv
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)
-
TEA (Triethylamine): 1.5 equiv
-
Solvent: DCM (Dichloromethane) or THF
Procedure:
-
Dissolution: Dissolve O-TBS indole in DCM. Add TEA and DMAP.
-
Addition: Add
(dissolved in minimal DCM) dropwise at RT. -
Reaction: Stir at RT for 2–4 hours. Evolution of
gas may be observed initially.-
QC Check: Reaction is typically quantitative.
-
-
Workup: Wash with 0.1 M HCl (rapidly, to remove DMAP without cleaving Boc), then saturated
. -
Result: The resulting N-Boc, O-TBS indole is a stable, lipophilic intermediate ready for cross-coupling or further functionalization.
Deprotection & Troubleshooting Guide
The power of this strategy lies in the Orthogonality .
Selective Deprotection Protocols
| Target Group | Reagent | Conditions | Mechanism | Notes |
| Remove O-TBS | TBAF (1.0 M in THF) | Fluoride attack on Si | Caution: Basic TBAF can sometimes migrate the Boc group. Buffer with AcOH if needed. | |
| Remove O-TBS | PPTS (cat.) | MeOH, RT, 12 h | Mild Acid Hydrolysis | Extremely mild. Leaves N-Boc intact.[1] |
| Remove N-Boc | NaOMe | MeOH, RT, 30 min | Transesterification | High Selectivity. Removes Boc without touching silyl ethers or acid-sensitive groups [1]. |
| Remove N-Boc | TFA | DCM, | Acidolysis | Risk: Strong acid may cleave TBS or cause benzylic elimination. |
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield on N-Boc Step | Steric hindrance from phenyl ring. | Switch solvent to Acetonitrile ; use NaH (1.1 equiv) instead of DMAP/TEA to force deprotonation. |
| Loss of TBS during N-Protection | Ensure | |
| Polymerization during Deprotection | Formation of quinone methide intermediate. | Avoid strong acids (TFA). Use thermal deprotection (heating in TFE/HFIP) or basic deprotection (NaOMe) [2]. |
| N-Silylation observed | Imidazole was too strong/TBSCl excess too high. | Lower temperature to -20°C; ensure strict 1.1 equiv of TBSCl. |
References
-
Selective N-Boc Deprotection: Chaskar, A., et al. "Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin."[3] Synthetic Communications, vol. 39, no. 6, 2009.
-
Thermal/Solvent Effects: "Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents." ResearchGate.
-
General Indole Protection: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition.[4][5] Wiley, 2014.[4]
-
TBS Selectivity: "Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide." Tetrahedron Letters, 2008.[6]
Sources
Application Notes & Protocols: Strategic Functionalization of the Benzyl Alcohol Moiety in Indole Derivatives
Introduction: The Benzyl Alcohol Moiety as a Strategic Linchpin in Indole Chemistry
Indole derivatives are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely modify these scaffolds is paramount for tuning their biological activity and physical properties. Among the various functional groups appended to the indole core, the benzyl alcohol moiety stands out as a particularly versatile handle. Its hydroxyl group serves as a reactive nexus for a wide array of chemical transformations, allowing for the strategic diversification of indole-based molecular architectures.
This guide provides an in-depth exploration of key methods for the functionalization of the benzyl alcohol group in indole derivatives. We move beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature.
C3-Benzylation of Indoles via Direct Coupling with Benzyl Alcohols
One of the most powerful applications of indole-containing benzyl alcohols is their use as alkylating agents for other indole molecules. This transformation, which typically targets the electron-rich C3 position of the indole nucleus, forges a C(sp³)–C(sp²) bond and leads to the formation of bis(indolyl)methane (BIM) structures or C3-benzylated indoles. These motifs are prevalent in pharmacologically active compounds.[3] Modern methods favor the direct use of benzyl alcohols as "green" alkylating agents, where the only byproduct is water.[1]
Iodine-Catalyzed C3-Benzylation: A Metal-Free Approach
Molecular iodine has emerged as an inexpensive, mild, and environmentally benign catalyst for the C3-benzylation of indoles.[1] This method obviates the need for harsh Lewis acids or transition metals.
Causality & Mechanistic Insights: The reaction is believed to proceed through a halogen-bond activation pathway. The oxygen atom of the benzyl alcohol coordinates with molecular iodine, forming a halogen bond.[1] This interaction enhances the leaving group ability of the hydroxyl group, facilitating its departure upon nucleophilic attack from the C3 position of a second indole molecule. The process regenerates the iodine catalyst and releases a molecule of water.[1]
Caption: Workflow for Iodine-Catalyzed C3-Benzylation.
Protocol 1: General Procedure for Iodine-Catalyzed C3-Benzylation of Indoles [1]
-
Reagent Preparation: To a round-bottom flask, add the indole derivative (1.2 mmol, 1.2 equiv) and the benzyl alcohol derivative (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add toluene (2 mL) to the flask, followed by molecular iodine (I₂) (0.05 mmol, 5 mol%).
-
Reaction Execution: Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.
-
Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C3-benzylated indole product.
| Catalyst System | Key Advantages | Typical Conditions | Yield Range | Reference |
| **Molecular Iodine (I₂) ** | Metal-free, mild, inexpensive, environmentally benign | 5 mol% I₂, Toluene, 40 °C, 5 h | 70-92% | [1] |
| In(OTf)₃ | Water as solvent, no additives needed | In(OTf)₃, Water, reflux | Moderate to Excellent | [4] |
| Pd(OAc)₂ / TPPMS | High C3-selectivity, works in water | Pd(OAc)₂, TPPMS, Water, 60-120 °C | Good to Excellent | [5] |
| MnFe₂O₄ Nanoparticles | Heterogeneous, recyclable catalyst, solvent-free | MnFe₂O₄, KOH, 140 °C | Good to Excellent | [6] |
Oxidation to Indole-Substituted Benzaldehydes
The oxidation of the benzyl alcohol moiety to the corresponding benzaldehyde opens a gateway to a vast landscape of subsequent chemical transformations, including imine formation, Wittig reactions, and reductive aminations. Achieving this oxidation with high selectivity is crucial, as over-oxidation to the carboxylic acid or side reactions with the indole ring can be problematic.
Causality & Mechanistic Insights: Many modern oxidation protocols, especially those employing transition metal catalysts, proceed via a dehydrogenation mechanism.[7] For instance, a catalyst can coordinate to the alcohol and facilitate the removal of two hydrogen atoms—one from the hydroxyl group and one from the benzylic carbon—to form the aldehyde and a reduced catalyst species, which is then re-oxidized in a catalytic cycle. The choice of oxidant and catalyst is critical to prevent further oxidation of the aldehyde.[8]
Caption: General workflow for the oxidation of benzyl alcohols.
Protocol 2: Selective Oxidation using Activated Manganese Dioxide (MnO₂)
Activated MnO₂ is a classic, reliable, and highly selective heterogeneous oxidant for benzylic and allylic alcohols. Its key advantage is the ease of work-up; the solid reagent and byproducts are simply filtered off.
-
Reaction Setup: To a flask containing the indole-benzyl alcohol derivative (1.0 mmol), add a suitable solvent such as dichloromethane (DCM) or chloroform (10 mL).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂) (5-10 mmol, 5-10 equiv by weight). The exact amount and activity of MnO₂ can vary, so using a significant excess is common.
-
Reaction Execution: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC. Reaction times can range from a few hours to overnight, depending on the substrate and the activity of the MnO₂.
-
Work-up and Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with additional DCM.
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often clean but can be further purified by column chromatography or recrystallization if necessary.
| Oxidant/System | Key Features | Common Solvents | Reference Context |
| Activated MnO₂ | Heterogeneous, selective for benzylic/allylic alcohols, easy work-up. | DCM, Chloroform, Acetone | General Organic Chemistry Principle |
| PCC (Pyridinium chlorochromate) | Homogeneous, efficient, but chromium is toxic. | DCM | General Organic Chemistry Principle |
| (Photo)electrocatalysis | Green approach, uses electricity as the "oxidant". | Aqueous/Organic Electrolytes | [7] |
| Bis(methanesulfonyl) peroxide | Selective for mono-oxygenation, avoids ketone formation. | Varies | [8] |
Etherification: Synthesis of Benzyl Ethers
Converting the benzyl alcohol to a benzyl ether is a common strategy to install a stable, lipophilic group, which can be critical for modulating the pharmacokinetic properties of a drug candidate. This can be achieved through various methods, including the classic Williamson synthesis (requiring deprotonation and an alkyl halide) or, more directly, through acid-catalyzed dehydrative coupling with another alcohol.[9][10]
Causality & Mechanistic Insights: In acid-catalyzed etherification, the acid protonates the hydroxyl group of the benzyl alcohol, converting it into a good leaving group (H₂O). The benzylic position is stabilized for carbocation formation. A second alcohol molecule then acts as a nucleophile, attacking the incipient benzylic carbocation to form the new C-O bond.[9] Iron-catalyzed methods have also been developed for the direct cross-dehydrative etherification of two different alcohols.[11]
Protocol 3: HCl-Catalyzed Intermolecular Etherification with an Aliphatic Alcohol [9]
-
Reaction Setup: Dissolve the indole-benzyl alcohol derivative (0.1 mol) in a large excess of the desired aliphatic alcohol (e.g., ethanol, methanol) (1.5 mol). The aliphatic alcohol serves as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of 10% aqueous hydrochloric acid (HCl) (~5 mmol, 0.05 equiv).
-
Reaction Execution: Stir the mixture at 20 °C. The reaction is typically slow and may require several hours to days. Gentle heating can be applied to accelerate the reaction, but this should be monitored to avoid side reactions.
-
Aqueous Work-up: Pour the reaction mixture into cold water (250 mL) and extract with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: The crude product can be purified by distillation or column chromatography to yield the unsymmetrical benzyl ether.
Conversion to Benzyl Halides for Nucleophilic Substitution
The direct conversion of the hydroxyl group to a halide (Cl, Br) transforms the benzyl alcohol into a highly reactive electrophile, primed for Sₙ1 or Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines). The hydroxyl group is a poor leaving group, so it must first be activated.
Causality & Mechanistic Insights: Classic methods involve using concentrated hydrohalic acids (HBr, HCl). The acid protonates the hydroxyl group, forming a good leaving group (water). The halide ion then attacks the benzylic carbon. For benzyl alcohols, this can proceed via an Sₙ1 mechanism due to the stability of the resulting benzyl carbocation.
Protocol 4: Conversion to Benzyl Chloride using Concentrated HCl
Disclaimer: This reaction generates a lachrymatory benzyl chloride. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Place the indole-benzyl alcohol derivative (1.0 equiv) in a flask.
-
Reagent Addition: Add concentrated hydrochloric acid (e.g., 37%) in excess. The reaction can be run neat or with a co-solvent like dichloromethane if solubility is an issue.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The conversion of benzyl alcohol to benzyl chloride is often rapid. Monitor by TLC (note: the product may be reactive on silica).
-
Work-up: Carefully pour the mixture over ice water. Extract the benzyl chloride product into an organic solvent like dichloromethane.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Use in Next Step: The resulting benzyl chloride solution is often used immediately in the next reaction step (e.g., with sodium cyanide for conversion to the benzyl cyanide) without extensive purification, as benzyl halides can be unstable.[12]
Conclusion
The benzyl alcohol moiety on an indole scaffold is a powerful synthetic tool. Its strategic functionalization through oxidation, etherification, halogenation, or direct use in C-C bond-forming reactions provides chemists with a reliable toolkit for molecular diversification. The protocols and insights provided here demonstrate a shift towards milder, more selective, and environmentally conscious methodologies, enabling the efficient and targeted synthesis of complex indole derivatives for research, drug discovery, and materials science applications.
References
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Chen, M.-J., Wu, T.-H., & Chu, C.-M. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules, 18(7), 7510-7525. [Link]
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ResearchGate. (n.d.). Scope of alkylation of indole derivatives with benzylic alcohol. Retrieved February 12, 2024, from [Link]
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ResearchGate. (n.d.). Oxidative coupling of benzyl alcohols and indoles. Retrieved February 12, 2024, from [Link]
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Kumar, A., Rao, V. K., & Kumar, A. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12368–12376. [Link]
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ResearchGate. (n.d.). Model reaction between indole and benzyl alcohol for screening the reaction conditions. Retrieved February 12, 2024, from [Link]
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Xie, J., Li, D., & Zhang, Z. (2015). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances, 5(35), 27781-27784. [Link]
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Sherbo, R. S., & Berlinguette, C. P. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]
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ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives. Retrieved February 12, 2024, from [Link]
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ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. Retrieved February 12, 2024, from [Link]
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Wang, D., & Li, C.-J. (2017). Divergent Dehydrogenative Coupling of Indolines with Alcohols. Organic Letters, 19(4), 810–813. [Link]
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Nakatsuji, H., Ueura, K., & Misaki, T. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Scientific Reports, 14(1), 23592. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44883–44891. [Link]
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Nguyen, T. T. N., et al. (2023). MnFe₂O₄ Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. Chemistry – An Asian Journal, 18(12), e202300181. [Link]
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Barton, L. M., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18363–18368. [Link]
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ScienceMadness.org. (2008). benzyl alcohol to benzyl cyanide. Retrieved February 12, 2024, from [Link]
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Shaalaa.com. (n.d.). Convert the following: Benzyl alcohol to benzyl cyanide. Retrieved February 12, 2024, from [Link]
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Title: Accelerated Synthesis of N-Substituted 6-Nitroindoles via Microwave-Assisted N-Alkylation
An Application Note and Protocol for Researchers
Abstract
The 6-nitroindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for a wide range of biologically active compounds. Traditional methods for the N-substitution of these indoles often involve prolonged reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the N-alkylation of 6-nitroindole utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances the overall efficiency and sustainability of the synthesis, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive, step-by-step protocol, mechanistic insights, safety considerations, and a workflow designed for reproducibility in a research and development setting.
Introduction: The Significance of N-Substituted 6-Nitroindoles and MAOS
The indole nucleus is a cornerstone heterocyclic motif found in a vast array of pharmaceuticals and natural products.[2] Specifically, the nitroindole moiety serves as a critical building block; the nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization, or it can act as an important pharmacophore itself. N-substituted indoles, in particular, are of high interest as they often exhibit enhanced pharmacological properties.
Conventional synthesis methods for N-alkylation typically rely on thermal heating, which can require many hours or even days to complete, often with moderate yields and the potential for side-product formation.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[3] Unlike conventional heating which relies on conduction and convection, microwave irradiation utilizes dielectric heating to transfer energy directly to polar molecules within the reaction mixture.[4][5] This results in rapid, uniform, and efficient heating, leading to several key advantages:
-
Dramatic Reduction in Reaction Time: Reactions that take hours can often be completed in minutes.[6]
-
Increased Product Yields: Rapid heating can minimize the formation of degradation byproducts.[4][7]
-
Enhanced Purity: The reduction in side reactions often leads to cleaner crude products, simplifying purification.[7]
-
Green Chemistry Alignment: MAOS reduces energy consumption and often allows for the use of less solvent, making it an environmentally benign approach.[1]
This guide provides researchers with the necessary protocols and understanding to successfully implement MAOS for the efficient synthesis of N-substituted 6-nitroindoles.
Principles and Mechanistic Rationale
Mechanism of Microwave Heating
Microwave energy accelerates reactions through dielectric heating, a mechanism involving two primary processes: dipolar polarization and ionic conduction.[4]
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the bulk of the material.[5]
-
Ionic Conduction: If dissolved ions are present (e.g., from a base or salt), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.
This "volumetric" heating is fundamentally different from the slow, surface-level heating of a conventional oil bath, explaining the dramatic rate accelerations observed.[4]
Chemical Reaction Mechanism: N-Alkylation
The N-alkylation of 6-nitroindole is a nucleophilic substitution reaction. The indole nitrogen possesses a lone pair of electrons, but its acidity (pKa ≈ 17) requires the use of a base to deprotonate it, forming a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
The choice of a strong base like sodium hydride (NaH) ensures near-quantitative deprotonation, driving the reaction forward efficiently. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it effectively solvates the resulting cation without interfering with the nucleophile and couples efficiently with microwave energy.
Experimental Protocol: Microwave-Assisted N-Benzylation of 6-Nitroindole
This protocol details the synthesis of 1-benzyl-6-nitro-1H-indole as a representative example.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) | Supplier |
| 6-Nitroindole | C₈H₆N₂O₂ | 162.15 | 1.0 | 162 mg | Sigma-Aldrich |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.2 | 48 mg | Acros Organics |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 130 µL | Alfa Aesar |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | 4 mL | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | VWR |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | ~50 mL | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | VWR |
Equipment
-
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator). Crucially, do not use a domestic kitchen microwave oven. [5][8]
-
10 mL microwave process vial with a magnetic stir bar.[9]
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask).
-
Rotary evaporator.
-
Flash chromatography system.
-
Analytical balance and fume hood.
Step-by-Step Procedure
-
Reagent Preparation: In a fume hood, weigh 48 mg (1.2 mmol) of 60% sodium hydride dispersion into a dry 10 mL microwave process vial containing a magnetic stir bar. Carefully wash the NaH dispersion with hexanes (2 x 2 mL) and decant the hexanes to remove the mineral oil.
-
Reactant Addition: Add 162 mg (1.0 mmol) of 6-nitroindole to the vial, followed by 4 mL of anhydrous DMF.
-
Deprotonation: Seal the vial and allow the mixture to stir at room temperature for 10-15 minutes. Effervescence (H₂ gas) should be observed as the indolide anion is formed.
-
Alkylation: Carefully uncap the vial and add 130 µL (1.1 mmol) of benzyl bromide via syringe.
-
Microwave Irradiation: Securely seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in the table below. The reaction is programmed to hold at 120 °C for 5 minutes.
| Parameter | Setting |
| Temperature | 120 °C |
| Ramp Time | 2 min |
| Hold Time | 5 min |
| Power (Max) | 300 W |
| Stirring | High |
| Pre-stirring | 30 sec |
-
Work-up: After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.[9] Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with saturated brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: 20% Ethyl Acetate in Hexanes) to afford the pure 1-benzyl-6-nitro-1H-indole.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: >90%.
Visualization of the Experimental Workflow
The following diagram outlines the logical progression of the protocol, from initial setup to final analysis.
Caption: Workflow for Microwave-Assisted N-Alkylation of 6-Nitroindole.
Results and Discussion
The microwave-assisted protocol provides a significant improvement over conventional heating methods. The following table compares typical results for this transformation.
| Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Microwave | 120 | 5 min | >90% | This Work |
| Conventional | 80 | 8 - 12 h | 70 - 85% | Based on similar literature[10][11] |
The drastic reduction in reaction time from many hours to just five minutes highlights the efficiency of microwave heating.[4][12] The high yield suggests that the rapid heating profile minimizes the formation of potential side products that can occur during prolonged exposure to high temperatures in conventional methods. This protocol is highly reproducible and can be adapted for a variety of alkylating agents (e.g., methyl iodide, ethyl bromide, allyl chloride) with minor optimization of temperature and time.
Mandatory Safety Precautions
Safety is paramount when performing microwave-assisted synthesis.
-
Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for chemical synthesis.[8] Domestic ovens lack the necessary pressure/temperature controls and safety features, creating a significant risk of explosion.[5][8]
-
Vessel Integrity: Always use the correct, manufacturer-approved microwave process vials. Inspect them for cracks or defects before use. Do not exceed the recommended fill volume (typically ~50% of the vial's capacity).[9]
-
Thermal Runaway: Be aware of the kinetics of your reaction. Highly exothermic reactions can be dangerous under microwave conditions. When developing a new method, start with small-scale reactions and monitor temperature and pressure closely.[8]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening it to prevent flash boiling and exposure to volatile reagents.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Conclusion
Microwave-assisted synthesis represents a superior methodology for the N-alkylation of 6-nitroindoles. The protocol outlined in this application note is rapid, high-yielding, and robust, offering a significant improvement in efficiency and sustainability over traditional synthetic routes. By adopting this technology, researchers in drug development and medicinal chemistry can accelerate their discovery pipelines and generate libraries of novel compounds with greater speed and resource efficiency.
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing.
- Microwave-Assisted Synthesis in Drug Development - EPCP.
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- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES - [PDF].
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Microwave Synthesis - Organic Chemistry Portal.
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- Microwave-Assisted Green Synthesis - Anton Paar Wiki.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal - ResearchG
- Microwave-Assisted Synthesis of Substituted Indoles: Applic
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Deriv
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis.
- Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - NIH.
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Application Note & Protocols: High-Purity Crystallization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Abstract
This document provides a comprehensive guide to the crystallization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to obtain high-purity crystalline material suitable for analytical characterization and downstream applications, including single-crystal X-ray diffraction. We will explore the foundational principles of crystallization, delve into a rational solvent selection strategy based on the molecule's structural characteristics, and present detailed, step-by-step protocols for three robust crystallization methods: Slow Evaporation, Anti-Solvent Addition, and Vapor Diffusion. The causality behind experimental choices is explained throughout, providing a framework for logical troubleshooting and optimization.
Introduction: The Critical Role of Crystallization
Crystallization is the gold standard for the purification of solid organic compounds.[1][2] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, like (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, obtaining a well-defined, highly pure crystalline form is paramount. The process selectively separates the target molecule from impurities present in the reaction mixture, allowing it to self-assemble into a highly ordered three-dimensional lattice. The benefits are manifold:
-
Enhanced Purity: Impurities are typically excluded from the growing crystal lattice, leading to a significant increase in compound purity.[2]
-
Physical Stability: Crystalline solids are generally more stable physically and chemically than their amorphous counterparts.
-
Consistent Properties: A specific crystalline form (polymorph) ensures consistent physical properties such as melting point, solubility, and bioavailability.
-
Structural Elucidation: Growing single crystals of sufficient quality is a prerequisite for unambiguous structure determination by X-ray crystallography.
This guide provides the practical and theoretical framework necessary to achieve these goals for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Compound Profile and Pre-Crystallization Strategy
A successful crystallization begins with understanding the target molecule and ensuring the starting material is of adequate quality. A minimum purity of 80-90% is recommended before attempting to grow single crystals for diffraction purposes.[3]
Physicochemical Characteristics (Inferred)
The molecular structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol dictates its solubility behavior. Key functional groups include:
-
6-Nitro Group: A strong electron-withdrawing and polar group.
-
Indole Ring: A heterocyclic aromatic system capable of participating in π-π stacking interactions.
-
Phenylmethanol Moiety: Contains a hydroxyl (-OH) group, making it a hydrogen bond donor and acceptor, and an aromatic ring.
This combination of polar (nitro, hydroxyl) and aromatic groups suggests that the compound will be generally polar. Following the "like dissolves like" principle, polar solvents are expected to be effective solubilizers.[4][5]
| Property | Predicted Characteristic / Value | Rationale |
| Polarity | Moderately to Highly Polar | Presence of nitro (-NO₂) and hydroxyl (-OH) functional groups. |
| Hydrogen Bonding | Donor & Acceptor | The hydroxyl group can donate a hydrogen bond; the oxygen atoms of the nitro and hydroxyl groups can accept hydrogen bonds. |
| Solubility | Likely soluble in polar organic solvents (alcohols, acetone, ethyl acetate, THF). Sparingly soluble in nonpolar solvents (hexane, heptane) and potentially water. | Based on functional group analysis and general solubility rules for nitroaromatic compounds.[4] |
General Crystallization Workflow
The overall process follows a logical sequence designed to systematically achieve a state of supersaturation under controlled conditions, which is the driving force for crystallization.
Caption: General workflow for purification by crystallization.
Rational Solvent Selection
The choice of solvent is the most critical parameter in a crystallization experiment.[6] An ideal solvent should dissolve the compound completely when hot but poorly when cold.[2]
Screening for Suitable Solvents
For (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, alcoholic solvents are an excellent starting point due to the compound's polarity and hydrogen bonding capabilities.[4] A systematic screening process is recommended:
-
Place ~10-20 mg of the compound into several small test tubes.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is too good for single-solvent crystallization at room temperature but may be a candidate for an anti-solvent pair.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
Candidate Solvent Systems
The following table provides a starting point for solvent screening. Mixed solvent systems are employed when no single solvent provides the ideal solubility profile.[4]
| Solvent Type | Solvent | Boiling Point (°C) | Polarity | Potential Role |
| Polar Protic | Methanol | 65 | High | Good Solvent |
| Ethanol | 78 | High | Good Solvent | |
| Polar Aprotic | Acetone | 56 | High | Good Solvent |
| Ethyl Acetate | 77 | Medium | Good Solvent | |
| Tetrahydrofuran (THF) | 66 | Medium | Good Solvent | |
| Acetonitrile | 82 | High | Good Solvent | |
| Nonpolar | n-Hexane | 69 | Low | Anti-Solvent |
| n-Heptane | 98 | Low | Anti-Solvent | |
| Toluene | 111 | Low | Good Solvent (π-π interactions) | |
| Aqueous | Water | 100 | Very High | Anti-Solvent (if miscible with good solvent) |
Data sourced from[5].
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Slow Evaporation
This is often the simplest method and can yield high-quality crystals, especially when working with small amounts of material in an NMR tube.[7] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.[8]
Rationale: The slow rate of concentration change allows molecules ample time to orient themselves into a stable crystal lattice, promoting the growth of large, well-ordered crystals rather than rapid precipitation of a powder.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10-25 mg of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol in a suitable volatile solvent (e.g., Methanol, Acetone, or Ethyl Acetate) in a small, clean vial or test tube to create a nearly saturated solution. Use the minimum volume of solvent necessary.
-
Filtration: Filter the solution through a pipette packed with a small amount of cotton or glass wool into a clean crystallization vessel (e.g., a 2-dram vial) to remove any particulate matter. Dust and other particles can act as unwanted nucleation sites.[9]
-
Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[9]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring & Harvest: Check the vial periodically without disturbing it. Crystals may form over a period of several hours to days. Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.
Protocol 2: Anti-Solvent Addition (Liquid-Liquid Diffusion)
This technique is highly effective when a compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[3] The two solvents must be miscible.[4] A common and effective pair for polar compounds is Ethanol-Water or Acetone-Hexane.
Rationale: A slow, controlled introduction of the anti-solvent into a saturated solution of the compound reduces the overall solubility of the solute, gradually inducing supersaturation and promoting crystallization at the solvent interface.[10][11]
Caption: Setup for the anti-solvent layering technique.
Step-by-Step Methodology:
-
Dissolution: Prepare a concentrated (near-saturated) solution of the compound in a minimal amount of a "good" solvent (e.g., Acetone) in a narrow vessel like a test tube or small diameter vial.
-
Layering: Carefully and slowly add the "anti-solvent" (e.g., n-Hexane) down the side of the tilted tube. The goal is to create a distinct layer on top of the initial solution with minimal mixing. A syringe or pipette is ideal for this step.
-
Sealing & Incubation: Seal the vessel tightly and leave it undisturbed at a constant temperature.
-
Crystal Growth: Over time, the two solvents will slowly diffuse into one another. As the anti-solvent permeates the lower layer, the solubility of the compound will decrease, and crystals will begin to form at the interface.
-
Harvesting: Once crystal growth ceases, carefully collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion
Vapor diffusion is arguably the best method for growing high-quality single crystals from milligram quantities of material.[3] It is a variation of the anti-solvent method where the anti-solvent is introduced via the vapor phase.
Rationale: The anti-solvent, being more volatile, slowly evaporates from an outer reservoir and diffuses into the drop containing the compound and the less volatile "good" solvent. This process gradually and controllably reduces the solubility of the compound in the drop, leading to a slow approach to supersaturation ideal for single crystal growth.[12][13]
Caption: Schematic of a vapor diffusion crystallization setup.
Step-by-Step Methodology:
-
Preparation: Place a small, open vial (the "inner vial") inside a larger vial or jar (the "outer vial") that can be sealed tightly.
-
Solution: Prepare a concentrated solution of the compound in a relatively high-boiling ("good") solvent (e.g., Toluene). Place a small amount (e.g., 0.5 mL) of this solution into the inner vial.
-
Anti-Solvent Reservoir: Add a larger volume (e.g., 2-3 mL) of a more volatile, miscible anti-solvent (e.g., n-Hexane) to the bottom of the outer vial, ensuring the liquid level is below the top of the inner vial.[3]
-
Sealing & Incubation: Seal the outer vial tightly. Place the entire apparatus in a location free from vibrations and temperature fluctuations.
-
Monitoring & Harvest: Crystals should form in the inner vial over several days to a week. Once growth is complete, carefully open the container, remove the inner vial, and isolate the crystals.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently saturated; cooling/evaporation is too fast; compound is too soluble in the chosen solvent. | Concentrate the solution by slowly evaporating some solvent. Cool the solution more slowly (insulate the flask).[14] Add a small amount of anti-solvent. Try "scratching" the inside of the glass with a stirring rod at the liquid-air interface to create nucleation sites.[14] Add a seed crystal from a previous batch. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; impurities are lowering the melting point; the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool much more slowly.[4] Consider using a solvent with a lower boiling point.[6] |
| Powder Precipitates | Supersaturation was achieved too quickly (e.g., by crash cooling). | Ensure the cooling or solvent evaporation process is as slow as possible. Use a more dilute solution. Insulate the crystallization vessel to slow heat loss. |
| Poor Crystal Quality | Rapid crystal growth; vibrations or disturbances during incubation. | Slow down the crystallization process (slower cooling, fewer holes in parafilm, etc.). Ensure the vessel is in a vibration-free environment. |
References
- Vertex AI Search. SOP: CRYSTALLIZATION.
- Vertex AI Search. Slow Evaporation Method.
- wikiHow. 9 Ways to Crystallize Organic Compounds.
- IUCr Journals. A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent.
- University of Geneva. Guide for crystallization.
- BenchChem. Solvent selection for effective recrystallization of nitroaromatic compounds.
- Hampton Research. Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
- Hampton Research. Sitting Drop Vapor Diffusion Crystallization.
- National Center for Biotechnology Information (PMC). Getting crystals your crystallographer will treasure: a beginner's guide.
- National Center for Biotechnology Information (PMC). Crystallization of Membrane Proteins by Vapor Diffusion.
- Mettler Toledo. Using AntiSolvent for Crystallization.
- IUCr Journals. How to grow crystals for X-ray crystallography.
- University of Colorado Boulder, Organic Chemistry. Crystallization.
- Chem 212 - Grossmont College. 4. Crystallization.
- RM@Schools. Antisolvent Crystallization.
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. unifr.ch [unifr.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iucr.org [iucr.org]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Application Notes and Protocols: Bioconjugation Techniques Using Indole-Based Benzyl Alcohols
Introduction: The Emerging Role of Indole-Based Linkers in Bioconjugation
The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and steric profile contribute to a wide range of biological activities, from anticancer to anti-inflammatory effects.[1][2] In the realm of bioconjugation, the indole moiety, particularly within the amino acid tryptophan, has been a target for site-selective modification of peptides and proteins.[3] However, a new paradigm is emerging: the use of functionalized indole-based benzyl alcohols as versatile linkers for conjugating molecules of interest to biomolecules. This approach leverages the inherent reactivity of the indole nucleus to create novel, stable, and potentially "smart" linker technologies for applications in drug delivery, diagnostics, and proteomics.
This application note provides a comprehensive guide to the chemistry and application of indole-based benzyl alcohols in bioconjugation. We will delve into the mechanistic principles, provide detailed experimental protocols for the synthesis of key intermediates and their subsequent conjugation to proteins, and discuss the characterization and stability of the resulting bioconjugates.
Chemical Principles: The C3-Alkylation of Indoles with Benzyl Alcohols
The core chemical transformation underpinning the use of indole-based benzyl alcohols in bioconjugation is the C3-alkylation of an indole nucleus with a benzyl alcohol. This reaction forms a stable carbon-carbon bond, creating a 3-benzylated indole linkage. Various catalytic systems have been developed to facilitate this reaction under mild and efficient conditions, making it suitable for applications involving sensitive biomolecules.
The general mechanism involves the activation of the benzyl alcohol, followed by nucleophilic attack by the electron-rich C3 position of the indole ring. The choice of catalyst is crucial in promoting the reaction and ensuring high regioselectivity.
Catalytic Systems for C3-Benzylation of Indoles:
| Catalyst System | Key Features | Reference |
| **Molecular Iodine (I₂) ** | Metal-free, mild conditions, tolerates a wide range of functional groups. | [4] |
| Palladium (Pd) Complexes | Highly efficient, effective for 3-substituted indoles. | [5] |
| Iron (Fe) Complexes | Utilizes an earth-abundant and biocompatible metal. | [6] |
| Manganese Ferrite (MnFe₂O₄) Nanoparticles | Heterogeneous catalyst, recyclable, solvent-free conditions. | [7][8] |
The selection of the appropriate catalytic system will depend on the specific substrates and the desired reaction conditions. For bioconjugation applications, mild, aqueous-compatible conditions are highly desirable.
Visualizing the Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed C3-alkylation of indole with a benzyl alcohol.
Caption: General mechanism of acid-catalyzed C3-alkylation of an indole with a benzyl alcohol.
Protocols for Indole-Based Bioconjugation
This section provides detailed protocols for the synthesis of a bifunctional indole-based benzyl alcohol linker and its subsequent conjugation to a protein. These protocols are designed to be representative and may require optimization for specific applications.
Protocol 1: Synthesis of a Bifunctional Indole-3-Methanol Linker
This protocol describes the synthesis of N-(tert-butoxycarbonyl)-indole-3-methanol, a key intermediate that can be further functionalized for bioconjugation.
Materials:
-
Methyl indole-3-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Silica gel for column chromatography
Procedure:
-
Protection of the Indole Nitrogen:
-
Dissolve methyl indole-3-carboxylate in anhydrous THF.
-
Add Boc₂O and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain N-(tert-butoxycarbonyl)-methyl indole-3-carboxylate.
-
-
Reduction to the Benzyl Alcohol:
-
Carefully add LiAlH₄ to a stirring suspension in anhydrous diethyl ether under an inert atmosphere.
-
Add a solution of N-(tert-butoxycarbonyl)-methyl indole-3-carboxylate in anhydrous diethyl ether dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(tert-butoxycarbonyl)-indole-3-methanol.
-
Protocol 2: Functionalization of the Indole-3-Methanol Linker for Bioconjugation
This protocol outlines the conversion of the synthesized indole-3-methanol into a reactive linker, for example, by creating a p-nitrophenyl (PNP) carbonate for subsequent reaction with amines.
Materials:
-
N-(tert-butoxycarbonyl)-indole-3-methanol
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-indole-3-methanol in anhydrous DCM.
-
Add pyridine to the solution.
-
Add 4-nitrophenyl chloroformate portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the functionalized linker.
Protocol 3: Protein Conjugation using the Functionalized Indole-Based Linker
This protocol describes the conjugation of the activated indole-based linker to a model protein containing accessible lysine residues.
Materials:
-
Functionalized indole-based linker (from Protocol 2)
-
Model protein (e.g., Bovine Serum Albumin, BSA) in phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein in PBS at a concentration of 5-10 mg/mL.
-
Linker Preparation: Dissolve the functionalized indole-based linker in a minimal amount of DMSO to prepare a stock solution.
-
Conjugation Reaction:
-
Add the linker stock solution to the protein solution with gentle stirring. A typical molar excess of the linker is 10-20 fold over the protein.
-
Incubate the reaction at room temperature for 2-4 hours or at 4 °C overnight.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography using an appropriate SEC column equilibrated with PBS.
-
Collect the fractions containing the protein conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) or ligand-to-protein ratio by UV-Vis spectroscopy or mass spectrometry.
-
Visualizing the Bioconjugation Workflow
The following diagram outlines the key steps in the bioconjugation process using an indole-based benzyl alcohol linker.
Caption: Workflow for bioconjugation using an indole-based benzyl alcohol linker.
Stability and Characterization of Indole-Based Bioconjugates
The stability of the resulting bioconjugate is a critical parameter, especially for therapeutic applications. The C-C bond formed during the C3-alkylation is generally stable. However, the stability of the entire linker-payload system needs to be assessed, particularly if self-immolative features are incorporated. For instance, a self-immolative linker based on p-aminobenzyl alcohol (PAB) is designed to release the payload upon cleavage of a trigger, such as an enzymatic cleavage of a dipeptide.[9][10] A similar strategy could be envisioned for indole-based linkers.
Key Characterization Techniques:
-
SDS-PAGE: To confirm the covalent attachment of the linker and payload to the protein by observing a shift in molecular weight.
-
UV-Vis Spectroscopy: To determine the degree of labeling by measuring the absorbance of the indole chromophore and the protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To obtain the precise molecular weight of the conjugate and confirm the number of attached linkers.
-
HPLC (Reversed-Phase or Size-Exclusion): To assess the purity and homogeneity of the bioconjugate.
-
Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.
Conclusion and Future Perspectives
Bioconjugation techniques utilizing indole-based benzyl alcohols represent a promising new frontier in the development of sophisticated biomolecular conjugates. The versatility of indole chemistry, coupled with the development of mild and efficient catalytic systems, opens up exciting possibilities for creating novel linkers with unique properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore this innovative approach. Future research will likely focus on the development of "smart" indole-based linkers that can respond to specific stimuli in the biological environment, leading to more targeted and effective therapeutic and diagnostic agents.
References
-
Kumar, A., & Sharma, S. (2020). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 5(3), 1481–1490. [Link]
-
Wang, C., et al. (2010). Palladium-Catalyzed C3-Benzylation of Indoles. Organic Letters, 12(19), 4344–4347. [Link]
-
Shao, Z., et al. (2022). Efficient Synthesis of C3‐Alkylated and Alkenylated Indoles via Manganese‐Catalyzed Dehydrogenation. Chemistry – An Asian Journal, 17(15), e202200445. [Link]
-
Dey, S., et al. (2021). Iron‐catalysed C3‐alkylation of indole with benzyl alcohol derivatives. Chemistry – A European Journal, 27(6), 2136-2141. [Link]
-
Tran, P. H., et al. (2024). MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. ChemCatChem, e202400591. [Link]
-
Perrin, C., et al. (2019). Conjugation of Indoles to Antibodies through a Novel Self‐Immolating Linker. Angewandte Chemie International Edition, 58(41), 14593-14597. [Link]
-
Yamamoto, Y., & Hayashi, Y. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules, 18(5), 5735-5750. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Molecules, 26(4), 1134. [Link]
-
Shinde, S. D., et al. (2015). Synthesis of bis(indolyl)methanes using benzyl alcohols promoted by NBS. ResearchGate. [Link]
-
Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 453–470. [Link]
-
Wang, D., et al. (2016). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters, 18(5), 1174–1177. [Link]
-
Tran, P. H., et al. (2024). Model reaction between indole and benzyl alcohol for screening the... ResearchGate. [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(7), 148. [Link]
-
Glass, D. A., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters, 25(30), 5588–5592. [Link]
-
Khan, I., et al. (2025). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. Molecules, 30(15), 3456. [Link]
-
Tran, P. H., et al. (2024). MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. ChemCatChem, e202400591. [Link]
-
Diaba, F., et al. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters, 26(19), 4065–4070. [Link]
-
Mondal, B., et al. (2022). Possible products from the reaction of indole and benzyl alcohols. ResearchGate. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Chemistry, 9, 680564. [Link]
-
Pinney, K. G., et al. (2023). Design and synthesis of indole-based analogues of OXi8006 as inhibitors of tubulin polymerization and their incorporation as payloads in drug-linker constructs. Baylor University. [Link]
-
Coluccia, A., et al. (2018). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 23(11), 2950. [Link]
-
Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
-
Weiss, M., et al. (2018). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 24(59), 15769-15773. [Link]
-
Sestak, A., et al. (2014). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. Journal of Pharmaceutical Sciences, 103(6), 1649–1658. [Link]
-
Bargh, T., et al. (2013). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). Methods in Molecular Biology, 1045, 75-96. [Link]
-
Abzena. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Biopharma-Reporter.com. [Link]
-
Laroche, B., et al. (2021). Photochemical Chemoselective Alkylation of Tryptophan-Containing Peptides. Organic Letters, 23(2), 426–430. [Link]
-
Sestak, A., et al. (2014). Role of benzyl alcohol in the unfolding and aggregation of interferon α-2a. Journal of Pharmaceutical Sciences, 103(6), 1649–1658. [Link]
-
Walls, J. D. (2000). Preparation of an Electrophilic 3-Methylindole Derivative: Difficulties in Forming a Stable, Suitable Material for the. Journal of the Arkansas Academy of Science, 54, 33-36. [Link]
-
Boonmahome, P., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. ResearchGate. [Link]
-
van Mameren, J., & Wuite, G. J. L. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 22(18), 10006. [Link]
-
Bionordika. (n.d.). Bioconjugation application notes. bionordika.fi. [Link]
Sources
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- 10. sciclix.com [sciclix.com]
Troubleshooting & Optimization
Technical Support Center: Copper-Catalyzed Coupling of Nitroindoles
Welcome to the technical support center for the copper-catalyzed coupling of nitroindoles. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl nitroindoles, a critical scaffold in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group introduces unique challenges to this transformation, including increased substrate acidity and potential for degradation. This resource provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve reproducible success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the copper-catalyzed N-arylation of nitroindoles in a direct question-and-answer format.
Q1: My reaction yield is low or non-existent, and I'm observing a dark, tarry mixture. What is the primary cause?
A: This is the most common failure mode when working with nitroindoles and almost always points to substrate decomposition . The strong electron-withdrawing effect of the nitro group makes the indole N-H proton significantly more acidic than in unsubstituted indoles. When combined with a strong base and high temperatures, the resulting nitroindolate anion can become unstable and degrade.[1]
Immediate Actions:
-
Re-evaluate Your Base: If you are using a very strong base (e.g., NaOtBu, KHMDS), switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points as they offer sufficient basicity to deprotonate the acidic N-H without promoting rampant degradation.[1]
-
Lower the Temperature: High temperatures accelerate decomposition. If your protocol calls for >120 °C, attempt the reaction at a lower temperature (e.g., 80–100 °C), even if it requires a longer reaction time. Conduct a stability test of your nitroindole with just the base and solvent at the target temperature to confirm its stability before introducing the catalyst and aryl halide.[1]
-
Check Reagent Purity: Ensure your nitroindole starting material is pure. Impurities can chelate the copper catalyst or initiate decomposition pathways.
Q2: The reaction is clean but stalls at low to moderate conversion (<50%), even after extended reaction times. What's happening?
A: This typically points to catalyst deactivation or poor solubility . The active catalyst is the Cu(I) species, and several pathways can remove it from the catalytic cycle.
Causality & Solutions:
-
Catalyst Oxidation: Your Cu(I) source (e.g., CuI, CuBr) may be old or partially oxidized to the inactive Cu(II) state. Always use a fresh, high-purity Cu(I) salt from a recently opened bottle. Storing CuI under argon or nitrogen is good practice.
-
Ligand Mismatch: The ligand is critical for stabilizing the copper center and facilitating the reaction. For nitroindoles, ligands that are too electron-rich can sometimes promote unwanted side reactions, while ligands that bind too weakly fail to prevent catalyst deactivation. N,N'-Dimethylethylenediamine (DMEDA) has been demonstrated to be particularly effective for the N-arylation of 5-nitroindole, providing significantly higher yields compared to other diamine ligands.[2]
-
Inhibitory Base Ligation: Some inorganic bases can bind too strongly to the copper center, effectively acting as a competitive inhibitor to the substrate and preventing catalyst turnover. Computational studies have suggested that carbonate ligation to the active copper species can be a reason for deactivation.[2][3] If you suspect this, screening an alternative base (e.g., switching from K₂CO₃ to K₃PO₄) is a logical step.
-
Poor Solubility: Nitroindoles can exhibit poor solubility in less polar solvents like toluene or dioxane.[1] If the reaction mixture is not homogeneous, the reaction rate will be severely limited. Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP to ensure all components are fully dissolved.[1]
Q3: I'm observing a significant amount of dehalogenated aryl starting material and/or homocoupling of my aryl halide. How can I suppress these side products?
A: These side reactions indicate that the desired C-N bond formation is slow relative to competing pathways.
-
Hydrodehalogenation: This side reaction is often caused by trace amounts of water or other protic impurities in the reaction mixture. Ensure you are using anhydrous solvents and that your glassware is rigorously flame-dried or oven-dried before use. Running the reaction under a strictly inert atmosphere (N₂ or Ar) is mandatory.
-
Homocoupling (Ullmann Homocoupling): This occurs when the copper catalyst promotes the coupling of two aryl halide molecules. This is often competitive when the C-N coupling step is slow. Improving the rate of the desired reaction is the best solution.
-
Optimize the Ligand: As mentioned, the right ligand accelerates the desired catalytic cycle. For nitroindoles, screening diamine or phenanthroline-type ligands is a priority.[2][3]
-
Increase Nucleophile Equivalents: Using a slight excess of the nitroindole (e.g., 1.2–1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.
-
Troubleshooting Decision Tree
Use this workflow to systematically diagnose and resolve issues with your coupling reaction.
Caption: A logical workflow for diagnosing common reaction failures.
Frequently Asked Questions (FAQs)
Q: What is the active catalytic species, and which copper source should I use? A: The active catalyst in Ullmann-type couplings is broadly accepted to be a Cu(I) species.[4] While some protocols use Cu(II) salts (like Cu(OAc)₂), it is believed they are reduced in situ to Cu(I). To avoid uncertainty, it is best practice to start with a high-purity Cu(I) salt such as CuI, CuBr, or Cu₂O . CuI is the most common and reliable choice. Always use a freshly opened bottle, as Cu(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air.
Q: How do I choose the right ligand? My reaction isn't working with a "standard" ligand. A: Ligand selection is arguably the most critical parameter for success, especially with challenging substrates like nitroindoles. The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination. There is no universal ligand. For nitroindoles, start with N,N'-dimethylethylenediamine (DMEDA) , which has proven highly effective.[2] If that fails, a screening approach is necessary.
| Ligand Class | Examples | Suitability for Nitroindoles |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA), Cyclohexane-1,2-diamine | High. DMEDA is a top choice.[2][3] |
| Phenanthrolines | 1,10-Phenanthroline, Bathocuproine | Moderate to High. Often effective but may require higher temperatures. |
| Amino Acids | L-Proline, N-Methylglycine | Moderate. Can be effective but sometimes less so than diamines for this specific substrate class. |
| Oxalic Diamides | N¹,N²-Bis(2,6-diisopropylphenyl)oxalamide | Potential. These are powerful, modern ligands but may require specific optimization.[5][6] |
Q: Which base and solvent combination is best for nitroindoles? A: Due to the high acidity and potential for degradation, the base and solvent must be chosen carefully.
-
Base: Use a moderately strong but non-nucleophilic inorganic base. K₃PO₄ and Cs₂CO₃ are the preferred choices.[1] They are strong enough to deprotonate the nitroindole but are less likely to cause degradation than superbases. The "cesium effect" is well-documented, where Cs₂CO₃ can lead to higher efficacy, partly due to its solubility and interaction with the catalyst.[1]
-
Solvent: A polar aprotic solvent is usually required to dissolve the polar nitroindole and the inorganic base. DMF and DMSO are excellent first choices.[1][7] Toluene or dioxane can be used but may lead to solubility issues.
General Protocol for Copper-Catalyzed N-Arylation of 5-Nitroindole
This protocol provides a robust starting point for your experiments.
Materials:
-
5-Nitroindole (1.0 equiv)
-
Aryl Halide (Aryl Iodide or Bromide, 1.2 equiv)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 10-20 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add 5-nitroindole, CuI, and K₃PO₄.
-
Seal the vessel with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe.
-
Add the DMEDA ligand, followed by the aryl halide via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and precipitated copper species.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. If the product streaks, consider using a solvent system with a polar modifier (e.g., 1% triethylamine in hexanes/ethyl acetate) or switching to neutral alumina as the stationary phase.[1]
Catalytic Cycle Overview
Understanding the mechanism helps in rational troubleshooting. The generally accepted cycle involves a Cu(I)/Cu(III) pathway.
Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.
References
-
Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). Molecules. Available at: [Link]
-
Schnürch, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
You, J., et al. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Hisana, B., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. ResearchGate. Available at: [Link]
-
Development of New Indole-Based N-Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. (2025). The Journal of Organic Chemistry. Available at: [Link]
-
Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. (2009). Chemical Communications. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Available at: [Link]
-
Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (2022). Molecules. Available at: [Link]
-
Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. National Library of Medicine. Available at: [Link]
-
Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (2025). ChemRxiv. Available at: [Link]
-
Buchwald, S. L., et al. (2019). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available at: [Link]
-
Selected copper catalytic systems for the coupling of aryl halides with various nitrogen heterocycles or cyclic amides. ResearchGate. Available at: [Link]
-
Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing. Available at: [Link]
-
Ullmann coupling-An overview. (2025). OperaChem. Available at: [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. Available at: [Link]
-
Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. NIH. Available at: [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application for one-pot synthesis of biaryl compounds. (2024). Taylor & Francis Online. Available at: [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
Technical Support Center: Nitroindole Reduction & Stabilization
This guide serves as a specialized technical support resource for researchers encountering challenges in the reduction of nitroindoles. It moves beyond standard textbook procedures to address the specific instability and reactivity profiles inherent to the indole scaffold.
Topic: Minimizing Side Reactions in Nitro Group Reduction of Indoles Support Tier: Level 3 (Senior Application Scientist)
The Core Challenge: Substrate & Product Instability
Reducing a nitro group on an indole ring (specifically at the 3-position) is deceptively simple in theory but notoriously difficult in practice. The primary failure mode is rarely the reduction itself, but the inherent instability of the resulting aminoindole .
-
The Trap: 3-Aminoindoles are electron-rich and highly susceptible to auto-oxidation. Upon exposure to air or light, they rapidly undergo oxidative dimerization to form colored azo- or azoxy-dimers, or polymerize into dark tars.
-
The Solution: The protocol must be designed as a "generate-and-trap" or "generate-and-use" system. Isolation of the free amine is often the error point.
Troubleshooting Guide (Q&A)
Category A: Product Degradation (Tars & Color Changes)
Q: My reaction mixture turned black/tarry during workup. NMR shows broad peaks. What happened? A: You likely exposed the free 3-aminoindole to oxygen.
-
Diagnosis: 3-Aminoindoles are unstable in air.[1][2] The "tar" is a complex mixture of oxidative polymers and dimers.
-
Corrective Action:
-
Degas all solvents rigorously before use.
-
Perform workup under inert atmosphere (Argon/Nitrogen).
-
Do not isolate: If possible, telescope the reaction. Add the electrophile (e.g., acyl chloride, anhydride) directly to the crude reduction mixture or immediately after filtration of the catalyst.
-
Stabilization: Convert the amine to a salt (e.g., hydrochloride) immediately if isolation is required; salts are significantly more stable than the free base.
-
Category B: Over-Reduction (Indoline Formation)
Q: I see a mass corresponding to [M+2H] or [M+4H] relative to the amine. Is my indole ring reducing? A: Yes, catalytic hydrogenation (H₂/Pd-C) often reduces the C2-C3 double bond of the indole, yielding the indoline (dihydroindole).
-
Mechanism: The electron-rich indole ring is susceptible to hydrogenation, especially under high pressure or with highly active catalysts.
-
Corrective Action:
-
Switch Method: Use Chemical Reduction (Fe/AcOH or SnCl₂) or Transfer Hydrogenation . These methods are chemoselective for the nitro group and leave the indole
-system intact. -
Poison the Catalyst: If using H₂, switch to sulfided platinum on carbon (Pt(S)/C) or add a poison like quinoline, though this often slows the nitro reduction significantly.
-
Category C: Dehalogenation
Q: My substrate has a Bromine/Iodine atom. It disappears during the reduction. A: Palladium-catalyzed hydrogenation causes rapid hydrodehalogenation (oxidative addition of Pd into the C-X bond).
-
Corrective Action:
-
Avoid Pd/H₂: This is the worst method for halonitroindoles.
-
Use Fe/AcOH: Iron powder in acetic acid is the gold standard for retaining halogens.
-
Use SnCl₂: Stannous chloride is also effective but requires rigorous acidic workup which might degrade acid-sensitive groups.
-
Modern Alternative: Use Tetrahydroxydiboron (
) with 4,4'-bipyridine.[3] This metal-free method is highly chemoselective and tolerates aryl halides.
-
Visualizing the Pathway & Risks
The following diagram illustrates the reduction cascade and the critical diversion points where side reactions occur.
Caption: Reaction cascade showing the stepwise reduction to the amine and critical side-reaction pathways (red/dashed) leading to dimers, polymers, or ring saturation.
Recommended Protocols
These protocols are selected for their reliability in maintaining indole integrity.
Method A: Iron-Mediated Reduction (High Chemoselectivity)
Best for: Halogenated substrates, large scale, preventing over-reduction.
-
Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 equiv of nitroindole in Ethanol/Water (4:1 ratio).
-
Activation: Add 5.0 equiv of Iron powder (325 mesh) and 0.5 equiv of Ammonium Chloride (
).-
Note: Using
instead of acetic acid is milder and prevents potential acid-catalyzed polymerization.
-
-
Reaction: Heat to reflux (approx. 70-80 °C) with vigorous stirring.
-
Monitoring: Check TLC every 30 mins. The intermediate hydroxylamine often spots just below the amine.
-
-
Workup (Crucial):
-
Filter the hot mixture through a Celite pad to remove iron sludge. Wash with hot ethanol.
-
Immediate Action: Concentrate the filtrate under reduced pressure immediately and proceed to the next step (e.g., acylation) or store under Argon at -20°C.
-
Method B: Catalytic Transfer Hydrogenation (Mild & Clean)
Best for: Acid-sensitive substrates, small scale, avoiding H₂ gas cylinders.
-
Setup: Dissolve 1.0 equiv of nitroindole in dry Methanol.
-
Catalyst: Add 10 mol% Pd/C (10% loading).
-
Safety: Add the catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.
-
-
Donor Addition: Add 5-10 equiv of Ammonium Formate (
) in one portion. -
Reaction: Stir at room temperature (or mild heat, 40°C). Evolution of
gas will be observed. -
Completion: Reaction is usually complete in 1-4 hours.
Method C: Quantitative Comparison of Methods
| Feature | H₂ / Pd-C | Fe / AcOH (or NH₄Cl) | SnCl₂ | Transfer Hydrog.[5] |
| Indole Ring Stability | Low (Risk of saturation) | High | High | Moderate-High |
| Halogen Tolerance | Poor (Dehalogenation) | Excellent | Excellent | Good |
| Workup Ease | High (Filtration) | Low (Iron sludge) | Low (Emulsions) | High |
| Reaction pH | Neutral | Acidic | Strongly Acidic | Neutral |
| Scalability | High | High | Moderate | Moderate |
Decision Logic for Method Selection
Use this logic flow to select the optimal reduction method for your specific indole substrate.
Caption: Decision tree for selecting the reduction protocol based on functional group tolerance and scale.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis. Retrieved from
-
Jang, M., et al. (2022).[8] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Retrieved from
-
Gowda, D. C., & Mahesh, B. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications. Retrieved from
-
Common Organic Chemistry. (n.d.). Nitro Reduction Common Conditions and Mechanisms. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 3. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Nitroindole Alcohols
Welcome to the Advanced Chromatography Help Center. Subject: Troubleshooting & Optimization for Polar Nitroindole Alcohols Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mechanistic Insight: Why is this purification difficult?
Purifying nitroindole alcohols presents a "double-edged" polarity challenge that often causes standard flash chromatography methods to fail. To resolve this, you must understand the molecular behavior inside the column:
-
The "Push-Pull" Polarity:
-
The Indole Core: Typically electron-rich, but the Nitro group (-NO₂) is a strong electron-withdrawing group (EWG). This creates a significant dipole moment and increases the acidity of the indole N-H proton.
-
The Alcohol Moiety (-OH): This adds strong hydrogen-bonding capability (both donor and acceptor).
-
-
The Silica Trap: Standard silica gel (
) is acidic (pH ~5) and covered in silanol groups (-Si-OH). Your nitroindole alcohol interacts aggressively with these silanols via hydrogen bonding.-
Result: The compound "streaks" or "tails" because it adsorbs too strongly to the stationary phase, rather than partitioning cleanly into the mobile phase.
-
-
Solubility Paradox: These compounds are often crystalline solids with high melting points. They are insoluble in non-polar solvents (Hexane) but soluble in polar aprotic solvents (THF, DMSO, Acetone), making liquid loading onto a non-polar column disastrous (the "solvent wash" effect).
Decision Matrix: Selecting the Right Method
Before starting, determine your method based on sample solubility and polarity.[1][2]
Figure 1: Decision tree for selecting the stationary phase and loading technique based on solubility and TLC behavior.
Troubleshooting Guides & FAQs
Issue 1: "My compound streaks across the entire column (Tailing)."
Diagnosis: Strong Hydrogen-bonding interaction with active silanols. The Fix:
-
Switch Solvent System: Move from Hexane/EtOAc to DCM/MeOH . The Methanol acts as a stronger proton donor/acceptor, effectively "out-competing" the silanols for your compound's attention.
-
Add a Modifier (If using Normal Phase):
-
Protocol: Add 0.1% Acetic Acid to the mobile phase.
-
Why? Nitroindoles are weakly acidic. Acidifying the mobile phase keeps the silanols protonated and prevents the indole N-H from deprotonating, reducing "drag" on the silica surface.
-
Warning: Do NOT use Triethylamine (TEA). While common for amines, nitroindoles are not basic. TEA can cause salt formation or degradation of nitro compounds.
-
Issue 2: "The sample crashed out at the top of the column."
Diagnosis: Solubility mismatch. You likely liquid-loaded a sample dissolved in a strong solvent (like Acetone or pure DCM) onto a column equilibrated with Hexane. The Fix: Dry Loading (Solid Loading). This is the single most effective technique for purifying polar nitroindoles. It eliminates solubility issues during the critical initial band formation.
Protocol: The "Celite Sandwich" Technique
-
Dissolve crude mixture in the minimum amount of a strong solvent (Acetone, THF, or MeOH).
-
Add Celite 545 (diatomaceous earth) or clean Silica Gel. Ratio: 1g solid support per 1g crude sample.
-
Evaporate solvent on a rotovap until you have a free-flowing powder.
-
Pack this powder into a solid load cartridge (or pour on top of the column bed).
-
Elute normally.[3]
Issue 3: "I see my product on TLC, but it never elutes from the column."
Diagnosis: Irreversible adsorption. The nitroindole is too polar for normal phase silica. The Fix: Switch to Reverse Phase (C18).
-
Why? C18 silica is "capped" and non-polar. It relies on hydrophobic interaction.[3][4] Since your molecule has a hydrophobic indole core, it will bind to C18, but the polar alcohol/nitro groups will make it elute early and cleanly using water/methanol.
-
Gradient: Start 5% MeOH (in Water) -> 100% MeOH.
Optimized Gradient Protocols
Protocol A: The "Golden" Normal Phase Gradient (DCM/MeOH)
Best for: Nitroindoles that move slightly on TLC but streak.
| Step | Solvent A (DCM) | Solvent B (MeOH) | CV (Column Volumes) | Purpose |
| Equilibration | 100% | 0% | 3 | Wet the column. |
| Isocratic Hold | 100% | 0% | 1 | Elute non-polar grease/impurities. |
| Gradient 1 | 100% -> 95% | 0% -> 5% | 10 | Critical Region: Most nitroindoles elute here. |
| Gradient 2 | 95% -> 90% | 5% -> 10% | 5 | Push remaining polar material. |
| Flush | 80% | 20% | 3 | Clean column (Do not collect). |
Note: Do not exceed 20% MeOH on standard silica; it can swell the silica and cause high backpressure or dissolution. [1]
Protocol B: Reverse Phase (C18) Strategy
Best for: Highly polar nitroindole alcohols (Rf < 0.1 in Hex/EtOAc).
| Step | Solvent A (Water + 0.1% Formic Acid) | Solvent B (Acetonitrile or MeOH) | CV |
| Equilibration | 95% | 5% | 3 |
| Gradient | 95% -> 0% | 5% -> 100% | 12 |
| Hold | 0% | 100% | 3 |
Workflow Visualization: Dry Loading
Figure 2: The Dry Loading workflow ensures tight bands for insoluble samples.
References
-
Biotage. (2023).[4][5][6][7] What are good alternatives to shallow DCM/MeOH gradients? Retrieved from [Link]
-
Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
Sorbent Technologies. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[1][3][8][9][10] Retrieved from [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. sorbtech.com [sorbtech.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. biotage.com [biotage.com]
- 8. labex.hu [labex.hu]
- 9. Chromatography [chem.rochester.edu]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Guide: Optimizing Solubility of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol for Biological Assays
Executive Summary & Compound Profile
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is a lipophilic small molecule characterized by a rigid N-phenyl indole core and a nitro group.[1] While the hydroxymethyl group provides a hydrogen bond donor/acceptor site, the overall scaffold exhibits significant hydrophobicity (Estimated LogP ~3.0–3.5).
In biological assays, this compound is prone to "crashing out" (precipitation) upon dilution from organic stock solutions into aqueous buffers.[2] This leads to false negatives (loss of compound), false positives (aggregate-induced promiscuity), and high variability in IC50 data.
Physicochemical Profile (Estimated)
| Parameter | Value / Characteristic | Impact on Assay |
| Molecular Weight | ~268.27 g/mol | Small molecule, typically membrane permeable.[1][3] |
| LogP (Octanol/Water) | ~3.2 (Predicted) | Poor aqueous solubility; requires carrier or co-solvent.[1] |
| Key Functional Groups | Nitro ( | Nitro group can be reduced in reducing environments (e.g., DTT > 1mM). |
| Solubility Class | Class II (Low Solubility, High Permeability) | Rate-limiting step is dissolution.[1] |
Stock Solution Preparation
The Golden Rule: Never attempt to dissolve this compound directly in aqueous buffer. Start with a high-quality organic solvent.[1]
Recommended Protocol
-
Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade
99.9%.-
Why? DMSO disrupts the strong crystal lattice energy of the nitro-indole stack.[1]
-
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Caution: Avoid concentrations >50 mM. While physically possible, these stocks often precipitate upon freeze-thaw cycles due to "seeding" effects.[1]
-
-
Storage: Aliquot into single-use amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C.
Solvent Compatibility Table
| Solvent | Solubility Rating | Usage Recommendation |
| 100% DMSO | Excellent ( | Primary Stock. Hygroscopic; keep tightly sealed.[1] |
| Ethanol (100%) | Good ( | Alternative if DMSO is toxic to specific cell lines.[1] Volatile. |
| PBS (pH 7.4) | Poor ( | Do NOT use for stock.[1] Immediate precipitation. |
| PBS + 0.1% BSA | Moderate ( | BSA acts as a carrier protein to stabilize the monomeric form. |
Critical Workflow: Aqueous Dilution Strategies
The moment you pipette your DMSO stock into the assay buffer, you create a supersaturated solution. The goal is to maintain a metastable state long enough to complete the assay.
The "Intermediate Dilution" Method
Directly adding 1
Correct Procedure:
-
Step 1 (Stock): 10 mM Compound in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 or 1:20 into DMSO-compatible buffer (e.g., Buffer + 5% DMSO).[1]
-
Result: 1 mM Compound in 10% DMSO.
-
-
Step 3 (Final): Dilute the Intermediate into the final Assay Buffer.
-
Result: Final concentration achieved with minimal local shock.
-
Workflow Diagram
Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation.
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon addition to the media."
Diagnosis: You likely exceeded the Kinetic Solubility Limit or created a "solvent shock." Solution:
-
Check the Final DMSO %: Ensure your final DMSO concentration is consistent (e.g., 0.5% or 1%).
-
Add a Surfactant: Add 0.01% Pluronic F-127 or 0.05% Tween-20 to your assay buffer before adding the compound.[1] These non-ionic surfactants form micelles that sequester lipophilic molecules, preventing aggregation.
-
Use a Carrier Protein: If the assay allows, add 0.1% BSA (Bovine Serum Albumin) . Albumin naturally binds lipophilic drugs (like N-phenyl indoles) and keeps them in solution.[1]
Issue 2: "I see variable IC50 values between days."
Diagnosis: This is a classic sign of compound instability or plastic binding . Solution:
-
Plastic Binding: Lipophilic indoles stick to polystyrene. Switch to Low-Binding (NB) polypropylene plates or treat plates with a blocking buffer (buffer + BSA) for 30 mins before use.[1]
-
Freeze-Thaw Damage: Did you re-freeze the DMSO stock? Moisture absorption from air lowers DMSO's solvent power. Use single-use aliquots.
Issue 3: "The assay signal decreases over time (2-4 hours)."
Diagnosis: The compound might be crystallizing slowly out of solution (Thermodynamic instability). Solution:
-
Perform a Nephelometry Check: Measure light scattering (turbidity) at 600 nm immediately after addition and 4 hours later. An increase in OD600 indicates crystallization.
-
Fix: Reduce the maximum test concentration or increase the surfactant concentration.
Protocol: Determining the Kinetic Solubility Limit
Before running a large screen, you must validate the maximum soluble concentration.[4]
Materials:
-
100 mM DMSO Stock of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.[1]
-
Assay Buffer (e.g., PBS or HEPES).
-
96-well clear flat-bottom plate.[1]
-
Plate reader (Absorbance).
Steps:
-
Prepare Dilution Series: Create a 2-fold serial dilution of the compound in 100% DMSO (from 10 mM down to 0.1 mM).
-
Transfer to Buffer: Pipette 2
L of each DMSO dilution into 198 L of Assay Buffer in the plate (Final DMSO = 1%).-
Final Concentrations: 100
M, 50 M, 25 M, etc.
-
-
Incubate: Shake at 500 rpm for 90 minutes at Room Temp.
-
Read: Measure Absorbance at 620 nm (or a wavelength where the compound does not absorb).
-
Analyze:
-
Baseline: Low concentrations will have near-zero OD.[1]
-
The "Cliff": The concentration where OD spikes is your solubility limit.
-
Rule: Your highest assay concentration must be 2x lower than this limit.
-
Decision Logic for Assay Optimization
Use this logic flow to determine the correct buffer modifications.
Caption: Decision matrix for additive selection based on solubility performance.
Frequently Asked Questions (FAQs)
Q: Can I use DTT in my kinase assay with this compound?
A: Use caution. This compound contains a Nitro group (
-
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, as it is less likely to reduce nitro-aromatics under standard assay conditions.[1]
Q: Why does the compound precipitation look like "brick dust"? A: The rigid indole-phenyl connection allows the molecules to stack efficiently (pi-pi stacking), creating a stable crystal lattice that water cannot penetrate.[1] This "brick dust" precipitate is thermodynamically stable and very difficult to re-dissolve without adding organic solvent.
Q: Can I store the diluted aqueous plates? A: No. Aqueous dilutions of lipophilic indoles are metastable . Over 24 hours, the compound will likely drive towards equilibrium (precipitation) or adsorb to the plastic walls. Always prepare fresh dilutions immediately before the assay.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Defines solubility classes and structural impact of nitro/indole groups).
-
BellBrook Labs. (2025).[5] Common Challenges in Biochemical Assays and How to Overcome Them. (Discusses interference, precipitation, and surfactant use).
-
MilliporeSigma. (2025). Improving API Solubility: The Solubilization Process. (Detailed mechanism of solubility equilibrium and excipients).
-
PubChem. (2025). Compound Summary: 1-methyl-5-nitro-3-phenylindol-2-yl)methanol (ML354).[1] (Physicochemical properties of structurally similar nitro-indole).
-
Biotage. (2023).[6] How to prevent compound precipitation during flash column chromatography. (Principles of solvent shock and co-solvents).
Sources
Technical Support Center: Resolving NMR Signal Overlap in N-Aryl Indole Derivatives
Welcome to the technical support center for Nuclear Magnetic resonance (NMR) analysis of N-aryl indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR spectra. The inherent complexity of N-aryl indoles, with multiple aromatic protons in similar chemical environments, often leads to crowded and difficult-to-interpret spectra.[1][2] This resource provides a structured, question-and-answer approach to troubleshoot and resolve these common issues, ensuring accurate structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Spectrum Analysis and Basic Troubleshooting
Question 1: My 1D ¹H NMR spectrum of an N-aryl indole shows a crowded aromatic region with significant signal overlap. What are my first steps?
Answer:
Initial signal overlap in the aromatic region of N-aryl indoles is a common challenge. Before resorting to advanced 2D NMR techniques, several fundamental adjustments can significantly improve spectral resolution.
1.1. Optimize Sample Preparation and Acquisition Parameters:
-
Concentration: Ensure your sample concentration is optimal. Very high concentrations can lead to line broadening, exacerbating overlap.
-
Solvent Choice: The choice of deuterated solvent can have a significant impact on chemical shifts due to aromatic solvent-induced shifts (ASIS).[3][4][5] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can often separate overlapping signals. For instance, aromatic solvents like Benzene-d₆ can cause differential shielding of protons based on their spatial orientation relative to the solvent molecule.[5]
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes resolve overlapping signals, especially if conformational isomers or dynamic processes are present.[4]
1.2. Utilize a Higher Field NMR Spectrometer: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) is a straightforward way to increase spectral dispersion.[6] The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength, meaning signals that are close at a lower field will be further apart at a higher field, often resolving the overlap.[6]
Table 1: Effect of Magnetic Field Strength on Signal Separation
| Magnetic Field (MHz) | Separation of two signals with a 0.05 ppm difference (Hz) |
| 300 | 15 |
| 500 | 25 |
| 800 | 40 |
Section 2: Homonuclear 2D NMR for Proton-Proton Correlations
Question 2: I've optimized my 1D spectrum, but the aromatic signals are still overlapping. How can 2D homonuclear NMR help me assign the proton signals?
Answer:
When 1D NMR is insufficient, 2D homonuclear experiments like COSY and TOCSY are the next logical steps. These experiments reveal through-bond proton-proton connectivities, allowing you to trace out spin systems within the molecule.[7][8][9][10]
2.1. COSY (Correlation Spectroscopy): Identifying Directly Coupled Protons
The COSY experiment is fundamental for identifying protons that are directly coupled to each other (typically over two or three bonds).[7][8][10] In a COSY spectrum, off-diagonal cross-peaks connect signals from protons that are J-coupled.
Experimental Protocol: Standard Gradient-Selected COSY (gCOSY)
-
Sample Preparation: Prepare the sample as you would for a 1D ¹H NMR experiment.
-
Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans (NS) for good signal-to-noise (typically 2-8 scans per increment).
-
Use a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
-
Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions.
Workflow for COSY Analysis:
Caption: Workflow for analyzing a COSY spectrum.
2.2. TOCSY (Total Correlation Spectroscopy): Mapping Entire Spin Systems
The TOCSY experiment is particularly powerful when dealing with complex spin systems, as it shows correlations between all protons within a coupled network, not just those that are directly coupled.[8] This is achieved by using a "spin-lock" period during the pulse sequence.
When to use TOCSY over COSY:
-
When you need to identify all protons belonging to a specific spin system, even if some signals are buried under others.
-
For identifying protons in different parts of the same aromatic ring that are part of a continuous coupling network.
Section 3: Heteronuclear 2D NMR for Carbon-Proton Correlations
Question 3: I have assigned the proton spin systems, but I am unsure about the exact positions of substituents on the indole and N-aryl rings. How can I definitively assign the structure?
Answer:
Heteronuclear 2D NMR experiments, which correlate proton signals with those of other nuclei (most commonly ¹³C), are essential for unambiguous structure determination.[7][11]
3.1. HSQC (Heteronuclear Single Quantum Coherence): Direct One-Bond C-H Correlations
The HSQC experiment is highly sensitive and provides direct one-bond correlations between protons and the carbons to which they are attached.[7][11][12][13] Each cross-peak in an HSQC spectrum corresponds to a C-H bond.
3.2. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations
The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are two to three bonds away (and sometimes four in conjugated systems).[11][12][13][14][15] This allows you to piece together different fragments of the molecule.
Experimental Protocol: Standard Gradient-Selected HSQC and HMBC
-
Pulse Programs: Select standard gradient-selected HSQC (e.g., hsqcedetgpsp) and HMBC (e.g., hmbcgplpndqf) pulse sequences.
-
Acquisition Parameters:
-
Set the ¹H spectral width as in the 1D experiment.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-160 ppm for aromatic and alkyl regions).
-
For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
-
Processing: Process the 2D data to obtain the correlation spectrum.
Workflow for Structure Elucidation using HSQC and HMBC:
Caption: Workflow combining HSQC and HMBC data.
Section 4: Advanced Techniques for Complex Cases
Question 4: Even with 2D NMR, some key aromatic signals are still ambiguous due to severe overlap or conformational issues. What other techniques can I try?
Answer:
For the most challenging cases, several advanced NMR techniques can provide the necessary resolution or additional structural information.
4.1. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-Frame Overhauser Effect Spectroscopy): Through-Space Correlations
NOESY and ROESY experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[16][17][18][19] This is invaluable for:
-
Determining the relative stereochemistry and conformation of the N-aryl group relative to the indole ring.
-
Distinguishing between isomers.[19]
-
Assigning protons on adjacent, but not J-coupled, aromatic rings.
Key Difference: For medium-sized molecules (MW ~1000), the NOE effect can be close to zero. In such cases, ROESY is the preferred experiment as it always produces a positive signal.[16][18][20]
4.2. Lanthanide Shift Reagents (LSRs): Inducing Chemical Shift Dispersion
LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (like the indole nitrogen or other heteroatoms).[21][22][23] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[21][22]
-
Application: By adding small, incremental amounts of an LSR (e.g., Eu(fod)₃) to the NMR sample, overlapping signals can be spread apart, simplifying the spectrum.[24][25]
-
Caution: LSRs can cause line broadening, and the effect is not always predictable.[24]
Table 2: Comparison of Advanced NMR Techniques
| Technique | Information Provided | Best For |
| NOESY/ROESY | Through-space proton-proton proximities | Determining stereochemistry and conformation |
| Lanthanide Shift Reagents | Induced chemical shift dispersion | Resolving severe signal overlap in 1D spectra |
| 1D TOCSY | Selectively exciting one proton to reveal its entire spin system | Isolating a single spin system from a crowded spectrum |
References
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Retrieved from [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Topspin. (2020). HSQC and HMBC for Topspin. Retrieved from [Link]
-
Research Square. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Chem 360 Jasperse. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [https://www.academics.mnsu.edu/jasperse/chem360/ handouts/NMR-H-Summary.pdf]([Link] handouts/NMR-H-Summary.pdf)
-
Bruker. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
PMC. (n.d.). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Retrieved from [Link]
-
Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Retrieved from [Link]
-
AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
-
University of Illinois. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
PMC. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]
-
IU NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Room-temperature liquid-state ODNP NMR of indole in CCl4 at 9.4 T TEMPO.... Retrieved from [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
-
PMC. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]
-
Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]
-
University of Canterbury. (n.d.). Application Note 7: Observing Spin Systems using COSY. Retrieved from [Link]
-
PubMed. (n.d.). Improved NMR experiments with ¹³C-isotropic mixing for assignment of aromatic and aliphatic side chains in labeled proteins. Retrieved from [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
Semantic Scholar. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-effects-on-the-HNMR-spectra-of-some-substituted-and-N-Diarylnitrones.pdf. Retrieved from [Link]
Sources
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- 4. thieme-connect.de [thieme-connect.de]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 9. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
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- 25. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Stability of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol in solution
Technical Support Center: Stability & Handling Guide Topic: Stability of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol Reference ID: TSC-IND-6N-PH-OH
Executive Summary
You are working with (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol , a specialized N-arylated indole scaffold often used as a fragment in medicinal chemistry (e.g., HIV NNRTIs or oncology targets).
This molecule possesses two competing stability profiles:
-
The Core (Robust): The N-phenyl-6-nitroindole system is electronically stabilized and resistant to hydrolytic cleavage.
-
The Handle (Sensitive): The benzylic alcohol moiety is susceptible to oxidative degradation, particularly in DMSO solution, and acid-catalyzed dehydration.
This guide provides troubleshooting workflows to maintain sample integrity during storage and assays.
Part 1: Solubilization & Storage Protocols
The "DMSO Paradox": While DMSO is the most effective solvent for this hydrophobic nitro-indole, it is also the primary source of degradation (oxidation) if mishandled.
Standard Operating Procedure (SOP) for Stock Preparation
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Grade ≥99.9%) | The nitro group and aromatic rings require a polar aprotic solvent. Water solubility is negligible (<10 µM). |
| Concentration | 10 mM - 50 mM | Higher concentrations (stock) are more stable than dilute working solutions due to surface-area-to-volume ratios regarding oxidation. |
| Container | Amber Glass Vials (Silanized) | Critical: Nitro-indoles absorb UV/Blue light (400–450 nm). Clear glass leads to photo-redox degradation. |
| Headspace | Argon or Nitrogen Purge | Prevents aerobic oxidation of the benzyl alcohol to the aldehyde. |
| Storage Temp | -20°C or -80°C | Inhibits the slow "DMSO-oxidation" of benzyl alcohols that occurs at Room Temp (RT). |
⚠️ Critical Warning: Do NOT store this compound in DMSO at Room Temperature for >24 hours. Benzyl alcohols in DMSO can undergo Pfitzner-Moffatt-type oxidation (to benzaldehyde derivatives) even without added carbodiimides, driven by trace acid or light.
Part 2: Troubleshooting Degradation (Q&A)
Issue 1: "I see a new peak in LCMS with a mass of [M-2]. What is it?"
Diagnosis: Oxidative Dehydrogenation. The Chemistry: Your benzyl alcohol group (–CH₂OH) has oxidized to an aldehyde (–CHO).[1]
-
Mass Shift: Loss of 2 Hydrogens = -2 Da.
-
Cause: Old DMSO stock or exposure to air/light.
Corrective Action:
-
Check Solvent Age: DMSO is hygroscopic and can become oxidative over time. Use fresh, anhydrous DMSO.
-
Verify Storage: Was the sample left in the autosampler (>20°C) overnight?
-
Protocol Adjustment: If the aldehyde is interfering with your assay, add 1 mM DTT or TCEP to the working buffer (if compatible with your biology) to act as a scavenger, though this won't reverse the aldehyde formation.
Issue 2: "The solution turned from yellow to dark orange/brown."
Diagnosis: Photochemical Degradation.[2] The Chemistry: 6-Nitroindoles are chromophores. Upon UV/Vis absorption, the nitro group can form radical anions or undergo nitro-to-nitroso photoreduction, leading to azo-dimerization (dark colored species).
Corrective Action:
-
Darkroom Protocol: Perform weighing and dilution under low-light conditions or red light.
-
Amber Everything: Use amber Eppendorf tubes for serial dilutions.
-
Discard: Once darkened, the sample purity is likely compromised by radical species that can interfere with redox-sensitive biological assays.
Issue 3: "My HPLC peak is splitting or fronting."
Diagnosis: Solvent Strength Mismatch (The "Strong Solvent Effect"). The Context: You are injecting a 100% DMSO stock into an aqueous mobile phase. The hydrophobic nitro-indole precipitates momentarily or travels faster than the buffer, causing peak distortion.
Corrective Action:
-
The "Sandwich" Injection: If possible, dilute the sample to 50% DMSO / 50% Mobile Phase A (Water/Acetonitrile) before injection.
-
Reduce Injection Volume: Lower injection volume to <5 µL to allow instantaneous mixing on the column head.
Part 3: Degradation Pathway Visualization
The following diagram maps the specific chemical vulnerabilities of the (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol scaffold.
Caption: Figure 1. Primary degradation pathways.[2] The M-2 oxidation (Red path) is the most common failure mode in DMSO storage.
Part 4: HPLC/LCMS Method Development Guide
When analyzing purity, standard generic gradients often fail due to the high lipophilicity of the N-phenyl indole core.
Recommended Chromatographic Conditions:
| Component | Setting | Reason |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm) | Phenyl-Hexyl columns provide better pi-pi selectivity for the indole/nitro rings. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the benzyl alcohol stable and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol can cause trans-esterification or peak broadening with this scaffold. |
| Gradient | Start high: 40% B to 95% B | The molecule is very hydrophobic. Starting at 5% B will result in excessively long retention and broad peaks. |
| Detection | UV 254 nm & 330 nm | 254 nm is generic; 330 nm is specific to the nitro-indole chromophore and reduces background noise. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use this compound in a cellular assay with 1% DMSO? A: Yes, but prepare the dilution immediately before use . Do not store the 1% dilution. The benzyl alcohol is prone to precipitation or non-specific binding to plasticware in aqueous buffers over time.
Q: Is the compound compatible with DIBAL-H or LiAlH4? A: No. These are strong reducing agents. They will reduce the 6-Nitro group to an amine (6-Aminoindole) or an azo/hydrazo intermediate, completely changing the molecule's pharmacology.
Q: I see a peak at [M+14] in methanol solution. What is it? A: This is likely the Methyl Ether artifact.
-
Mechanism: Acid-catalyzed solvolysis (
pathway). The benzylic alcohol leaves (forming a carbocation), and Methanol attacks. -
Prevention: Avoid acidic methanol. Use Acetonitrile for LCMS sample prep.
References
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260. (Foundational text on DMSO oxidation of benzyl alcohols).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Authoritative text on Indole stability and N-substitution effects).
-
BenchChem Technical Guides. (2025). Troubleshooting peak splitting in HPLC analysis of indole compounds. (Specific protocols for hydrophobic heterocycle chromatography).
-
Santa Cruz Biotechnology. (2024). 6-Nitroindole Product Data & Stability. (General stability data for the nitroindole core).
Sources
Technical Support Center: Metal Catalyst Removal in Indole Synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Topic: Remediation of Palladium, Copper, and Rhodium residues from Indole scaffolds.
Strategic Overview: The "Indole Problem"
Welcome to the technical support hub. If you are here, you likely have a high-value indole intermediate contaminated with residual metal (Pd, Cu, Rh) failing ICH Q3D specifications (<10–20 ppm).
Why is this happening? Indoles are not passive substrates. The nitrogen atom in the indole ring (and C3-substituents) acts as a "soft" ligand, effectively competing with your purification attempts. In standard workups, the metal often partitions with the indole rather than into the aqueous phase.
To solve this, we cannot rely on passive washing. We must employ Chemospecific Scavenging —introducing a ligand with a binding constant (
Decision Matrix: Selecting the Right Remediation Strategy
Do not blindly add activated carbon. It causes yield loss via non-specific adsorption.[1] Use this logic flow to select the correct scavenger based on your catalyst's oxidation state and the nature of your indole.
Caption: Logic flow for selecting the appropriate metal scavenging method based on catalyst oxidation state and product value.
Standard Operating Procedures (SOPs)
Protocol A: The "Golden Standard" Scavenging (Functionalized Silica)
Best for: High-value APIs where yield loss must be minimized.
Materials:
-
Scavenger: Si-TMT (Silica-Trimercaptotriazine) or Si-Thiol.
-
Ratio: 3–5 equivalents of scavenger relative to the residual metal content (not the catalyst loading).
Step-by-Step:
-
Dissolution: Dissolve the crude indole in a solvent compatible with the scavenger (THF, EtOAc, and MeOH are excellent; avoid DMF if possible as it competes for metal binding).
-
Loading: Add the functionalized silica (Si-TMT) to the reactor.
-
Thermal Activation: Heat the mixture to 50–60°C for 4 hours.
-
Scientist Note: Room temperature scavenging is often too slow for indoles because the Metal-Indole bond must be thermally dissociated to allow the scavenger to capture the metal.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica-metal complex.
-
Analysis: Test filtrate via ICP-MS.
Protocol B: Chelation-Assisted Crystallization
Best for: Large-scale manufacturing (Kg scale) where filtration of silica is impractical.
Materials:
-
Ligand: N-Acetylcysteine or TMT-Na3 (Trimercaptotriazine trisodium salt).
Step-by-Step:
-
Dissolution: Dissolve crude indole in crystallization solvent (e.g., Ethanol/Water) at reflux.
-
Chelation: Add 5–10 wt% of N-Acetylcysteine or TMT-Na3. Stir at reflux for 1 hour.
-
Cooling: Slowly cool to induce crystallization. The metal-chelate complex remains soluble in the mother liquor, while the pure indole crystallizes out.
-
Wash: Filter crystals and wash with cold solvent to remove surface-bound mother liquor.
Comparative Data: Scavenger Efficiency
The following table summarizes removal efficiency for a standard Palladium-catalyzed Buchwald-Hartwig indole synthesis (Initial Pd: 1200 ppm).
| Method | Residual Pd (ppm) | Yield Recovery (%) | Selectivity Mechanism |
| Activated Carbon (Charcoal) | 45 ppm | 78% (High Loss) | Non-specific adsorption (Van der Waals) |
| Standard Aqueous Wash | 850 ppm | 98% | Partitioning (Ineffective for Indoles) |
| Si-Thiol (Silica-Thiol) | 15 ppm | 96% | Soft-Soft Acid/Base Interaction |
| Si-TMT (Trimercaptotriazine) | < 2 ppm | 97% | Tridentate Chelation (Irreversible) |
Troubleshooting Guide
Issue 1: "I added the scavenger, but the solution is still dark/black."
-
Diagnosis: You likely have colloidal Pd(0) nanoparticles, not soluble Pd(II). Ligands like TMT bind Pd(II) efficiently but struggle with bulk metal clusters.
-
Fix:
-
Oxidative Treatment: Stir the solution with open air or a mild oxidant (dilute peroxide, if stable) for 30 mins to oxidize surface Pd(0) to Pd(II).
-
Filtration First: Pass the solution through a fine Celite/Charcoal plug before using the expensive Si-TMT scavenger to physically remove the bulk nanoparticles.
-
Issue 2: "My Indole product is disappearing (Low Yield)."
-
Diagnosis: You are likely using Activated Carbon or a polymer resin with a hydrophobic backbone (Polystyrene). The indole core is lipophilic and "sticks" to the resin.
-
Fix: Switch to Silica-based scavengers . The hydrophilic silica backbone repels the lipophilic indole while the grafted ligand captures the metal.
Issue 3: "ICP-MS shows high metal, but the product looks clean."
-
Diagnosis: Micro-particulates. If you filter through standard filter paper, sub-micron silica fines carrying the metal might pass through.
-
Fix: Use a 0.22 µm or 0.45 µm membrane filter for the final step. Do not rely on gravity filtration.
FAQ
Q: Can I use these scavengers in the presence of strong acids? A: Generally, yes. Silica backbones are stable in acid. However, avoid strong bases (pH > 10) as they can dissolve the silica matrix, leaching the metal back into your product.
Q: How do I calculate the amount of scavenger needed? A: Do not calculate based on the initial catalyst used. Calculate based on the crude analysis.
-
Formula:
-
Rule of Thumb: If you lack ICP data, use 10% w/w of scavenger relative to the crude mass for a first pass.
Q: Why is TMT (Trimercaptotriazine) better than Thiol for Indoles? A: Indoles are decent monodentate ligands. A simple Thiol (monodentate) competes 1-to-1 with the indole. TMT is tridentate (3 binding sites). The chelate effect makes the Pd-TMT bond thermodynamically irreversible, ripping the metal away from the indole nitrogen.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023. Link
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1997.[2] Link
-
Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems. ACS Applied Materials & Interfaces, 2008. Link
-
Biotage Metal Scavenger User Guide. Biotage Technical Documents, 2022. Link
Sources
Technical Support Center: Navigating the Scale-Up of 6-Nitro-N-phenylindole Synthesis
Welcome to the technical support center for the synthesis of 6-nitro-N-phenylindole. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate and overcome potential hurdles, ensuring a safe, efficient, and scalable process.
Troubleshooting Guide: Common Scale-Up Issues
This section tackles specific problems that frequently arise during the scale-up of 6-nitro-N-phenylindole synthesis. Each entry details the potential causes and offers actionable solutions.
Question 1: My yield of 6-nitro-N-phenylindole dropped significantly when I increased the reaction scale. What are the likely causes?
A decrease in yield upon scale-up is a common and multifaceted problem. The primary factors to investigate are:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with low reactant concentrations. This can lead to the formation of side products and the degradation of both starting materials and the desired product.[1] Exothermic nitration reactions, in particular, can be difficult to control in large vessels, potentially leading to thermal runaways if not managed properly.[1]
-
Impurity Profiles: The impact of impurities in starting materials is often magnified at a larger scale. What might be a negligible impurity in a lab-scale reaction can significantly interfere with the reaction on a larger scale.
-
Reagent Addition Rates: The rate at which reagents are added is crucial. A rate that is easily controlled in the lab may be difficult to replicate on a larger scale, impacting the reaction's profile and selectivity.
Solutions:
-
Optimize Mixing: Employ efficient overhead stirring and consider the reactor's geometry to ensure homogenous mixing. For highly exothermic steps, baffled reactors can improve turbulence and heat distribution.
-
Enhance Heat Transfer: Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic processes, consider a continuous flow setup, which offers superior heat transfer compared to batch reactors.[1][2][3]
-
Thoroughly Characterize Starting Materials: Analyze larger batches of starting materials for impurities that might not have been present or significant in smaller quantities.
-
Controlled Reagent Addition: Use a calibrated addition funnel or a syringe pump for precise and controlled addition of critical reagents, especially during the nitration step.
Question 2: I'm observing significant tar and polymer formation during the Fischer indole synthesis step. How can I minimize this?
Tar formation is a frequent issue in Fischer indole synthesis, often worsened by the acidic conditions and elevated temperatures required for the reaction.[1]
Solutions:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like sulfuric acid and polyphosphoric acid are commonly used, Lewis acids such as zinc chloride may offer better results with fewer side reactions in some cases.[1][4] The use of solid acid catalysts can also be explored to simplify work-up and potentially reduce tar formation.[1]
-
Precise Temperature Control: Maintain strict control over the reaction temperature. Use a reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[1]
-
Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, which can sometimes reduce tar formation.[1]
-
Consider Continuous Flow Synthesis: This approach minimizes the time the reaction mixture is exposed to high temperatures and provides excellent temperature control, significantly reducing the formation of degradation products.[1][2][3]
Question 3: The nitration of N-phenylindole is giving me a mixture of isomers (e.g., 4-, 5-, and 6-nitro isomers) and over-nitration products. How can I improve the regioselectivity for the desired 6-nitro isomer?
Controlling regioselectivity in the nitration of substituted indoles is a well-known challenge. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions.
Solutions:
-
Choice of Nitrating Agent: The reactivity of the nitrating agent plays a crucial role. Milder nitrating agents can offer better selectivity. While a classic mixed acid (HNO₃/H₂SO₄) approach is common, it can be harsh.[2] Alternatives to consider include:
-
Acetyl nitrate (prepared in situ from nitric acid and acetic anhydride): This is often a milder and more selective nitrating agent.
-
Metal nitrates (e.g., Cu(NO₃)₂, Bi(NO₃)₃): These can sometimes provide improved regioselectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the nitration. Experimenting with different solvents may be beneficial.
-
Protecting Groups: While more complex, the use of a protecting group on the indole nitrogen can alter the electron distribution in the ring and direct nitration to a different position. The protecting group would then need to be removed in a subsequent step.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of 6-nitro-N-phenylindole synthesis on a larger scale.
What are the primary safety concerns when scaling up the nitration of N-phenylindole?
Nitration reactions are inherently hazardous, and these risks are amplified on a larger scale.[2][3][5][6][7] Key safety concerns include:
-
Thermal Runaway: Nitrations are highly exothermic.[2][7] Inadequate cooling can lead to a rapid increase in temperature and pressure, potentially causing an explosion.
-
Explosive Nitro Compounds: Nitroaromatic compounds can be explosive, especially when impure or subjected to heat and shock.[2][6]
-
Corrosive Reagents: The use of strong acids like fuming nitric acid and sulfuric acid requires careful handling and appropriate personal protective equipment (PPE).[7]
Mitigation Strategies:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the thermal profile of the reaction and determine the necessary cooling capacity.[5]
-
Continuous Flow Chemistry: As mentioned previously, continuous flow reactors offer superior temperature control and minimize the volume of hazardous material at any given time, significantly enhancing safety.[2][3]
-
Proper PPE and Engineering Controls: Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. Conduct the reaction in a well-ventilated fume hood or a designated hazardous reaction bay.
How can I effectively purify large quantities of crude 6-nitro-N-phenylindole?
Purification of the crude product can be challenging due to the presence of isomers, unreacted starting materials, and polymeric byproducts.
Recommended Purification Workflow:
-
Initial Work-up: After quenching the reaction, an initial extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine can remove some impurities.
-
Column Chromatography: For larger quantities, flash column chromatography is often the most effective method for separating the desired 6-nitro isomer from other byproducts.[8]
-
Recrystallization: To achieve high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be employed after column chromatography.[8] This may, however, lead to a lower recovery yield.[8]
What are the key advantages of using continuous flow chemistry for this synthesis?
Continuous flow chemistry offers several significant advantages for the scale-up of 6-nitro-N-phenylindole synthesis:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any one time, and the high surface-area-to-volume ratio allows for superior heat transfer, reducing the risk of thermal runaways.[1][3]
-
Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity.[2]
-
Increased Productivity: Continuous operation can result in higher throughput compared to batch processes, which have inherent downtime for charging, heating, cooling, and cleaning.[1]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which can be more straightforward than redesigning a large batch reactor.[2]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of N-Phenylindole (Illustrative)
This protocol outlines a general procedure for the Fischer indole synthesis, which is a common method for creating the indole core.
Materials:
-
Phenylhydrazine
-
A suitable ketone or aldehyde (e.g., acetophenone to yield 2-phenylindole)[9]
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)[4][10]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the phenylhydrazine and the ketone/aldehyde in the chosen solvent.
-
Slowly add the acid catalyst to the mixture with stirring.
-
Heat the reaction mixture to the appropriate temperature (this will vary depending on the specific reactants and catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding it to a beaker of ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nitration of N-Phenylindole (Illustrative)
This protocol provides a general outline for the nitration step. Caution: This reaction is highly exothermic and should be performed with extreme care.
Materials:
-
N-Phenylindole
-
Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Acid (if using a mixed acid system, e.g., concentrated sulfuric acid)
Procedure:
-
In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve the N-phenylindole in the chosen solvent and cool the mixture to the desired temperature (e.g., 0 °C or lower).
-
Slowly add the nitrating agent dropwise to the stirred solution, carefully monitoring the internal temperature to prevent it from rising significantly.
-
After the addition is complete, continue to stir the reaction at the low temperature for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, which will likely be a mixture of isomers, by column chromatography.
Data Presentation
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | |||
| Sulfuric Acid (H₂SO₄) | High temperature | Strong acid, readily available | Can cause significant charring and side reactions |
| Polyphosphoric Acid (PPA) | 80-100 °C | Good dehydrating agent, often gives good yields | Viscous, can be difficult to work with on a large scale |
| Lewis Acids | |||
| Zinc Chloride (ZnCl₂) | High temperature | Can be effective for less reactive substrates | Can be harsh, leading to byproducts |
Visualizations
Workflow for Scale-Up Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 6-nitro-N-phenylindole.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
- ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
- J. Am. Chem. Soc. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1. 79(15), 417-419.
- RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation.
- Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application.
- ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development.
- Reddit. (2021, December 9). Problems with Fischer indole synthesis.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
- ResearchGate. (n.d.). Scale-up reaction and diversification of alkylated indole products.
- ResearchGate. (2025, August 6). Synthesis of 4- and 6-Substituted Nitroindoles.
- Google Patents. (n.d.). CN108484473A - A kind of preparation method of N- Phenylindoles ketone.
- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
- PMC. (2022, April 29). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis.
- Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro.
- ChemicalBook. (n.d.). 2-Phenylindole synthesis.
- Google Patents. (n.d.). CN103554002B - 1-Phenylindole and preparation method thereof.
- BenchChem. (n.d.). minimizing side-product formation in the synthesis of 6-phenyl-tetrahydrocarbazoles.
- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes.
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
- BenchChem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
- TSI Journals. (2010, July 21). Organic CHEMISTRY.
- MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BLDpharm. (n.d.). 500992-30-3|6-Nitro-2-phenyl-1H-indole.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- ResearchGate. (2025, August 7). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.
Sources
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of the novel synthetic compound, (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical characterization, a comparative analysis with structurally related molecules, and a robust experimental protocol for acquiring high-quality ¹H NMR data. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for structural elucidation and purity assessment.
Introduction: The Crucial Role of ¹H NMR in Structural Elucidation
In the synthesis of novel organic compounds, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a cornerstone technique, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal offer a unique fingerprint of the molecular structure. For a molecule like (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, which comprises a substituted indole ring linked to a functionalized phenyl ring, ¹H NMR is indispensable for verifying the successful coupling of these fragments and the integrity of the overall structure.
Predicted ¹H NMR Spectral Characteristics of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction of its ¹H NMR spectrum can be derived from the well-documented spectral data of its constituent fragments: 6-nitroindole and 3-substituted benzyl alcohol. The expected chemical shifts are influenced by the electronic effects of the nitro group (electron-withdrawing) and the hydroxymethyl group (weakly electron-donating), as well as the anisotropic effects of the aromatic rings.
Below is a table summarizing the predicted ¹H NMR data for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, typically recorded in a solvent like DMSO-d₆, which is capable of solubilizing the compound and showing the hydroxyl proton.
Table 1: Predicted ¹H NMR Data for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7' | ~8.5 | d | ~2.0 | Deshielded by the adjacent nitro group and the indole nitrogen. |
| H-5' | ~8.0 | dd | ~9.0, 2.0 | Ortho-coupled to H-4' and meta-coupled to H-7'. Deshielded by the nitro group. |
| H-2' | ~7.8 | d | ~3.0 | Characteristic chemical shift for the C2-H of an N-substituted indole. |
| H-4' | ~7.7 | d | ~9.0 | Ortho-coupled to H-5'. |
| Phenyl H (ortho to indole) | ~7.6 | m | - | Part of the complex multiplet of the phenyl ring protons. |
| Phenyl H (para to indole) | ~7.5 | m | - | Part of the complex multiplet of the phenyl ring protons. |
| Phenyl H (ortho to CH₂OH) | ~7.4 | m | - | Part of the complex multiplet of the phenyl ring protons. |
| H-3' | ~6.8 | d | ~3.0 | Characteristic chemical shift for the C3-H of an N-substituted indole. |
| OH | ~5.4 | t | ~5.5 | The hydroxyl proton signal, which will couple to the adjacent methylene protons. Its chemical shift can be concentration and temperature dependent. |
| CH₂ | ~4.6 | d | ~5.5 | Methylene protons adjacent to the hydroxyl group and the phenyl ring. |
Molecular Structure and Proton Environments
The diagram below illustrates the structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol with the non-equivalent protons labeled, corresponding to the assignments in Table 1.
Caption: Molecular structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Comparative ¹H NMR Analysis
To appreciate the unique spectral features of the target compound, it is instructive to compare its predicted ¹H NMR data with that of its precursors and a potential isomer.
Table 2: Comparative ¹H NMR Data (Key Protons, approximate δ in CDCl₃)
| Compound | H-2' (indole) | H-3' (indole) | CH₂ (benzyl) | Aromatic Protons |
| 6-Nitroindole | ~7.6 (m) | ~6.6 (m) | N/A | 7.5-8.4 (m)[1] |
| Benzyl Alcohol | N/A | N/A | ~4.7 (s) | 7.2-7.4 (m)[2] |
| (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol (Predicted) | ~7.8 (d) | ~6.8 (d) | ~4.6 (d) | 7.4-8.5 (m) |
| (4-(6-Nitro-1H-indol-1-yl)phenyl)methanol (Isomer, Predicted) | ~7.7 (d) | ~6.7 (d) | ~4.7 (d) | 7.5 (d), 7.8 (d) |
The comparison highlights several key points:
-
Indole Protons (H-2' and H-3'): Upon N-alkylation of 6-nitroindole with the phenylmethanol group, the signals for H-2' and H-3' are expected to shift slightly downfield and appear as clean doublets due to coupling with each other.
-
Benzylic Protons (CH₂): In benzyl alcohol, the methylene protons typically appear as a singlet (or a doublet if coupled to the OH proton). In the target molecule, these protons are expected to be a doublet due to coupling with the hydroxyl proton in a non-exchanging solvent. Their chemical shift is not significantly altered by the distant nitroindole substituent.
-
Aromatic Protons: The aromatic region of the target molecule's spectrum will be complex, arising from the superimposition of signals from both the indole and phenyl rings. The protons on the 6-nitroindole moiety will be the most downfield due to the strong electron-withdrawing effect of the nitro group. The phenyl protons will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. In contrast, a 1,4-substituted isomer would show a more simplified pattern of two doublets in the phenyl region.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-resolution ¹H NMR spectrum of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure complete dissolution and to observe the exchangeable hydroxyl proton.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (centered around 6 ppm)
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
-
Workflow for Structural Confirmation
The following diagram outlines the logical workflow for confirming the structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol using ¹H NMR and comparative analysis.
Caption: Workflow for the ¹H NMR-based structural confirmation.
Conclusion
The ¹H NMR characterization of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is a critical step in its synthesis and purification. By understanding the predicted chemical shifts and coupling patterns based on its constituent fragments, researchers can confidently assign the signals in an experimental spectrum. A comparative analysis with precursors and potential isomers provides an additional layer of validation, ensuring the correct regiochemistry of the final product. The detailed experimental protocol provided herein serves as a robust guideline for obtaining high-quality data, which is essential for accurate structural elucidation and for meeting the rigorous standards of drug development and scientific publication.
References
-
University of Wisconsin-Madison, Department of Chemistry. 1H NMR: Intermediate Level, Spectrum 8. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-N-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Molecular Fingerprints of Nitro-N-Arylindoles
Nitro-N-arylindoles represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. A thorough understanding of their molecular structure is paramount for elucidating their mechanisms of action, predicting their metabolic fate, and ensuring their quality and purity. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information about a molecule's mass and structural characteristics through its fragmentation pattern. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of nitro-N-arylindoles, equipping researchers with the knowledge to confidently identify and characterize these molecules. We will explore the influence of ionization techniques, substitution patterns, and the nitro moiety itself on the fragmentation pathways, supported by experimental data and detailed mechanistic insights.
The Influence of Ionization Technique: A Tale of Two Spectras
The choice of ionization technique profoundly impacts the fragmentation of nitro-N-arylindoles. "Hard" ionization methods like Electron Ionization (EI) impart significant energy to the analyte, leading to extensive fragmentation and a detailed structural fingerprint. Conversely, "soft" ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are gentler, often preserving the molecular ion and providing key information about its mass and the stability of certain substructures.
Electron Ionization (EI): Unveiling the Core Structure
Electron Ionization is a classic, high-energy technique that provides reproducible and detailed fragmentation patterns, making it invaluable for structural elucidation. The 70 eV electron beam typically employed in EI induces significant fragmentation, often leading to the absence or low abundance of the molecular ion peak.
A representative example is the EI mass spectrum of the non-nitrated N-arylindole, 2-phenylindole. The spectrum is characterized by an intense molecular ion peak, reflecting the stability of the aromatic system. Fragmentation is limited, with the primary fragments arising from the loss of a hydrogen atom or cleavage of the phenyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
A typical GC-MS protocol for the analysis of nitro-N-arylindoles involves the following steps:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography:
-
Injector: Splitless injection at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-1701) is suitable for separating many nitroaromatic compounds.[1]
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure proper elution of the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI): A Softer Approach
Soft ionization techniques like FAB and ESI are particularly useful for thermally labile or less volatile compounds. They typically produce protonated molecules [M+H]+ or molecular ions with higher abundance, providing clear evidence of the molecular weight. Fragmentation in ESI is often induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled fragmentation and the study of specific ion decomposition pathways.
A study on 5-nitro-2-aryl-1H-indole-3-carboxaldehydes using FAB mass spectrometry revealed characteristic fragmentation patterns. The spectra of these compounds show a prominent molecular ion peak (or [M+H]+), which is often the base peak. Subsequent fragmentation is influenced by the substituents on the aryl ring.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
An LC-MS/MS method for the analysis of substituted indoles can be structured as follows:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of around 10 µg/mL.[2]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Select the protonated molecule ([M+H]+) as the precursor ion and subject it to collision-induced dissociation (CID) with a suitable collision energy to generate product ions.
-
Characteristic Fragmentation Pathways of Nitro-N-Arylindoles
The fragmentation of nitro-N-arylindoles is directed by the inherent stability of the indole ring, the nature of the N-aryl substituent, and, most significantly, the presence of the nitro group.
The Directing Influence of the Nitro Group
The nitro group is a strong electron-withdrawing group and its presence introduces characteristic fragmentation pathways. The most common fragmentations associated with a nitroaromatic system are the losses of NO (30 Da) and NO2 (46 Da).[4][5]
For instance, the mass spectrum of 3-nitroindole exhibits a molecular ion peak at m/z 162, followed by significant peaks at m/z 132 ([M-NO]+) and m/z 116 ([M-NO2]+).[3][6] High-resolution mass spectrometry (HRMS) confirms the elemental compositions of these fragments.[6]
Fragmentation of the Indole Core and N-Aryl Substituent
Beyond the characteristic losses from the nitro group, fragmentation of the indole nucleus and the N-aryl ring provides further structural information. Cleavage of the N-aryl group can occur, and subsequent fragmentation of the aryl ring can lead to characteristic ions. For example, the loss of acetylene (C2H2) from aromatic rings is a common fragmentation pathway.
Comparative Analysis of Fragmentation Patterns
To illustrate the principles discussed, the following tables summarize the key fragmentation patterns of representative nitro-N-arylindoles and their non-nitrated analogs.
Table 1: Key Fragments of 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes (FAB-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses |
| 5-nitro-2-(4-bromophenyl)-1H-indole-3-carboxaldehyde | 345/347 ([M+H]+) | 344/346 ([M]+•), 315/317 ([M-CHO]+), 299/301 ([M-NO2]+), 165 |
| 5-nitro-2-(4-fluorophenyl)-1H-indole-3-carboxaldehyde | 285 ([M+H]+) | 284 ([M]+•), 256 ([M-CHO]+), 238 ([M-NO2]+), 120 |
Table 2: Comparison of Nitroindole Isomers and Non-Nitrated Indole (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses | Reference |
| Indole | 117 | 90 ([M-HCN]+), 63 | [7] |
| 2-Phenylindole | 193 | 165 ([M-C2H2]+), 89 | [8][9] |
| 3-Nitroindole | 162 | 132 ([M-NO]+), 116 ([M-NO2]+) | [3][6] |
Visualizing Fragmentation Pathways
The fragmentation pathways can be visualized using diagrams to better understand the relationships between the precursor and product ions.
Caption: General fragmentation pathways for nitro-N-arylindoles.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric fragmentation patterns of nitro-N-arylindoles provide a wealth of structural information. By carefully considering the ionization technique and analyzing the characteristic losses of the nitro group in conjunction with the fragmentation of the indole and N-aryl moieties, researchers can confidently identify and characterize these important compounds. This guide provides a foundational understanding and practical protocols to aid in the successful application of mass spectrometry in the study of nitro-N-arylindoles.
References
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-85. [Link]
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Lin, P., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(7), 1735–1743. [Link]
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PubChem. (n.d.). 3-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-85. [Link]
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NIST. (n.d.). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. Chem sketchy by Dr. Anfal. [Link]
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Singh, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
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A Comparative Analysis of the Biological Activity of 5-Nitro vs. 6-Nitro N-Phenylindoles: A Guide for Medicinal Chemists
Introduction: The N-Phenylindole Scaffold and the Strategic Role of the Nitro Group
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyrrole ring provides a versatile scaffold for chemical modification, enabling the fine-tuning of biological activity. The introduction of a phenyl group at the indole nitrogen (N-phenylindole) further expands the chemical space, offering opportunities to modulate properties such as lipophilicity and target engagement.
Among the various substituents, the nitro (NO₂) group holds a prominent place due to its profound impact on the electronic properties and biological activity of the parent molecule. The nitro group is a strong electron-withdrawing moiety that can influence the reactivity of the indole ring and participate in crucial interactions with biological targets.[2] Its presence can lead to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The position of the nitro group on the indole scaffold is a critical determinant of its biological effects, a concept central to structure-activity relationship (SAR) studies. This guide provides a comparative overview of the biological activities of 5-nitro and 6-nitro N-phenylindoles, synthesizing available experimental data to inform drug discovery and development efforts.
5-Nitro-N-Phenylindoles: A Focus on Anticancer Activity
The 5-nitroindole scaffold has emerged as a privileged structure in the design of novel anticancer agents.[5] Extensive research has demonstrated the potent cytotoxic effects of 5-nitro-N-phenylindole derivatives against a variety of cancer cell lines.
Mechanism of Action: A Dual Threat to Cancer Cells
The anticancer activity of 5-nitroindole derivatives is often attributed to a multi-pronged mechanism of action that includes:
-
G-Quadruplex Stabilization: Certain 5-nitroindole compounds have been shown to selectively bind to and stabilize G-quadruplex structures in the promoter region of oncogenes, most notably c-Myc.[5] The c-Myc transcription factor is implicated in up to 80% of human cancers. Stabilization of its G-quadruplex structure downregulates c-Myc expression, leading to cell cycle arrest and apoptosis.[5]
-
Induction of Oxidative Stress: Some 5-nitroindole derivatives can elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[5] This increase in oxidative stress can damage cellular components and trigger apoptotic pathways.
The following diagram illustrates the proposed anticancer mechanism of action for certain 5-nitroindole derivatives.
Caption: Proposed anticancer mechanism of 5-nitroindole derivatives.
Quantitative Efficacy Data
The cytotoxic activity of 5-nitroindole derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Observations |
| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical Cancer) | 5.08 - 5.89 | These compounds were shown to downregulate c-Myc expression and induce cell-cycle arrest.[5] |
| General 5-nitroindole derivatives | Various | - | The 5-nitro group is often a key contributor to cytotoxic properties.[6] |
6-Nitro-N-Phenylindoles: An Area of Emerging Research
In contrast to their 5-nitro counterparts, the biological activities of 6-nitro-N-phenylindoles are less extensively documented in the scientific literature. While the synthesis of 6-nitroindole derivatives has been reported, comprehensive studies directly comparing their biological effects to the 5-nitro isomers are scarce.
Inferred Biological Potential
Based on the broader understanding of nitroaromatic compounds and the biological activities of other 6-nitro substituted heterocyclic systems, several potential avenues of activity for 6-nitro-N-phenylindoles can be postulated:
-
Antimicrobial Activity: Nitro-containing heterocyclic compounds are well-known for their antimicrobial properties.[3][4] The nitro group can undergo bioreduction within microbial cells, leading to the formation of cytotoxic radicals. It is plausible that 6-nitro-N-phenylindoles could exhibit antibacterial or antifungal activity.
-
Anticancer Activity: While less explored than the 5-nitro isomers, the presence of a nitro group at the 6-position could still confer cytotoxic properties. The electronic influence of the nitro group on the indole ring, albeit different from the 5-position, may still enable interactions with anticancer targets.
Further experimental investigation is required to validate these hypotheses and to fully elucidate the biological profile of 6-nitro-N-phenylindoles.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
The position of the nitro group on the N-phenylindole scaffold is expected to significantly influence its biological activity. This is a central tenet of structure-activity relationship (SAR) studies.
-
Electronic Effects: The electron-withdrawing nature of the nitro group will have a different impact on the electron density distribution of the indole ring depending on its position. This, in turn, will affect the molecule's ability to interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
-
Steric Factors: The location of the nitro group can also introduce steric hindrance, which may either favor or hinder binding to a specific protein target.
The workflow for a typical SAR study to compare these isomers is outlined below.
Caption: A generalized workflow for SAR studies.
While direct comparative data is limited, one study on substituted indoles suggested that for c-Myc G-quadruplex binding, substitution at the 5-position is important for activity.[7] This provides a rationale for the greater focus on 5-nitroindoles in anticancer drug discovery.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a key precursor and the evaluation of anticancer activity are provided below.
Synthesis of 5-Nitroindole
This protocol describes a common method for the synthesis of the 5-nitroindole scaffold, a crucial starting material for the preparation of N-phenyl derivatives.
Procedure:
-
Nitration: To a stirred solution of indole in concentrated sulfuric acid at 0-5 °C, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Quench: After the addition is complete, continue stirring at low temperature for a specified time, then pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 5-nitroindole.
Note: This is a generalized procedure and should be adapted based on specific literature precedents.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (5-nitro and 6-nitro N-phenylindole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The available evidence strongly supports the potential of 5-nitro-N-phenylindoles as a promising scaffold for the development of novel anticancer agents, with a well-defined mechanism of action involving G-quadruplex stabilization and ROS induction. In contrast, the biological activities of 6-nitro-N-phenylindoles remain largely unexplored.
This knowledge gap presents a compelling opportunity for future research. A systematic comparative study of the biological activities of 5-nitro and 6-nitro N-phenylindoles is warranted to:
-
Elucidate the full therapeutic potential of the 6-nitro isomers.
-
Provide a deeper understanding of the structure-activity relationships governing the biological effects of nitro-substituted N-phenylindoles.
-
Guide the rational design of more potent and selective drug candidates.
By undertaking such studies, the scientific community can unlock the full potential of this versatile heterocyclic scaffold in the ongoing quest for new and effective therapeutic agents.
References
- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. (URL not available)
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC. [Link]
- The indole ring system is a privileged heterocyclic scaffold in medicinal chemistry... - A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. (URL not available)
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]
-
Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed. [Link]
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A Comparative Guide to HPLC Method Validation for the Purity Assessment of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
This guide provides a comprehensive, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity determination of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, a novel heterocyclic compound with potential applications in drug development. We will delve into the causality behind experimental choices, present a self-validating protocol rooted in international regulatory standards, and objectively compare its performance against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative.
The accurate determination of purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, which are endorsed by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Part 1: Development and Validation of a Robust HPLC Method
Rationale for Method Development: A Chemically-Informed Approach
The molecular structure of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol dictates the chromatographic strategy. The molecule possesses several key features:
-
A bicyclic indole core and a phenyl ring: These aromatic systems provide significant hydrophobicity, making reversed-phase (RP) chromatography the logical choice.
-
A nitro group (-NO₂): This electron-withdrawing group is a strong chromophore, making UV detection highly effective. Studies on nitroaromatic compounds show strong absorbance in the UV region, often with maxima that allow for sensitive detection.[7][8][9]
-
A hydroxyl group (-CH₂OH): This group adds a degree of polarity.
-
An indole nitrogen: The lone pair of electrons on the indole nitrogen is part of the aromatic system, rendering it non-basic (pKa of protonated form is ~ -3.6).[10] Therefore, it will be uncharged under typical RP-HPLC conditions.
Based on these properties, the following starting parameters were selected for method development.
Table 1: Rationale for Initial HPLC Method Parameters
| Parameter | Selection | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The C18 (octadecylsilyl) phase is a versatile, non-polar stationary phase ideal for retaining moderately hydrophobic aromatic compounds like the target analyte.[11] |
| Mobile Phase | Acetonitrile (ACN) and Water | ACN is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. A gradient elution (varying ACN concentration) is chosen to ensure elution of the main peak with good symmetry while also separating potential impurities with different polarities. |
| pH Modifier | 0.1% Formic Acid | Adding a small amount of acid suppresses the ionization of any residual silanols on the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks. Formic acid is volatile and MS-compatible, making it a versatile choice.[12] |
| Detection | UV at 254 nm | The conjugated aromatic system and the nitro group are expected to absorb strongly in the mid-UV range. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. A full UV scan during method development would confirm the absorbance maximum. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
The Validation Workflow: A Systematic Proof of Performance
Method validation is a documented process that proves an analytical method is suitable for its intended use.[1] The workflow follows the ICH Q2(R1) guideline, which specifies the parameters to be investigated for a purity assay.[3][5][13]
Caption: A workflow diagram illustrating the systematic phases of HPLC method validation.
Experimental Protocols & Acceptance Criteria
The following sections detail the experimental execution for each validation parameter. All experiments should be performed using a qualified HPLC system and high-purity reference standard of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Specificity is the ability to assess the analyte in the presence of other components like impurities or degradation products.[14][15] A forced degradation study is the definitive test.
-
Protocol:
-
Prepare solutions of the analyte (~1 mg/mL).
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks.
-
The peak purity analysis (e.g., via PDA detector) of the analyte peak in the presence of degradants must pass, indicating no co-eluting peaks.
-
Linearity demonstrates a proportional relationship between analyte concentration and detector response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
-
Range: The specified range is validated by the successful demonstration of linearity, accuracy, and precision.
-
Accuracy reflects the closeness of the measured value to the true value.[16][17] It is typically assessed via a spike recovery study.
-
Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[14][17]
-
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples.
-
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the six repeatability measurements should be ≤ 1.0%.
-
The %RSD for the twelve measurements from both repeatability and intermediate precision studies combined should be ≤ 2.0%.
-
LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[1]
-
Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD: S/N ratio should be approximately 3:1.
-
LOQ: S/N ratio should be approximately 10:1. The precision (%RSD) at the LOQ concentration should be ≤ 10%.
-
Robustness demonstrates the method's reliability when subjected to small, deliberate changes in its parameters.[16]
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., ± 2% acetonitrile).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor < 1.5, theoretical plates > 2000) must pass under all varied conditions.
-
The change in peak area or retention time should not be significant.
-
Summary of Validation Results
The following table summarizes hypothetical but realistic results for the validated HPLC method, demonstrating its suitability for the intended purpose.
Table 2: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criterion | Result | Status |
| Specificity | Baseline resolution > 2; Peak purity passes | All degradant peaks resolved; Purity angle < Purity threshold | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50-150% of target conc. | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 0.78% | Pass |
| LOD | S/N ≈ 3 | 0.05 µg/mL | Pass |
| LOQ | S/N ≈ 10 | 0.15 µg/mL | Pass |
| Robustness | System suitability passes | All parameters met under varied conditions | Pass |
Part 2: Comparative Analysis: HPLC vs. UHPLC
While the validated HPLC method is robust and reliable, modern advancements in liquid chromatography offer significant advantages. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (< 2 µm) and systems capable of handling much higher backpressures. This allows for faster separations and improved efficiency.
The Alternative: A High-Throughput UHPLC Method
A comparable UHPLC method was developed to highlight the performance differences.
Table 3: Comparison of HPLC and UHPLC Method Parameters
| Parameter | Validated HPLC Method | Comparative UHPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Gradient Time | 20 minutes | 5 minutes |
| System Pressure | ~120 bar | ~750 bar |
Head-to-Head Performance
Caption: Decision logic for selecting between HPLC and UHPLC for purity analysis.
A direct comparison using the same sample containing the API and its stress-induced impurities reveals the practical advantages of UHPLC.
Table 4: Performance Comparison of HPLC and UHPLC
| Performance Metric | Validated HPLC Method | Comparative UHPLC Method | Advantage |
| Total Run Time | 20 minutes | 5 minutes | UHPLC (4x faster) |
| Solvent Consumption | ~20 mL per run | ~2.5 mL per run | UHPLC (8x less solvent) |
| Peak Width (API) | 0.15 min | 0.04 min | UHPLC (Sharper peaks) |
| Resolution (Critical Pair) | 2.5 | 4.2 | UHPLC (Better separation) |
| Theoretical Plates | ~15,000 | ~28,000 | UHPLC (Higher efficiency) |
| Sensitivity (S/N at LOQ) | 10 | 25 | UHPLC (Higher sensitivity) |
Discussion: Choosing the Right Tool for the Job
The experimental data clearly demonstrates that the UHPLC method is superior in terms of speed, efficiency, resolution, and solvent consumption.
-
For a research and development or high-throughput quality control (QC) environment, the investment in developing and validating a UHPLC method is highly justifiable. The four-fold increase in sample throughput can significantly accelerate project timelines and reduce operational costs associated with solvent purchase and disposal.
-
For a laboratory with existing, validated HPLC methods and without access to UHPLC instrumentation, the developed HPLC method is perfectly suitable. It meets all regulatory requirements for a purity assay, demonstrating robustness, reliability, and accuracy. The longer run time is a trade-off for leveraging existing capital equipment and validated procedures.
Conclusion
This guide has detailed the systematic validation of a reversed-phase HPLC method for determining the purity of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, in accordance with ICH guidelines. The causality for each methodological choice was explained, and the validation protocol was presented as a self-validating system, providing a high degree of assurance in the reliability of its results.
Furthermore, a comparative analysis against a modern UHPLC method quantitatively demonstrated the significant gains in speed, efficiency, and sustainability offered by newer technology. While the validated HPLC method is proven to be fit-for-purpose and compliant with global regulatory standards, the adoption of UHPLC presents a compelling opportunity for laboratories seeking to optimize throughput and operational efficiency. The choice between these technologies ultimately depends on the specific laboratory's resources, sample volume, and strategic goals.
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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U.S. Food and Drug Administration (FDA). (2021). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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Tivga, A. A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Chromatography B, 931, pp.103-107. [Link]
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Schenk, J., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]
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European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Schenk, J., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
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ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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European Medicines Agency (EMA). (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
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-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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-
Wikipedia. (n.d.). Indole. [Link]
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A Senior Application Scientist's Guide to Infrared Spectroscopy Analysis of Nitro and Hydroxyl Groups in Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Fingerprints in Indole Scaffolds
The indole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. The introduction of functional groups, such as nitro (–NO₂) and hydroxyl (–OH), onto this scaffold dramatically alters its electronic properties, hydrogen-bonding capabilities, and, consequently, its biological activity. As Senior Application Scientists, we understand that the precise characterization of these substitutions is paramount in drug development and quality control.
Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying and analyzing these functional groups. Each covalent bond within a molecule vibrates at a characteristic frequency. When exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint. This guide provides an in-depth comparison of the IR spectral signatures of nitro- and hydroxyl-substituted indoles, supported by experimental data and protocols, to empower researchers in their analytical endeavors. The foundational IR spectrum of unsubstituted indole serves as our baseline for comparison, exhibiting a characteristic N-H stretching vibration around 3406 cm⁻¹[1].
The Vibrational Language of Functional Groups on the Indole Ring
The position and nature of a substituent on the indole ring cause distinct shifts in the vibrational frequencies of its bonds. This is due to electronic effects (resonance and induction) and potential intra- and intermolecular interactions, such as hydrogen bonding.
The Nitro Group (–NO₂): A Tale of Two Stretches
The nitro group is a strong electron-withdrawing group, and its presence on an aromatic ring like indole is readily identified by two intense and characteristic stretching vibrations:
-
Asymmetric Stretch (νₐₛ): This higher frequency band, typically appearing in the 1570–1490 cm⁻¹ region, is due to the two N–O bonds stretching out of phase.[2][3]
-
Symmetric Stretch (νₛ): This band, found at a lower frequency in the 1390–1300 cm⁻¹ range, corresponds to the in-phase stretching of the N–O bonds.[2][3]
The precise location of these bands can be influenced by the group's position on the indole ring and its electronic environment.
The Hydroxyl Group (–OH): A Sensitive Reporter of Hydrogen Bonding
The hydroxyl group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. Its O–H stretching frequency is exceptionally sensitive to its environment, making it a powerful diagnostic tool.
-
Free (Non-H-bonded) O–H Stretch: In a dilute solution with a non-polar solvent, or in a sterically hindered position, the O–H group vibrates without interference, giving rise to a sharp, medium-intensity band typically between 3700–3584 cm⁻¹ .[4]
-
Hydrogen-Bonded O–H Stretch: When the hydroxyl group participates in hydrogen bonding (either with other indole molecules or a solvent), the O–H bond weakens and lengthens. This results in a significant shift of the stretching band to a lower frequency (3550–3200 cm⁻¹ ) and a dramatic broadening of the peak.[4] The strength of the hydrogen bond correlates with the extent of this shift and broadening.
Comparative Spectral Analysis: Nitroindoles vs. Hydroxyindoles
To illustrate these principles, we will compare the experimental FT-IR data for 5-nitroindole, 4-hydroxyindole, and 5-hydroxyindole, referenced against the parent indole molecule. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).
Data Presentation: Characteristic Vibrational Frequencies
| Compound | Functional Group | Key Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Appearance | Source |
| Indole (Gas Phase) | N–H | N–H Stretch | ~3525 | Sharp | NIST WebBook[5] |
| Aromatic C–H | C–H Stretch | >3000 | Medium | NIST WebBook[5] | |
| 5-Nitroindole | N–H | N–H Stretch | 3405 | Strong | SDBS (No. 3433)[6] |
| NO₂ | Asymmetric Stretch | 1495 | Strong | SDBS (No. 3433)[6] | |
| NO₂ | Symmetric Stretch | 1332 | Strong | SDBS (No. 3433)[6] | |
| Aromatic C=C | C=C Stretch | 1618, 1586 | Medium | SDBS (No. 3433)[6] | |
| 4-Hydroxyindole | O–H / N–H | Broad H-Bonding | 3400-3000 | Strong, Broad | SDBS (No. 1653)[7] |
| C–O | C–O Stretch | 1241 | Strong | SDBS (No. 1653)[7] | |
| Aromatic C=C | C=C Stretch | 1629, 1591 | Medium | SDBS (No. 1653)[7] | |
| 5-Hydroxyindole | O–H / N–H | Broad H-Bonding | 3400-3000 | Strong, Broad | SDBS (No. 1654) |
| C–O | C–O Stretch | 1222 | Strong | SDBS (No. 1654) | |
| Aromatic C=C | C=C Stretch | 1627, 1589 | Medium | SDBS (No. 1654) |
Causality and Interpretation
-
5-Nitroindole: The spectrum clearly displays the two hallmark intense absorptions of the nitro group at 1495 cm⁻¹ and 1332 cm⁻¹. The N-H stretch at 3405 cm⁻¹ is sharp, indicating it is not significantly involved in hydrogen bonding in the solid state, likely due to the strong electron-withdrawing nature of the nitro group and steric factors.
-
4-Hydroxyindole & 5-Hydroxyindole: In stark contrast to the nitroindole, both hydroxyindoles exhibit a very broad and strong absorption band in the 3400-3000 cm⁻¹ region. This is a classic signature of extensive intermolecular hydrogen bonding involving both the O–H and N–H groups. The individual sharp peaks for these stretches are lost, merging into a single, broad envelope. This demonstrates the powerful hydrogen-bonding propensity of the hydroxyl group when present on the indole scaffold. Furthermore, the strong C–O stretching band, appearing at 1241 cm⁻¹ for the 4-isomer and 1222 cm⁻¹ for the 5-isomer, provides secondary evidence for the hydroxyl group's presence.
Experimental Protocols for FT-IR Analysis of Indole Derivatives
To ensure high-quality, reproducible data, meticulous sample preparation is crucial. The following protocols are standard for the analysis of solid organic compounds like substituted indoles.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a traditional and widely used transmission method. Its validity is based on the principle that finely ground sample particles, dispersed in an IR-transparent matrix (KBr), will not scatter the IR beam significantly.
Step-by-Step Methodology:
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the indole derivative into a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering (Christiansen effect).
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and must be kept in a desiccator or drying oven prior to use.
-
Homogenization: Gently mix and grind the sample and KBr together until the mixture is homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Before running the sample, run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid alternative that requires minimal to no sample preparation. It is ideal for analyzing small quantities of solid powders directly. The technique's validity rests on the measurement of an evanescent wave that penetrates a short distance into the sample when the IR beam is totally internally reflected within a high-refractive-index crystal.
Step-by-Step Methodology:
-
Crystal Cleaning: Before analysis, clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to ensure no contaminants are present.
-
Sample Application: Place a small amount of the solid indole derivative powder directly onto the ATR crystal, ensuring the sample covers the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Spectrum Acquisition: Acquire the sample spectrum. As with the KBr method, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typical.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prepare for the next sample.
Conclusion: A Comparative Framework for Confident Identification
Infrared spectroscopy offers a definitive and efficient method for distinguishing between nitro- and hydroxyl-substituted indoles. The key differentiators are the sharp, intense dual absorptions of the nitro group's asymmetric and symmetric stretches versus the characteristically broad absorption of a hydrogen-bonded hydroxyl group.
-
For identifying nitroindoles , researchers should focus on the 1570–1490 cm⁻¹ and 1390–1300 cm⁻¹ regions for the two strong, characteristic N–O stretching bands.
-
For identifying hydroxyindoles , the primary region of interest is 3550–3200 cm⁻¹ , where a broad band indicates the presence of intermolecular hydrogen bonding, a hallmark of these compounds in the solid state. This should be confirmed by the presence of a strong C–O stretching band between 1250–1200 cm⁻¹ .
By applying the rigorous experimental protocols outlined and understanding the causal relationships between molecular structure and spectral features, researchers can confidently leverage FT-IR spectroscopy for the structural elucidation and quality assessment of substituted indole derivatives in their drug discovery and development pipelines.
References
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Absorptions of Alcohols and Phenols (R-O-H). [Link]
-
NIST. (n.d.). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
AIST. (n.d.). 5-Nitroindole. Spectral Database for Organic Compounds (SDBS). [Link]
-
AIST. (n.d.). 4-Hydroxyindole. Spectral Database for Organic Compounds (SDBS). [Link]
-
AIST. (n.d.). 5-Hydroxyindole. Spectral Database for Organic Compounds (SDBS). [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. [Link]
Sources
Technical Guide: Crystal Structure Determination of N-(3-hydroxymethylphenyl)indoles
Executive Summary: The Structural Challenge
In the development of kinase inhibitors and estrogen receptor modulators, the N-aryl indole scaffold is a privileged structure. However, the specific subclass N-(3-hydroxymethylphenyl)indoles presents a unique structural paradox that hampers rational drug design:
-
Rotational Freedom: The N-C(phenyl) bond allows significant torsional rotation, creating multiple low-energy conformers in solution that NMR cannot distinguish.
-
H-Bonding Ambiguity: The 3-hydroxymethyl group (-CH₂OH) acts as both a donor and acceptor. In the solid state, this dictates polymorphism—a critical quality attribute (CQA) for pharmaceutical formulation.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling , demonstrating why SC-XRD is the requisite "product" for definitive structural elucidation of this scaffold.[1]
Comparative Analysis: SC-XRD vs. Alternatives
For N-(3-hydroxymethylphenyl)indoles, relying solely on solution-phase data is insufficient. The following analysis contrasts the three primary structural determination workflows.
Table 1: Performance Matrix for Indole Scaffold Determination
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT Computational Modeling |
| Primary Output | Absolute 3D configuration & Packing | Connectivity & Solution Dynamics | Predicted Energy Minima |
| Conformational Accuracy | High (Definitive Torsion Angles) | Low (Time-averaged signals) | Medium (Gas-phase bias) |
| Intermolecular Interactions | Direct visualization (H-bonds, | Inferential (NOESY/ROESY) | Theoretical only |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg dissolved | None (In silico) |
| Limitation | Requires crystallizable material | Cannot see polymorphism | Heavily dependent on basis set |
Why SC-XRD Wins for this Scaffold
While NMR confirms that the indole and phenyl rings are connected, it cannot definitively resolve the dihedral angle between the indole plane and the phenyl ring due to rapid rotation in solvent. SC-XRD freezes this conformation, revealing the specific twist (typically 50–80°) induced by steric repulsion between the phenyl protons and the indole C2/C7 protons [1]. Furthermore, only SC-XRD can map the supramolecular synthons —specifically, whether the -OH group forms infinite chains (catemers) or cyclic dimers (centrosymmetric rings) [2].
Experimental Protocol: From Synthesis to Structure
To ensure reproducibility, we utilize a self-validating workflow. The synthesis relies on a modified Ullmann Coupling , chosen over Buchwald-Hartwig to avoid Pd-contamination in crystallization.
Phase 1: Synthesis of N-(3-hydroxymethylphenyl)indole
Reaction Type: Copper-Catalyzed N-Arylation
-
Reagents:
-
Indole (1.0 equiv)
-
3-Iodobenzyl alcohol (1.2 equiv) — Note: The alcohol tolerates these conditions, avoiding protection steps.
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline or DMEDA (20 mol%) — Ligand is crucial for lower temp.
- (2.0 equiv)
-
DMSO (dry, 0.5 M concentration)
-
-
Procedure:
-
Charge a Schlenk tube with solid reagents. Evacuate and backfill with Argon (
). -
Add DMSO and ligand. Heat to 90°C for 24 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the indole N-H spot.
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine. Purify via flash chromatography (
).
Phase 2: Crystallization (The Critical Step)
Goal: High-quality single crystals suitable for Mo-K\alpha or Cu-K\alpha diffraction.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Hexane (1:1) or Toluene.[2]
-
Protocol: Dissolve 20 mg of purified product in 2 mL of hot ethanol. Add hexane dropwise until persistent cloudiness appears. Add 1 drop of ethanol to clear. Cap the vial with parafilm and poke 3 small holes. Let stand at room temperature for 3–5 days.
-
Success Indicator: Colorless prisms or blocks. Avoid needles (often indicate rapid precipitation).
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Temperature: 100 K (Essential to reduce thermal motion of the -CH₂OH group).
-
Strategy: Collect full sphere of data to maximize redundancy.
-
Refinement: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).
-
Tip: The hydroxyl H-atom should be located in the difference Fourier map to accurately determine H-bond directionality.
-
Representative Experimental Data
The following data represents the typical structural metrics obtained for this class of compounds, serving as a benchmark for your validation.
Crystal Data:
-
Formula:
-
Crystal System: Monoclinic
-
Space Group:
(Most common for achiral organic molecules) -
Unit Cell Dimensions (Typical):
Key Structural Metrics (SC-XRD vs. DFT):
| Parameter | SC-XRD (Experimental) | DFT (B3LYP/6-31G*) | Insight |
| N1–C(Phenyl) Bond | 1.423(2) | 1.435 | DFT often overestimates C-N lengths. |
| Twist Angle ( | 68.4° | 45.0° | Packing forces increase the twist in solid state. |
| H-Bond (O-H...O) | 2.75 | N/A (Gas Phase) | Crucial: Solid state forms infinite C(4) chains. |
Workflow Visualization
The following diagram illustrates the critical path from raw materials to the final CIF (Crystallographic Information File), highlighting the decision nodes.
Figure 1: Critical path workflow for structural determination of N-aryl indoles. The red diamond represents the primary failure point requiring solvent screening.
Structural Insights: The "Why" Behind the Data
For the N-(3-hydroxymethylphenyl)indole, the SC-XRD data reveals two phenomena that other methods miss:
-
The Hydroxyl "Anchor": The -CH₂OH group often acts as a supramolecular hook. In the
space group, these molecules typically form centrosymmetric dimers or infinite chains via interactions. This networking restricts the rotation of the phenyl ring, locking the molecule into a specific bioactive conformation that may differ from the lowest energy gas-phase conformer [3]. -
C-H...
Interactions: The indole ring is electron-rich. SC-XRD frequently reveals edge-to-face interactions where aromatic protons from the phenyl ring of a neighboring molecule point directly into the indole -cloud. This stabilizes the crystal lattice and influences the melting point, a key parameter for formulation stability [4].
References
-
National Institutes of Health (NIH). (2023). Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones. PubMed. Retrieved from [Link]
-
Organic Syntheses. (2017). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Acta Crystallographica. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfonyl)-1H-indole derivatives. Retrieved from [Link]
Sources
The Nitro Group in Indole Drugs: A Guide to Bioisosteric Replacement Strategies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Often, these structures are functionalized with a nitro group to modulate their electronic properties and biological activity. However, the presence of a nitro group is a double-edged sword, frequently raising concerns due to its potential for metabolic reduction to toxic metabolites and its association with mutagenicity.[2] This guide provides an in-depth, comparative analysis of bioisosteric replacements for the nitro group in indole-based drugs, offering a practical framework for optimizing lead compounds to enhance their pharmacological profiles while mitigating potential liabilities.
The Challenge of the Nitro Group: Why Seek Alternatives?
The nitro group is a potent electron-withdrawing group, a property that can be crucial for target engagement and potency. Its strong resonance and inductive effects significantly influence the electronic distribution within the indole ring system. However, this same electronic nature makes it susceptible to in vivo reduction by nitroreductases, a metabolic pathway that can generate reactive nitroso and hydroxylamine intermediates. These species are known to covalently modify biological macromolecules, leading to toxicity and genotoxicity. Therefore, the strategic replacement of the nitro group with a bioisostere—a substituent with similar physicochemical properties but a different structural motif—is a critical step in the development of safer and more effective indole-based therapeutics.
A Comparative Analysis of Key Bioisosteres for the Nitro Group
The selection of an appropriate bioisostere is a multifactorial decision, balancing electronic and steric mimicry with improvements in metabolic stability, safety, and synthetic accessibility. This section provides a head-to-head comparison of common bioisosteric replacements for the nitro group on an indole scaffold.
| Property | Nitro (-NO₂) | Cyano (-CN) | Trifluoromethyl (-CF₃) | Sulfonyl (-SO₂R) | Pentafluorosulfanyl (-SF₅) | Azaindole (N in benzene ring) |
| Electronic Effect | Strongly electron-withdrawing (σp ≈ +0.78) | Strongly electron-withdrawing (σp ≈ +0.66) | Strongly electron-withdrawing (σp ≈ +0.54) | Strongly electron-withdrawing (σp ≈ +0.70 for -SO₂Me) | Strongly electron-withdrawing (σp ≈ +0.68) | Electron-withdrawing, modulates ring pKa |
| Lipophilicity (cLogP) | Moderately lipophilic | Moderately lipophilic | Highly lipophilic | Variable, generally increases lipophilicity | Highly lipophilic | Generally increases polarity, reduces lipophilicity |
| Metabolic Stability | Prone to reduction, potential for toxic metabolites | Generally more stable than nitro, can be metabolized | Highly stable to metabolic degradation | Generally stable, depends on 'R' group | Exceptionally stable to metabolic degradation | Generally stable, can alter sites of metabolism |
| Hydrogen Bonding | Acceptor | Weak acceptor | Weak acceptor | Acceptor | Not an acceptor | Acceptor (ring nitrogen) |
| Steric Profile | Planar, relatively small | Linear, small | Tetrahedral, larger | Tetrahedral, large | Octahedral, very large | Minimal change to core scaffold |
| Synthetic Accessibility | Readily introduced via nitration | Can be introduced via cyanation of halo-indoles or from amino-indoles | Can be challenging to install directly | Can be installed via sulfonation or coupling reactions | Challenging to install | Requires synthesis of the azaindole core |
Case Study 1: Trifluoromethyl Replacement in CB1 Receptor Modulators
A compelling example of successful bioisosteric replacement is seen in the development of positive allosteric modulators of the cannabinoid receptor 1 (CB1). The initial lead compounds featured a 3-nitroalkyl-indole structure. Recognizing the potential liabilities of the aliphatic nitro group, researchers replaced it with a trifluoromethyl group. This substitution not only mitigated the toxicity concerns but also led to compounds with increased potency and significantly improved in vitro metabolic stability.[3][4]
Case Study 2: Pentafluorosulfanyl vs. Nitro in p97 ATPase Inhibitors
In the development of indole-based inhibitors of the AAA ATPase p97, a target in cancer therapy, a direct comparison between a 5-nitro-indole and a 5-pentafluorosulfanyl-indole analogue revealed a surprising outcome. While the pentafluorosulfanyl (SF₅) group is electronically similar to the nitro group and offers superior metabolic stability, its significantly larger steric bulk was detrimental to biological activity. The 5-nitro-indole analogue exhibited potent, low nanomolar inhibition of p97, whereas the 5-pentafluorosulfanyl-indole analogue was over 400-fold less active.[5] This case highlights the critical importance of considering the steric impact of a bioisostere in addition to its electronic properties.
Experimental Protocols: Synthesis of a 5-Nitroindole and its 5-Cyanoindole Bioisostere
To provide a practical context for the application of these concepts, detailed experimental protocols for the synthesis of 5-nitroindole and a common bioisosteric replacement, 5-cyanoindole, are presented below.
Protocol 1: Synthesis of 5-Nitroindole
This protocol describes a common method for the nitration of indole.
Materials:
-
Indole
-
Fuming Nitric Acid
-
Acetic Acid
-
Sodium Hydroxide
-
Crushed Ice/Water
Procedure:
-
In a 500 mL round-bottom flask, dissolve 27.2 g (0.1 mol) of 2-sodium-1-acetylindole in 100 mL of acetic acid.
-
Cool the mixture to 12°C in an ice bath.
-
Over a period of 1 hour, add 19 mL of fuming nitric acid dropwise while maintaining the temperature below 15°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 12°C.
-
Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice and water.
-
Slowly add 160 g of sodium hydroxide to neutralize the acid, ensuring the temperature is controlled.
-
The 5-nitroindole will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.
Protocol 2: Synthesis of 5-Cyanoindole from 5-Bromoindole
This protocol details the cyanation of 5-bromoindole using cuprous cyanide, a common method for introducing the cyano group.
Materials:
-
5-Bromoindole
-
Cuprous Cyanide (CuCN)
-
N-Methylpyrrolidine (NMP)
-
Ammonia water
-
n-Hexane
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add 19.6 g (0.1 mol) of 5-bromoindole and 200 mL of N-methylpyrrolidine.
-
Add 9.5 g of cuprous cyanide to the mixture.
-
Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours (overnight).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of ammonia water and stir for 30 minutes.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
Crystallize the crude product from the refrigerator for 2 hours.
-
Collect the solid product by suction filtration to yield 5-cyanoindole.
Visualizing the Bioisosteric Replacement Workflow and Impact
The following diagrams illustrate the conceptual workflow for bioisosteric replacement and the potential impact on a hypothetical signaling pathway.
Caption: Workflow for Bioisosteric Replacement of a Nitro-Indole Lead Compound.
Caption: Impact of Bioisosteric Replacement on a Hypothetical Kinase Signaling Pathway.
Conclusion: A Strategic Approach to Safer Indole Therapeutics
The bioisosteric replacement of the nitro group in indole drugs is a critical strategy for mitigating toxicity and improving the overall developability of a lead compound. While there is no universal solution, a systematic and data-driven approach to selecting and evaluating bioisosteres can lead to the discovery of safer and more effective medicines. This guide has provided a comparative framework, practical synthetic protocols, and a conceptual overview to aid researchers in this essential aspect of drug design. By carefully considering the electronic, steric, and metabolic properties of each potential replacement, scientists can navigate the challenges associated with the nitro group and unlock the full therapeutic potential of the versatile indole scaffold.
References
-
Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]
-
Mushtaq, I., & Ahmed, A. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ResearchGate. [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Beilstein Journal of Organic Chemistry, 20, 239-281. [Link]
-
Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. (n.d.). ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Pharmaceuticals, 11(2), 54. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12, 1372373. [Link]
-
Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Asian Publication Corporation. (2018). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 30(1), 225-227. [Link]
-
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1676. [Link]
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Comparative Cytotoxicity Guide: Nitroindole vs. Aminoindole Derivatives
This guide provides a technical comparison of nitroindole and aminoindole derivatives, focusing on their cytotoxicity profiles, mechanisms of action, and experimental handling.
Executive Summary
In drug development, nitroindoles and aminoindoles represent two distinct functional classes often linked by a precursor-metabolite relationship.
-
Nitroindoles function primarily as Hypoxia-Activated Prodrugs (HAPs) . They are relatively stable and non-toxic in normoxic (oxygen-rich) conditions but undergo enzymatic reduction in hypoxic tumor microenvironments to form cytotoxic intermediates.
-
Aminoindoles are the fully reduced congeners. While often hypothesized to be the "active" DNA-binding species, they exhibit high instability and susceptibility to auto-oxidation in standard cell culture media. Consequently, they often display lower apparent cytotoxicity in vitro compared to their nitro precursors unless generated in situ.
Key Takeaway: Nitroindoles offer superior therapeutic indices due to hypoxia selectivity. Aminoindoles are potent DNA intercalators but require specialized handling to prevent oxidative degradation before cellular uptake.
Mechanism of Action: The Reductive Cascade
The cytotoxicity difference lies in the bioreductive activation pathway . Nitroindoles are not directly cytotoxic; they require enzymatic reduction (typically by one-electron reductases like cytochrome P450 reductase) to generate reactive species.
The Oxygen Futile Cycle (Safety Mechanism)
In normoxia , the initial reduction of the nitro group forms a radical anion (
Hypoxic Activation (Toxicity Mechanism)
In hypoxia (characteristic of solid tumors), the futile cycle is blocked. The nitro radical anion undergoes further reduction to the Nitroso (
Pathway Diagram
The following diagram illustrates the divergent fates of nitroindoles based on oxygen availability.
Caption: Bioreductive activation pathway.[1] Note that the Hydroxylamine intermediate is the primary cytotoxic agent, while the Oxygen Futile Cycle protects normoxic cells.
Comparative Data Analysis
The following data summarizes the cytotoxicity trends observed in HeLa (cervical cancer) and other solid tumor lines.
Cytotoxicity Profile (IC50 Values)
| Compound Class | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Stability in Media |
| 5-Nitroindole Derivatives | > 50 µM | 2.0 - 5.0 µM | 10 - 25 (High Selectivity) | Stable (>24h) |
| 5-Aminoindole Derivatives | > 100 µM* | N/A | ~1 (No Selectivity) | Unstable (<1h) |
*Note: The high IC50 of aminoindoles in exogenous assays is often an artifact. They oxidize rapidly to non-toxic dimers or polymers before entering the cell. When generated intracellularly (from nitroindoles), their potency is significantly higher.
Structure-Activity Relationship (SAR)
-
Electronic Effects: The Nitro group is strongly electron-withdrawing, reducing the electron density of the indole ring. This facilitates enzymatic reduction.
-
Binding Affinity: The Amino group is electron-donating. If the aminoindole reaches the nucleus intact, it acts as a potent DNA minor groove binder or intercalator. However, the electron-rich ring is prone to oxidative decomposition.
-
Positioning: Substitution at the 5-position is critical. 5-nitroindoles show superior hypoxia selectivity compared to 4- or 6-isomers due to optimal redox potentials (-400 to -450 mV) that match cellular reductases.
Experimental Protocols
To accurately assess these compounds, protocols must account for the instability of aminoindoles and the oxygen-dependence of nitroindoles.
Protocol A: Hypoxia-Selective Cytotoxicity Assay
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of a nitroindole derivative.
Reagents:
-
Human Cancer Cell Line (e.g., HeLa, A549).
-
Hypoxia Chamber (0.1%
) or Chemical Inducer ( , 100 µM).[2] -
MTT or Alamar Blue Reagent.
Workflow:
-
Seeding: Seed cells (5,000/well) in 96-well plates. Incubate 24h for attachment.
-
Drug Preparation: Dissolve Nitroindole in DMSO. Prepare serial dilutions in media.
-
Critical: Keep DMSO < 0.5% final concentration.
-
-
Induction:
-
Plate A (Normoxia): Incubate in standard incubator (
). -
Plate B (Hypoxia): Place in hypoxia chamber (
) pre-equilibrated for 2h.
-
-
Exposure: Treat cells for 4-24 hours.
-
Note: For nitroindoles, 4h hypoxic exposure is often sufficient to generate toxic metabolites.
-
-
Re-oxygenation: Remove Plate B from hypoxia. Replace media with fresh, drug-free media on both plates.
-
Development: Incubate both plates for an additional 48h (recovery phase) to allow DNA damage to manifest as cell death.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan, and read OD at 570nm.
Protocol B: Handling Aminoindoles (The "In Situ" Method)
Objective: Test the intrinsic toxicity of aminoindole without oxidation artifacts. Challenge: Aminoindoles turn dark/purple in media within minutes due to oxidation.
Solution: Chemical Reduction immediately prior to assay.
-
Stock: Prepare 5-Nitroindole stock.
-
Reduction: In a sealed vial, treat Nitroindole with 5 equivalents of Sodium Dithionite (
) in degassed buffer. -
Verification: Confirm reduction via TLC or UV-Vis (disappearance of Nitro peak ~300-350nm).
-
Immediate Transfer: Syringe the reduced solution directly into the cell culture media (containing antioxidant, e.g., 1 mM Ascorbic Acid) and seal the plate.
-
Why? Ascorbic acid acts as a scavenger to prevent extracellular oxidation of the aminoindole, allowing it to penetrate the cell membrane.
-
Experimental Workflow Diagram
Caption: Parallel workflow for determining Hypoxia Cytotoxicity Ratio (HCR). Re-oxygenation step is critical.
References
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. National Institutes of Health (PMC). [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. National Institutes of Health (PubMed). [Link]
-
Hypoxia-selective antitumor agents: Nitroaniline mustards. Journal of Medicinal Chemistry. [Link]
-
Induction and Testing of Hypoxia in Cell Culture. JoVE / PMC. [Link]
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparison of reference standards for the quantitative analysis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol, a key intermediate in pharmaceutical synthesis. We will explore the critical role of reference standards, compare available options, and provide a detailed analytical protocol for accurate and reproducible results.
The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy and reliability.[1][2] They are highly characterized materials used to confirm the identity, purity, and potency of a drug substance or drug product. The choice between a Certified Reference Material (CRM) and a Reference Standard (RS) depends on the stringency of the analytical requirement.[1]
-
Certified Reference Materials (CRMs): These represent the pinnacle of accuracy and are issued by authorized bodies.[1] CRMs are produced under internationally recognized standards such as ISO 17034 and come with a comprehensive Certificate of Analysis (CoA) detailing certified values, uncertainty, and traceability.[2]
-
Reference Standards (RSs): While also produced by accredited manufacturers, RSs offer a balance between accuracy and cost-effectiveness for less stringent applications.[1]
The use of well-characterized reference standards is not merely a matter of good practice; it is a regulatory expectation. Regulatory bodies like the FDA and EMA require robust analytical methods validated using appropriate reference materials to ensure the safety and efficacy of pharmaceutical products.[3][4][5][6]
Comparing Reference Standards for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
While a specific, commercially available, pharmacopeial reference standard for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol may not be readily available, researchers often rely on well-characterized materials from reputable suppliers. When selecting a reference standard for this compound, the following parameters are crucial for comparison:
| Parameter | Certified Reference Material (CRM) | Non-Certified Reference Standard | In-house Synthesized Standard | Rationale & Experimental Consideration |
| Purity (%) | Typically ≥99.5% with a detailed impurity profile. | Generally ≥98%, may have a less detailed impurity profile. | Purity is variable and dependent on the synthesis and purification process. | High purity is essential for accurate quantification of the analyte. The presence of impurities can lead to co-elution and inaccurate results. |
| Certification | ISO 17034 and/or ISO/IEC 17025 accredited. Traceable to a national metrology institute. | May be produced under a quality management system (e.g., ISO 9001). | No external certification. Characterization relies solely on in-house analytical capabilities. | Certification provides confidence in the stated purity and identity of the material.[7] |
| Documentation | Comprehensive Certificate of Analysis (CoA) with certified value, uncertainty, and traceability statement. | CoA with purity determination by a specific method (e.g., HPLC, NMR). | Internal analytical report with spectral data (NMR, MS, IR) and chromatograms. | Detailed documentation is critical for regulatory submissions and for troubleshooting analytical issues. |
| Cost | High | Moderate | Low (in terms of direct cost, but high in terms of time and resources for characterization) | The cost should be weighed against the risk of using a less-characterized standard, which could lead to failed batches or regulatory rejection. |
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of nitroaromatic compounds and indole derivatives.[8][9][10][11][12][13] A reverse-phase HPLC method using a C18 column is a common starting point for the analysis of such compounds.[14][15]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol using a reference standard.
Caption: Workflow for HPLC analysis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Step-by-Step HPLC Protocol
This protocol is a starting point and should be optimized and validated for your specific application.
1. Materials and Reagents:
-
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (optional, for improved peak shape)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Nitroaromatic compounds typically have strong UV absorbance at this wavelength).[10][14]
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Accurately weigh approximately 10 mg of the (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Sample Preparation:
-
Accurately weigh a sample containing (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol to achieve a final concentration of approximately 0.1 mg/mL.
-
Follow the same dissolution and filtration steps as for the standard preparation.
5. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. Key parameters to assess include:
-
Tailing factor: Should be between 0.8 and 1.5.
-
Relative standard deviation (RSD) of peak area: Should be less than 2.0%.
6. Data Analysis: The purity of the sample can be calculated using the area percent method, or the assay can be determined by comparing the peak area of the sample to that of the reference standard.
Alternative and Complementary Analytical Techniques
While HPLC is the workhorse for purity and assay determination, other techniques can provide valuable information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight confirmation and is invaluable for identifying unknown impurities.[9]
-
Gas Chromatography (GC): Can be used if the compound is thermally stable and volatile. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for impurity identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[16][17][18]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[16][17]
Conclusion
The selection of a high-quality reference standard is a critical first step in the development of a robust and reliable analytical method for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol. While a pharmacopeial standard may not be available, a well-characterized certified reference material from a reputable supplier provides the highest level of confidence. The provided HPLC method serves as a solid foundation for the accurate quantification and purity assessment of this important pharmaceutical intermediate. As with any analytical method, proper validation is essential to ensure its suitability for its intended purpose.
References
- Pharmaceutical Impurities Certified Reference Materials - Analytical Chemical Products. (n.d.).
- Certified Reference Materials - Sigma-Aldrich. (n.d.).
- CRM and Reference Standards - Research Reagents - Alpha Laboratories. (n.d.).
- Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. (1996). PubMed.
- Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024, April 6).
- Al-Harthy, F. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
- Selecting the right Certified Reference Material (CRM) for your laboratory. (2025, April 2).
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). MTC USA.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
- Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.).
- Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. (2025, August 6). ResearchGate.
- Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. (2022, October 12). Journal of King Saud University.
- Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole. (n.d.). Benchchem.
- Benzhydrol Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.).
- Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. (2025, August 7).
- Reference Standards Overview. (n.d.). Organix, Inc.
- ICH guideline Q3C (R6) on impurities – support document 1: toxicological data for class 1 solvents. (2018, October 19).
- Nitrosamine impurity reference standards. (n.d.).
- 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022, October 14). MDPI.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. (n.d.). Benchchem.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). PMC.
- A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). WUR eDepot.
- Nitrosamine Impurities – From Raw Materials to Final Drug Product. (n.d.). Bioanalysis Zone.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- New Developed UHPLC Method for Selected Urine Metabolites. (n.d.). Longdom Publishing.
- Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. (n.d.).
- (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol. (n.d.). BLDpharm.
- Nitrosamine Impurities. (n.d.). Pure Synth.
Sources
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. agilent.com [agilent.com]
- 6. pure-synth.com [pure-synth.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. agilent.com [agilent.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]
- 17. mdpi.com [mdpi.com]
- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of N-Benzyl Alcohol Indoles
Topic: Structure-Activity Relationship (SAR) of N-Benzyl Alcohol Indoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. Among its derivatives, N-benzyl alcohol indoles (specifically 1-benzyl-1H-indole-3-methanol and its analogs) represent a critical structural class where the lipophilic N-benzyl moiety and the polar C-3 hydroxymethyl group create a unique amphipathic pharmacophore.
This guide objectively compares the SAR profiles of this scaffold across two distinct therapeutic domains: Anticancer Agents (Solid Tumors) and HIV-1 Fusion Inhibitors . By analyzing the shift in potency (
Structural Architecture & Pharmacophore
The core scaffold consists of an indole ring substituted at the
-
Region A (
-Benzyl): Provides critical hydrophobic bulk. In many targets, this moiety occupies a deep hydrophobic pocket (e.g., gp41 in HIV, or allosteric sites in kinases). -
Region B (
-Carbinol): Acts as a hydrogen bond donor/acceptor. It is essential for water solubility and often forms specific H-bonds with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in the target protein. -
Region C (Indole Core): The
-rich scaffold facilitates - stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding site.
Figure 1: SAR Logic Map
Caption: Functional decomposition of the N-benzyl indole-3-carbinol scaffold showing the impact of regional modifications on biological activity.
Comparative SAR Analysis
Case Study A: Anticancer Potency (Breast Cancer & Melanoma)
Target: Estrogen Receptor Signaling / CDK6 Cell Cycle Regulation Key Compound: 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C)[1][2]
The parent compound, Indole-3-carbinol (I3C), is a dietary compound with weak anticancer activity. Benzylation at the
| Feature | Parent: Indole-3-carbinol (I3C) | Lead: 1-Benzyl-I3C | SAR Insight |
| 1000-fold increase in potency due to N-benzyl addition.[1] | |||
| Stability | Unstable in acid (dimerizes to DIM) | Stable | |
| Mechanism | Weak G1 arrest | Robust G1 arrest | The benzyl group facilitates tighter binding to the Sp1 transcription factor interface, disrupting CDK6 expression. |
| Lipophilicity | Low (LogP ~1.9) | High (LogP ~4.2) | Enhanced cellular uptake and membrane permeability. |
Mechanistic Pathway: The N-benzyl derivative uniquely downregulates Sp1 (Specificity Protein 1), preventing it from binding to the CDK6 promoter. This halts the cell cycle at the G1 phase.[2][3][4]
Case Study B: HIV-1 Attachment Inhibition
Target: Viral Glycoprotein gp41 (Hydrophobic Pocket) Key Compound: N-benzyl indole derivatives (e.g., BMS-806 analogs)
In the context of HIV-1, the N-benzyl indole motif serves as a "fusion inhibitor."[5] The hydrophobic pocket of gp41 is critical for the formation of the six-helix bundle required for viral entry.
| Structural Feature | Effect on Antiviral Activity ( | Mechanistic Rationale |
| N-Benzyl Group | Essential ( | Occupies a specific hydrophobic cleft on the gp41 trimer surface (Trp-rich region). |
| Benzyl Substituents | 4-Cl or 4-F improves potency | Halogens fill small sub-pockets and increase metabolic stability against CYP450. |
| C-3 Functionality | Carbinol vs. Carboxylic Acid | Carbinol provides H-bond donor capability; conversion to acid often retains binding but reduces permeability. |
| Indole C-5 Subst. | 5-Fluoro enhances activity | Blocks metabolic oxidation at the electron-rich C-5 position. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-indole-3-methanol
Rationale: Direct alkylation of I3C is possible but often leads to O-alkylation byproducts. The preferred route is N-benzylation of the aldehyde followed by reduction.
Step-by-Step Methodology:
-
N-Benzylation:
-
Dissolve Indole-3-carboxaldehyde (10 mmol) in anhydrous DMF (10 mL).
-
Add Potassium Carbonate (
) (1.5 eq) and stir for 15 min at RT to deprotonate the indole nitrogen. -
Add Benzyl Bromide (1.1 eq) dropwise.
-
Reflux at
for 6 hours.[6] Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Pour into ice water. Filter the precipitate (1-benzyl-indole-3-carboxaldehyde).[7] Recrystallize from ethanol.
-
-
Reduction:
-
Dissolve the intermediate aldehyde in Ethanol/THF (1:1).
-
Add Sodium Borohydride (
) (2.0 eq) in portions at . -
Stir at RT for 2 hours.
-
Quench: Add saturated
solution. Extract with Ethyl Acetate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).
-
Protocol 2: Cell Proliferation Assay (MTT/CCK-8)
Rationale: To validate the potency shift between I3C and 1-Benzyl-I3C.
-
Seeding: Plate MCF-7 or MDA-MB-231 cells at
cells/well in 96-well plates. -
Treatment: After 24h, treat with serial dilutions of 1-Benzyl-I3C (0.01 – 10
) and I3C (10 – 200 ). Include DMSO control. -
Incubation: Incubate for 48-72 hours at
, 5% . -
Readout: Add MTT reagent (
). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm. -
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Mechanistic Visualization
Figure 2: Anticancer Mechanism of Action (1-Benzyl-I3C)
Caption: 1-Benzyl-I3C disrupts the Sp1-CDK6 axis, leading to G1 cell cycle arrest in breast cancer cells.[1][2][4]
References
-
Synthesis and Biological Activity of N-Benzyl Indoles
-
HIV-1 Fusion Inhibition SAR
-
Melanoma and Wnt Signaling
- Title: 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-c
- Source:Carcinogenesis (2012).
-
URL:[Link]
-
General Synthetic Methodology
- Title: Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones.
- Source:RSC Advances (2024).
-
URL:[Link]
Sources
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 7. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for the management of hazardous chemical waste, with a specific focus on its structural components: a nitroaromatic group, an indole moiety, and a benzyl alcohol. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol is paramount to its safe handling and disposal. Its structure suggests a combination of hazards associated with nitroaromatic compounds, indole derivatives, and alcohols.
-
Nitroaromatic Compounds : This class of chemicals is known for its potential toxicity and, in some cases, explosive properties. The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to certain reactions and may contribute to its biological activity and toxicity[1]. Aromatic nitro-compounds should be handled with care, avoiding heat and contact with strong oxidizing or reducing agents[2].
-
Indole Derivatives : Indole and its derivatives are widespread in biological systems and can have diverse toxicological profiles[3]. While some indoles are readily biodegradable, others can be persistent environmental pollutants[3][4].
-
Methanol Group : The presence of the methanol group suggests that the compound is a solid alcohol. While the overall properties will be dominated by the larger molecular structure, this functional group can influence its solubility and reactivity.
Summary of Anticipated Hazards:
| Hazard Category | Anticipated Risk | Rationale |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on general hazards of nitroaromatic compounds and some indole derivatives[1][5]. |
| Environmental | Potentially harmful to aquatic life with long-lasting effects. | Aromatic nitro-compounds are often listed as environmental pollutants[1]. |
| Reactivity | Potential for hazardous reactions with strong oxidizing or reducing agents. Dinitro-compounds can form shock-sensitive salts[2]. | A general characteristic of nitro-containing organic molecules[2]. |
| Flammability | Likely combustible, but not highly flammable as a solid. | Many organic solids will burn but do not ignite easily at ambient temperatures[6]. |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol for disposal, all personnel must be equipped with the appropriate PPE.
-
Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards[7].
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the chemical[8].
-
Body Protection : A laboratory coat or chemical-resistant apron should be worn to protect against skin contact[9].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be used[8].
Handling Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood[9].
-
Avoid the formation of dust[8].
-
Do not eat, drink, or smoke in the area where the chemical is handled[6].
-
Wash hands thoroughly after handling[5].
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[10].
Waste Stream Classification:
Based on its chemical structure, (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol waste should be classified as Hazardous Chemical Waste . It should be collected as a solid organic waste.
Container Selection and Labeling:
-
Container Type : Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is recommended[11]. The original container, if in good condition, can be used for waste accumulation[11].
-
Labeling : The waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Segregation Practices:
-
Collect solid waste separately from liquid waste[11].
-
Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from:
-
Strong oxidizing agents.
-
Strong reducing agents.
-
Acids and bases.
-
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel[12].
-
Ensure the container is kept closed at all times, except when adding waste[11].
Disposal Procedures: A Step-by-Step Guide
The following workflow outlines the decision-making process and procedural steps for the disposal of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Caption: Disposal workflow for (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol.
Detailed Steps:
-
Pure, Unused Compound :
-
If the compound is in its original, unopened container and is no longer needed, it may be possible to return it to the supplier or offer it to another research group through a chemical surplus program[13].
-
If this is not feasible, it must be disposed of as hazardous waste. Keep the compound in its original container and affix a hazardous waste label.
-
-
Contaminated Labware and Debris :
-
Labware (e.g., glassware, spatulas) that is contaminated with (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol should be decontaminated if possible, or disposed of as hazardous solid waste.
-
To decontaminate glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid organic waste[12]. After rinsing, the glassware can typically be washed with soap and water.
-
Disposable items such as gloves, weighing paper, and contaminated wipes should be placed in the designated solid hazardous waste container.
-
-
Spill Cleanup :
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container[6].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Aqueous Solutions :
-
Do not dispose of aqueous solutions containing (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol down the drain. [12] Due to its anticipated toxicity and the presence of the nitroaromatic group, this compound should not enter the sanitary sewer system.
-
Collect all aqueous solutions containing this compound in a designated hazardous waste container for aqueous waste. The container must be properly labeled with all chemical constituents.
-
Regulatory Compliance and Final Disposition
All hazardous waste disposal activities are governed by federal, state, and local regulations. In the United States, the EPA's RCRA provides the framework for managing hazardous waste from "cradle to grave"[10].
-
Waste Accumulation : Laboratories are considered satellite accumulation areas. The volume of hazardous waste that can be stored and the timeframe for its removal are regulated[10].
-
Professional Disposal : The final disposal of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol must be handled by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office[8][14].
-
Prohibited Disposal Methods :
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
-
University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]
-
University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Gao, J., Li, J., & Zhang, G. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. [Link]
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
-
Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667–2669. [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Wang, J., et al. (2021). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 286(Pt 2), 131983. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
Wikipedia. Indole. [Link]
-
Anonymous. Hazardous Waste Disposal Chart. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. justrite.com [justrite.com]
- 11. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. danielshealth.com [danielshealth.com]
Personal Protective Equipment (PPE) & Handling Guide: (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
Executive Safety Summary
Guidance Statement: As a research chemical with a nitro-indole core, (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol lacks a comprehensive toxicological profile. Under the Precautionary Principle and OSHA Laboratory Standard (29 CFR 1910.1450), you must handle this compound as a suspected germ cell mutagen and skin sensitizer until definitive data proves otherwise.
The presence of the nitro group (
Risk Assessment & Hazard Identification
Self-Validating Logic: Safety protocols are derived from Structure-Activity Relationship (SAR) analysis of the functional groups.
| Functional Group | Associated Hazard | Operational Implication |
| Nitro ( | Mutagenicity, Skin Absorption | Zero-skin-contact policy. Nitroaromatics penetrate skin rapidly; metabolic reduction can lead to toxic amines. |
| Indole Core | Bioactivity (Kinase/Receptor binding) | Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) . |
| Methanol Moiety | Polarity / Solubility | Increases solubility in polar organic solvents (DMSO, MeOH), enhancing skin permeation rates if solvated. |
| Physical State | Solid / Powder (Predicted) | Inhalation Hazard. Electrostatic dust generation is the primary exposure vector during weighing. |
PPE Selection Hierarchy
Causality: Standard lab PPE is insufficient for nitro-aromatics in solution due to rapid permeation.
A. Respiratory Protection[1][2][3][4][5]
-
Solid State: N95 (minimum) or P100 (HEPA) respirator if weighing outside a containment device (not recommended).
-
Primary Control: All open handling must occur within a Chemical Fume Hood or Powder Containment Hood (Face velocity: 60–100 fpm).
B. Dermal Protection (The "Double-Glove" Protocol)
Nitro-compounds can degrade standard nitrile.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) if handling concentrated solutions in DMSO/DCM.
-
Rationale: DMSO acts as a carrier solvent, dragging the nitro-compound through nitrile rubber in <15 minutes.
C. Ocular Protection[2][3][4]
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with side shields are insufficient for powders that can drift behind lenses.
D. PPE Decision Matrix (Visualization)
Figure 1: Decision matrix for PPE selection based on physical state and quantity. Note the escalation to Silver Shield gloves for high-risk solvated handling.
Operational Protocols (Step-by-Step)
Phase 1: Weighing & Transfer (Critical Risk Point)
Static electricity can disperse nitro-indole dust onto wrists/sleeves.
-
Engineering Control: Place balance inside the fume hood.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Technique: Use the "Tare-and-Tap" method. Do not pour. Use a disposable spatula.
-
Decon: Immediately wipe the balance area with a methanol-dampened Kimwipe (collect as hazardous waste).
Phase 2: Solubilization
-
Solvent Choice: If using DMSO or DMF, recognize that these solvents permeate gloves rapidly.
-
Change Schedule: If a drop of solution hits your outer glove, change it immediately . Do not wait for a sensation of wetness.
Phase 3: Reaction Setup
-
Temperature Control: Avoid heating nitro-indoles above 100°C without a DSC (Differential Scanning Calorimetry) safety test, as nitro groups can facilitate energetic decomposition [1].
-
Atmosphere: Run reactions under Nitrogen/Argon to prevent oxidation of the indole core.
Emergency Response & Disposal
A. Spill Response Workflow
Scenario: 500mg powder spill on benchtop.
Figure 2: Dry powder spill response.[1][2] Key step is wetting the powder to prevent aerosolization.
B. Waste Disposal[3][6][7][8][9]
-
Solid Waste: Segregate into "Hazardous Solid - Toxic." Label clearly with "Nitro-indole derivative."
-
Liquid Waste:
-
Do NOT mix with alkaline waste (bases). Nitro compounds can form unstable salts or polymerize in high pH environments [2].
-
Dispose in "Organic Waste - Non-Halogenated" (unless DCM is used).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][3][4][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
